molecular formula C7H9NO B1590087 2-Methoxy-3-methylpyridine CAS No. 19230-59-2

2-Methoxy-3-methylpyridine

Cat. No.: B1590087
CAS No.: 19230-59-2
M. Wt: 123.15 g/mol
InChI Key: DVGNYVVFWIWKON-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGNYVVFWIWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517864
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-59-2
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of a methoxy and a methyl group on the pyridine ring imparts unique reactivity and properties, making it a valuable intermediate. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, key applications in drug development, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. This compound, also known as 2-methoxy-3-picoline, is unambiguously identified by its CAS (Chemical Abstracts Service) number.

Table 1: Core Identifiers for this compound

Identifier Value Source
CAS Number 19230-59-2 [1][2]
IUPAC Name This compound N/A
Molecular Formula C₇H₉NO [1][3]
Molecular Weight 123.15 g/mol [1][3]

| Alternate Names | 2-Methoxy-3-picoline; Pyridine, 2-methoxy-3-methyl- |[1] |

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies.

Table 2: Physicochemical Properties of this compound

Property Value Notes Source
Boiling Point ~301.0 °C (Predicted) Predicted values suggest low volatility under standard conditions. [4]
Density ~1.246 g/cm³ (Predicted) Heavier than water. [4]
Storage Temperature Room Temperature, Sealed in Dry Conditions Prone to degradation in the presence of moisture. [1]

| Purity | Commercially available up to 98% | High purity is essential for use in multi-step synthesis to avoid side-product formation. |[3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines like this compound often involves multi-step processes starting from more common precursors. A prevalent method is the methoxylation of a corresponding hydroxypyridine or chloropyridine.

General Synthesis Workflow: Williamson Ether Synthesis Approach

A common and logical approach for creating the 2-methoxy bond is a nucleophilic substitution reaction, such as the Williamson ether synthesis. This involves the reaction of a deprotonated 2-hydroxy-3-methylpyridine (the alkoxide) with a methylating agent.

Causality Behind Experimental Choices:

  • Precursor Selection : 2-Chloro-3-methylpyridine is a suitable starting material. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution.

  • Reagent Choice : Sodium methoxide (NaOMe) in methanol is the ideal reagent. It serves as both the nucleophile (methoxide ion) and the solvent. Using methanol as the solvent helps to solubilize the reagents and drives the equilibrium towards the product.[5] Refluxing ensures sufficient thermal energy to overcome the activation barrier of the reaction.[5]

  • Work-up Procedure : A standard aqueous work-up is used to remove inorganic salts (like NaCl) and excess base. Extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) isolates the product from the aqueous phase. Subsequent drying and evaporation of the solvent yield the crude product, which can be purified by distillation.

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// Edges Start -> Reaction [label="Charge Precursor"]; Reaction -> Product [label="Aqueous Work-up &\nSolvent Extraction"]; Product -> Purification [label="Transfer for Purification"]; Purification -> Final [label="Collect Pure Fraction"];

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Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability.[6] this compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Role as a Precursor for Proton Pump Inhibitors (PPIs)

One of the most significant applications of this chemical family is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. For example, derivatives of this compound are critical for building the core structure of drugs like Rabeprazole.[7]

In the synthesis of Rabeprazole, a related compound, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, is condensed with 2-mercaptobenzimidazole.[7] The this compound scaffold provides the essential pyridine ring and the correct substitution pattern required for the final drug's biological activity. The synthesis of this key intermediate often begins with a precursor like 2,3-dimethyl-4-nitropyridine-N-oxide, which undergoes a series of transformations including methoxylation and chlorination.[8]

// Nodes A [label="this compound\nDerivative\n(e.g., 2-(chloromethyl)-4-methoxy-\n3-methylpyridine HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Second Core Structure\n(e.g., 2-Mercaptobenzimidazole)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Condensation Reaction", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="API Precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Final API\n(e.g., Rabeprazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Forms Thioether Linkage"]; D -> E [label="Oxidation Step"]; } dot Caption: Role of pyridine intermediates in the synthesis of a proton pump inhibitor.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. This compound is classified as a hazardous substance requiring careful handling.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is an irritant.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Signal Word : Warning.[3][9]

Self-Validating Protocol for Safe Handling:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection : Use safety glasses with side shields or chemical goggles.[9]

    • Lab Coat : A standard lab coat is required to prevent skin contact.

  • Handling Precautions : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Keep the container tightly closed when not in use.

Storage and Disposal
  • Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9] The recommended storage condition is sealed in a dry environment at room temperature.[1]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9]

Conclusion

This compound, identified by CAS number 19230-59-2, is more than just a catalog chemical; it is a versatile and valuable intermediate for synthetic chemists, particularly in the pharmaceutical industry. Its utility is demonstrated in the synthesis of complex APIs, such as proton pump inhibitors. A thorough understanding of its properties, synthesis rationale, and handling requirements is essential for its safe and effective application in research and development. This guide provides the foundational knowledge to empower scientists to leverage the unique chemical attributes of this important pyridine derivative.

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:19230-59-2.
  • ChemicalBook. (n.d.). This compound CAS#: 351410-38-3.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • LabSolutions. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 19230-59-2.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-methoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite analytical methodologies. The guide emphasizes a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere recitation of procedures, this paper delves into the rationale behind experimental choices and data interpretation, ensuring a robust and validated structural assignment.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's chemical properties, biological activity, and potential applications. This compound, with its methoxy and methyl groups at the C2 and C3 positions, respectively, presents a unique electronic and steric profile. Accurate and unambiguous structural confirmation is the foundational step in any research and development endeavor involving this compound.

This guide will walk through a systematic process for confirming the molecular structure of this compound, beginning with an overview of the analytical workflow and followed by in-depth discussions of the primary spectroscopic techniques.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a puzzle where each piece of analytical data provides crucial clues. A logical and efficient workflow is paramount to piecing together the final, correct structure.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation synthesis Synthesis or Acquisition of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms Initial Analysis ftir FTIR Spectroscopy Identify Functional Groups ms->ftir nmr NMR Spectroscopy Map Connectivity & Environment ftir->nmr data_integration Integrate Spectroscopic Data nmr->data_integration Comprehensive Data Set structure_confirmation Confirm Structure of This compound data_integration->structure_confirmation Final Validation

Figure 1: A streamlined workflow for the structural elucidation of this compound, emphasizing a multi-spectroscopic approach.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₉NO), high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn confirms the molecular formula.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The nominal mass of this compound is 123.15 g/mol .[1][2] HRMS would provide a more precise mass, allowing for the unambiguous determination of the elemental formula.

  • Isotope Peaks: The presence of a ¹³C isotope will result in an M+1 peak with an intensity of approximately 7.7% relative to the molecular ion peak, consistent with the seven carbon atoms in the molecule.

Fragmentation Pattern Analysis

The fragmentation pattern in the mass spectrum provides valuable structural information by revealing stable fragments of the molecule.[3][4][5] For this compound, characteristic fragmentation pathways are anticipated:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z 108.

  • Loss of Formaldehyde (CH₂O): Another characteristic fragmentation is the loss of formaldehyde from the methoxy group, resulting in a fragment ion at m/z 93.

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are often more complex.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
123[C₇H₉NO]⁺Molecular Ion (M⁺)
108[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
93[M - CH₂O]⁺Loss of formaldehyde from the methoxy group.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₇H₉NO. Analyze the fragmentation pattern to identify characteristic losses.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Expected FTIR Spectrum of this compound

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.[8][9]

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.[9][10]

  • C-H Stretching (Aliphatic): The methyl and methoxy groups will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[11]

  • C=N and C=C Stretching (Pyridine Ring): The stretching vibrations of the C=N and C=C bonds within the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.[9]

  • C-O Stretching (Methoxy Group): A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250-1000 cm⁻¹.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations will be observed in the fingerprint region (below 1400 cm⁻¹).

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Pyridine)
3000-2850C-H StretchAliphatic (CH₃, OCH₃)
1600-1400C=C & C=N StretchPyridine Ring
1250-1000C-O StretchMethoxy
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid this compound sample directly onto the ATR crystal.

  • Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] By analyzing the chemical shifts, coupling constants, and through-space correlations, the precise connectivity and spatial arrangement of atoms can be determined. For this compound, a suite of 1D and 2D NMR experiments is recommended.[13]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their local electronic environments.

  • Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atom and the substituents.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

  • Methyl Protons: The three protons of the methyl group will also appear as a singlet (as it is not coupled to any neighboring protons) in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Aromatic Carbons: The five carbons of the pyridine ring will appear in the downfield region (typically δ 110-160 ppm). The carbon attached to the electron-donating methoxy group (C2) will be significantly shielded compared to the other ring carbons.

  • Methoxy Carbon: The carbon of the methoxy group will appear around δ 50-60 ppm.

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield region, typically around δ 10-20 ppm.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the pyridine ring.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of the protonated carbons.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It will be crucial for confirming the position of the methoxy and methyl groups by observing correlations from the methoxy and methyl protons to the carbons of the pyridine ring.[13]

nmr_connectivity cluster_molecule This compound Connectivity cluster_hmbc Key HMBC Correlations C2 C2-OCH3 C3 C3-CH3 C4 C4-H C5 C5-H C6 C6-H N1 N1 OCH3_protons OCH3 Protons OCH3_protons->C2 ³J CH3_protons CH3 Protons CH3_protons->C2 ³J CH3_protons->C3 ²J CH3_protons->C4 ³J H4_proton H4 Proton H4_proton->C3 ²J H4_proton->C5 ²J H5_proton H5 Proton H5_proton->C4 ²J H5_proton->C6 ²J H6_proton H6 Proton H6_proton->C2 ³J H6_proton->C5 ²J

Figure 2: A diagram illustrating the key expected HMBC correlations for this compound, which are crucial for confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, and HMBC experiments using standard pulse sequences.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure based on the observed correlations.

Data Integration and Structure Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data to build a cohesive and self-validating picture of the molecule.

  • Molecular Formula: The HRMS data provides the definitive molecular formula (C₇H₉NO).

  • Functional Groups: The FTIR spectrum confirms the presence of the pyridine ring, methoxy group, and methyl group.

  • Connectivity and Isomer Confirmation: The NMR data, particularly the 2D experiments, provide the unambiguous connectivity of the atoms, confirming the 2-methoxy-3-methyl substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons will be consistent with the electronic effects of the methoxy and methyl substituents.

By systematically acquiring and interpreting data from these orthogonal analytical techniques, the structure of this compound can be elucidated with a high degree of confidence, providing a solid foundation for any subsequent research or development activities.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

  • AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-3-methylpyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • South African Chemical Institute. (n.d.). Molecular Structure, FT-IR, NMR (¹³C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Ventos. (n.d.). 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|19230-59-2. Retrieved from [Link]

  • MDPI. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-METHOXY-3-METHYLPYRAZINE. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-methylpyridine: Starting Materials and Strategic Route Selection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-3-methylpyridine is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Its strategic importance necessitates a thorough understanding of the available synthetic routes, each originating from different starting materials and presenting a unique balance of efficiency, cost, and scalability. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, offering a comparative overview to inform route selection for research, development, and manufacturing applications. We will explore the synthesis from three principal starting materials: 3-methylpyridine, 2-chloro-3-methylpyridine, and 2-amino-3-methylpyridine, detailing the underlying chemical principles and providing field-proven insights into process optimization.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, and this compound is no exception. Its structural motif is a key component in a range of pharmaceuticals, where the methoxy and methyl groups play crucial roles in modulating biological activity, metabolic stability, and pharmacokinetic properties. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the broader drug development pipeline. The choice of starting material is the first and most fundamental decision in designing a synthetic route, directly impacting process economics, environmental footprint, and overall feasibility. This guide will dissect the most prevalent and industrially relevant pathways to this valuable compound.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several distinct starting points. Each route possesses inherent advantages and disadvantages, and the optimal choice often depends on the specific context of the synthesis, including scale, available resources, and purity requirements.

Route A: From 3-Methylpyridine via N-Oxidation

This classical approach leverages the reactivity of the pyridine N-oxide intermediate to facilitate the introduction of the methoxy group. The N-oxide functional group is a versatile handle in pyridine chemistry, altering the electron density of the ring and activating it for subsequent transformations.[1]

Logical Workflow:

Caption: Synthesis of this compound from 3-methylpyridine.

Expertise & Experience: The initial N-oxidation of 3-methylpyridine is a critical step. While various oxidizing agents can be employed, the use of catalysts like ruthenium trichloride (RuCl₃) with molecular oxygen offers a high-yield and environmentally conscious option.[2] Following N-oxidation, the introduction of the methoxy group can be achieved through various methods. A common strategy involves treatment with acetic anhydride to form an acetoxy intermediate, which is then displaced by a methoxide source.[2][3] This two-step sequence from the N-oxide is generally robust and high-yielding.

Trustworthiness: The intermediates in this pathway are well-characterized, and the reactions are typically high-yielding. The progress of both the N-oxidation and the subsequent substitution can be readily monitored by standard analytical techniques such as thin-layer chromatography (TLC) and gas chromatography (GC), ensuring process control.

Route B: Nucleophilic Substitution of 2-Chloro-3-methylpyridine

This is arguably the most direct and frequently employed route on an industrial scale. It relies on a straightforward nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 2-position is displaced by a methoxide anion.

Logical Workflow:

Caption: Synthesis of this compound from 2-chloro-3-methylpyridine.

Expertise & Experience: The success of this reaction hinges on the choice of solvent and the source of the methoxide. Sodium methoxide (NaOMe) is the most common reagent.[4] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in methanol under pressure. The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack at the 2-position. The primary challenge in this route often lies in the synthesis of the 2-chloro-3-methylpyridine starting material itself, which can be produced from 3-methylpyridine through various chlorination procedures.

Trustworthiness: This single-step conversion is highly efficient and generally proceeds to completion with high selectivity. The product can often be isolated in high purity by simple distillation or crystallization. The main impurity to monitor for is the starting material, 2-chloro-3-methylpyridine.

Route C: From 2-Amino-3-methylpyridine

This pathway involves the replacement of an amino group with a methoxy group, typically via a diazotization reaction. While less common than the other routes for this specific molecule, it remains a viable option, particularly if 2-amino-3-methylpyridine is a readily available starting material.[5]

Logical Workflow:

Caption: Synthesis of this compound from 2-amino-3-methylpyridine.

Expertise & Experience: The key to this route is the careful control of the diazotization step. The reaction is typically carried out at low temperatures to prevent the premature decomposition of the diazonium salt intermediate. The subsequent reaction with methanol to introduce the methoxy group may require heating. While this method is a staple in aromatic chemistry, yields can sometimes be variable, and the reaction may be accompanied by side products.

Trustworthiness: The stability of the diazonium intermediate is a critical control point. In-process monitoring of the reaction is essential to ensure complete conversion and minimize the formation of impurities. The potential for the formation of phenolic byproducts (from reaction with water) should be considered.

Comparative Data and Protocol Summaries

Starting Material Key Transformation(s) Typical Yield Advantages Disadvantages
3-MethylpyridineN-Oxidation, Rearrangement/Substitution70-85% (overall)Readily available starting material.Multi-step process.
2-Chloro-3-methylpyridineNucleophilic Aromatic Substitution>90%High-yielding, single step.Starting material may be more expensive.
2-Amino-3-methylpyridineDiazotization, Methanolysis50-70%Utilizes a different class of starting material.Potentially lower yields, sensitive intermediates.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylpyridine N-oxide

This protocol is adapted from established procedures for the deoxygenation and rearrangement of pyridine N-oxides.[6]

Step 1: Synthesis of 3-Methylpyridine N-oxide

  • To a solution of 3-methylpyridine (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of RuCl₃·3H₂O (e.g., 5 mol%).[2]

  • Bubble oxygen through the reaction mixture at room temperature for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude N-oxide, which can be purified by column chromatography.

Step 2: Conversion to this compound

  • Under a nitrogen atmosphere, dissolve 3-methoxy-2-methylpyridine 1-oxide (1 equivalent) in chloroform and cool to 0°C.[6]

  • Add phosphorus trichloride (3 equivalents) dropwise, maintaining the temperature below 10°C.[6]

  • After the addition, allow the mixture to warm to room temperature and then reflux for 1 hour.[6]

  • Cool the reaction mixture and carefully pour it into a mixture of ice and water.

  • Adjust the pH to >12 with concentrated sodium hydroxide solution, keeping the mixture cold.

  • Extract the aqueous phase with chloroform, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of this compound from 2-Chloro-3-methylpyridine

This protocol is a representative example of a nucleophilic aromatic substitution reaction.[7]

  • To a solution of sodium methoxide (1.1-1.5 equivalents) in dry methanol in a sealed reaction vessel, add 2-chloro-3-methylpyridine (1 equivalent).

  • Heat the reaction mixture at a specified temperature (e.g., 100-150°C) for several hours, monitoring the reaction progress by GC.

  • After cooling to room temperature, carefully neutralize the excess sodium methoxide with an acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by vacuum distillation.

Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several reliable and scalable routes. The choice of starting material is a strategic decision that should be guided by factors such as cost, availability, and the desired scale of production. For large-scale industrial synthesis, the nucleophilic substitution of 2-chloro-3-methylpyridine is often the most economically viable option due to its high yield and process simplicity. However, the route from 3-methylpyridine via the N-oxide remains a valuable and flexible alternative, particularly in a research and development setting. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available at: [Link]

  • CCVI.-The Action of Sodium Methoxide on 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. RSC Publishing. Available at: [Link]

  • In focus: 2-Amino-3-methylpyridine. ExSyn. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Methoxy-3-methylpyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-methoxy-3-methylpyridine, a pivotal heterocyclic intermediate in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document synthesizes critical technical data, field-proven insights, and practical methodologies to facilitate its effective application.

Core Identification and Nomenclature

IUPAC Name: this compound

Synonyms:

  • 2-Methoxy-3-picoline

  • 3-Methyl-2-methoxypyridine

Chemical Abstracts Service (CAS) Number: 19230-59-2

Molecular Formula: C₇H₉NO

Molecular Weight: 123.15 g/mol

Chemical Structure:

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-3-methylpyridine, with a methoxide source. This method is favored for its high yield and operational simplicity.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the standard laboratory procedure for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Fluoro-3-methylpyridine 2-Fluoro-3-methylpyridine Reaction_Vessel Reaction Vessel (Reflux, 15 min) 2-Fluoro-3-methylpyridine->Reaction_Vessel Sodium_Methoxide Sodium Methoxide (28% in Methanol) Sodium_Methoxide->Reaction_Vessel Quenching Add Water & Neutralize Reaction_Vessel->Quenching Reaction Mixture Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Phase (e.g., Na₂SO₄) Extraction->Drying Organic Phase Concentration Concentrate in vacuo Drying->Concentration Product This compound Concentration->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-Fluoro-3-methylpyridine

  • Sodium methoxide (28% solution in methanol)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1 equivalent) in a round-bottom flask, add a 28% methanol solution of sodium methoxide (approximately 1.9 equivalents).

  • Reaction Execution: Stir the reaction mixture under reflux conditions for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction, followed by neutralization with a suitable acid (e.g., dilute HCl) to a neutral pH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the pyridine ring and the methoxy substituent. The pyridine nitrogen imparts basicity to the molecule, while the electron-donating methoxy group activates the ring towards electrophilic aromatic substitution.

The primary mode of reactivity for this compound in synthetic applications is electrophilic aromatic substitution. The methoxy group at the 2-position directs incoming electrophiles to the 3- and 5-positions of the pyridine ring. This directive effect is a consequence of the resonance stabilization of the intermediates formed during the substitution process.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its utility is particularly pronounced in the construction of substituted pyridine cores, which are prevalent in many biologically active molecules.

One of the most notable applications of this compound is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).

Target CompoundTherapeutic ClassRole of this compound
Rabeprazole Proton Pump InhibitorServes as a precursor to the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate, which is then coupled with 2-mercaptobenzimidazole.

Spectroscopic Characterization

The following data provides a reference for the spectroscopic identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ (ppm) ~8.0-8.2 (d, 1H): Pyridine ring proton at the 6-position.

  • δ (ppm) ~7.0-7.2 (t, 1H): Pyridine ring proton at the 5-position.

  • δ (ppm) ~6.7-6.9 (d, 1H): Pyridine ring proton at the 4-position.

  • δ (ppm) ~3.9 (s, 3H): Methoxy group protons (-OCH₃).

  • δ (ppm) ~2.2 (s, 3H): Methyl group protons (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ (ppm) ~163-165: Carbon at the 2-position (attached to the methoxy group).

  • δ (ppm) ~145-147: Carbon at the 6-position.

  • δ (ppm) ~137-139: Carbon at the 4-position.

  • δ (ppm) ~123-125: Carbon at the 3-position (attached to the methyl group).

  • δ (ppm) ~115-117: Carbon at the 5-position.

  • δ (ppm) ~52-54: Methoxy carbon (-OCH₃).

  • δ (ppm) ~16-18: Methyl carbon (-CH₃).

IR (Infrared) Spectroscopy:

  • ~3050-3100 cm⁻¹: C-H stretching (aromatic).

  • ~2950-3000 cm⁻¹: C-H stretching (aliphatic).

  • ~1580-1610 cm⁻¹: C=C and C=N stretching (pyridine ring).

  • ~1250-1300 cm⁻¹: C-O stretching (aryl ether).

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): m/z = 123.

  • Key Fragmentation Peaks: m/z = 108 (loss of -CH₃), m/z = 92 (loss of -OCH₃).

Safety and Handling

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed.

References

  • PubChem. this compound.[Link]

  • Google Patents.Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-methylpyridine, a substituted pyridine derivative, holds significant interest for researchers in medicinal chemistry and drug development. Its structural motif is a key component in various pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of its core physical and spectral properties. While extensive experimental data for this specific molecule is not widely published, this guide equips researchers with the necessary protocols to generate this critical information in their own laboratories.

Compound Identification

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-Methoxy-3-picolineN/A
CAS Number 19230-59-2[1][2][3]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]

Safety & Handling

As a substituted pyridine, this compound should be handled with appropriate care in a laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physicochemical Properties: A Framework for Experimental Determination

Due to the limited availability of experimentally verified data, this section focuses on the established protocols for determining the key physicochemical properties of this compound. For comparative purposes, experimental data for the closely related compound, 2-Methoxypyridine (CAS: 1628-89-3), is provided where available.

Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound.

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for small sample quantities.

  • Sample Preparation: Place a small amount (100-200 µL) of this compound into a small-diameter test tube (Durham tube).

  • Capillary Inversion: Insert a sealed-end capillary tube, open-end down, into the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure A Sample in Durham Tube B Inverted Capillary A->B insert C Thermometer B->C attach D Heating Bath (Thiele Tube) C->D immerse E Gentle Heating F Observe Bubble Stream E->F leads to G Cooling F->G after steady stream H Record Temperature (Liquid Enters Capillary) G->H results in

Caption: Workflow for micro-boiling point determination.

Comparative Data: 2-Methoxypyridine

  • Boiling Point: 142-143 °C

Density

Density is a fundamental physical property useful for compound identification and for calculations in formulation and synthesis.

Experimental Protocol: Density Determination using a Pycnometer

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Weigh the filled pycnometer.

  • Calculation:

    • Mass of sample = (Mass of filled pycnometer) - (Mass of empty pycnometer)

    • Density = Mass of sample / Volume of pycnometer

Density_Determination A Weigh Empty Pycnometer (m1) B Fill Pycnometer with Sample A->B C Weigh Filled Pycnometer (m2) B->C D Calculate Mass (m_sample = m2 - m1) C->D E Calculate Density (ρ = m_sample / V_pycnometer) D->E

Caption: Steps for density measurement using a pycnometer.

Comparative Data: 2-Methoxypyridine

  • Density: 1.038 g/mL at 25 °C

Solubility

Understanding the solubility of this compound in various solvents is crucial for reaction setup, extraction, and purification processes.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small amount (e.g., 10 mg) of this compound.

  • Observation: Agitate the mixture and observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Comparative Information: Pyridine Derivatives

Pyridine and its simple derivatives are generally soluble in a wide range of organic solvents. Their solubility in water can vary depending on the nature of the substituents.

Spectroscopic Characterization

Spectroscopic data provides a unique fingerprint of a molecule, essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key features to analyze include chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of signals indicates the number of unique carbon environments. Chemical shifts provide information about the electronic environment of each carbon.

Expected ¹H NMR Spectral Features for this compound:

  • A singlet for the methoxy (-OCH₃) protons.

  • A singlet for the methyl (-CH₃) protons on the pyridine ring.

  • Three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, with characteristic coupling patterns.

Expected ¹³C NMR Spectral Features for this compound:

  • A signal for the methoxy carbon.

  • A signal for the methyl carbon.

  • Five distinct signals in the aromatic region for the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for this compound:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-O stretching (methoxy group): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

Expected Mass Spectrum Features for this compound:

  • Molecular Ion Peak (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of a methyl group (M-15), a methoxy group (M-31), and other fragments typical of substituted pyridines.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the physical properties of this compound. While a complete set of experimentally verified data is not currently available in the public domain, the protocols outlined herein represent standard, robust methods for generating this essential information. By following these procedures, researchers can confidently characterize this important heterocyclic compound, enabling its effective use in drug discovery and development programs.

References

  • Tetrahedron. (n.d.). 19230-59-2 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methoxy-. Retrieved from [Link]

Sources

Solubility data for 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any compound intended for pharmaceutical or chemical applications, a thorough understanding of its solubility is paramount. Solubility dictates how a compound can be formulated, its absorption and distribution characteristics in vivo, and its behavior in various assay systems.[1][2][3][4] Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and complicating in vitro testing.[3][4][5][6]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is designed for the senior application scientist who requires not just data, but a deep understanding of the principles and methodologies that produce reliable and reproducible solubility measurements. We will explore the key physicochemical drivers of solubility and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessments.

Physicochemical Profile and Its Influence on Solubility

The solubility of a molecule is intrinsically linked to its physicochemical properties.[1] The structure of this compound, with its pyridine ring, methoxy group, and methyl group, creates a specific balance of polarity, hydrogen bonding capability, and ionizability that governs its interaction with various solvents.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₇H₉NO[7]Provides the basis for molecular weight.
Molecular Weight 123.15 g/mol [7]Higher molecular weight can sometimes correlate with lower solubility.
CAS Number 19230-59-2[7][8][9]Unique identifier for the compound.
Appearance Colorless to light yellow liquid[8]The physical state at room temperature indicates that crystal lattice energy will not be a barrier to dissolution, unlike a high-melting-point solid.
Boiling Point 40 °C @ 3 Torr[8]Indicates volatility.
Predicted pKa 3.69 ± 0.10[8]This is a critical parameter. The pyridine nitrogen is basic and will be protonated at pH values below the pKa. This ionization will dramatically increase aqueous solubility in acidic conditions.
Predicted Density 1.001 ± 0.06 g/cm³[8]Useful for solution preparation calculations.

The most telling property here is the predicted pKa of 3.69 .[8] This value suggests that this compound is a weak base. In aqueous solutions with a pH below ~3.7, the pyridine nitrogen will be predominantly protonated, forming a cationic salt. This salt form will be significantly more polar and thus more soluble in water than the neutral form, which predominates at physiological pH (7.4) and higher. This pH-dependent solubility is a key consideration for any experimental design or formulation effort.

pH_Equilibrium Neutral This compound (Neutral, Low Aqueous Solubility) Protonated Protonated Form (Cationic, High Aqueous Solubility) Neutral->Protonated + H⁺ (pH < pKa) Protonated->Neutral - H⁺ (pH > pKa)

Caption: pH-dependent equilibrium of this compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before proceeding to experimental protocols, it is essential to understand the two primary types of solubility measurements used in drug discovery and development.[1][10]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[3][11] This measurement is typically performed by agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][11] It is the gold standard for formulation and biopharmaceutical classification.[3][4][11]

  • Kinetic Solubility is a high-throughput measurement used in early drug discovery to quickly assess the solubility of many compounds.[1][5][6] In this method, a concentrated stock solution of the compound (usually in DMSO) is added to an aqueous buffer.[2][5][6] The concentration at which precipitation first occurs is determined, often by methods like nephelometry (light scattering).[1][5] This is not a true equilibrium measurement and often overestimates the thermodynamic solubility, but it is invaluable for rapid compound screening and identifying potential liabilities early on.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of this compound. It is designed to be a self-validating system by ensuring equilibrium is reached and by using a robust analytical endpoint. This method is based on guidelines from various regulatory and scientific bodies.[3][12][13][14]

Objective: To determine the maximum equilibrium concentration of this compound in a specified solvent system at a controlled temperature.

Materials:

  • This compound

  • Glass vials (e.g., 1.5 mL or 4 mL)

  • Thermomixer or orbital shaker with temperature control

  • Calibrated pH meter

  • Buffer solutions (e.g., 0.1 M Phosphate Buffer pH 7.4, 0.1 M Acetate Buffer pH 4.5, 0.1 N HCl pH 1.2)

  • Organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Toluene)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Solutions:

    • Prepare the desired aqueous buffer systems. According to WHO and BCS guidelines, for aqueous solubility, testing should be performed at a minimum of three pH values across the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).[13] The temperature should be maintained at 37 ± 1 °C for biopharmaceutical relevance.[13]

    • For organic solvents, use high-purity, HPLC-grade solvents.

  • Sample Preparation:

    • Add an excess amount of this compound to a glass vial. "Excess" is critical; you must ensure undissolved solid remains at the end of the experiment to confirm saturation. A good starting point is to add approximately 1-2 mg of the compound to 1 mL of the solvent.[11]

    • Add the chosen solvent (e.g., 1 mL of pH 7.4 buffer) to the vial.

    • Prepare each condition in triplicate to assess variability.[13]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker/thermomixer set to a consistent temperature (e.g., 25 °C for general data or 37 °C for biopharmaceutical data) and agitation (e.g., 700 rpm).[11]

    • Causality: Agitation is necessary to increase the surface area of the solute interacting with the solvent, accelerating the approach to equilibrium.

    • Allow the mixture to shake for at least 24 hours.[11] To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the later time points.

  • Sample Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. The preferred method is centrifugation followed by filtration of the supernatant.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality: Filtration removes any fine particulates that did not pellet during centrifugation, ensuring only the dissolved compound is measured.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.[3][10][12]

    • Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

    • The final solubility is reported in units such as µg/mL or µM.[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a rapid, high-throughput method suitable for early-stage discovery, where speed is more critical than absolute accuracy.[1]

Objective: To rapidly estimate the solubility of this compound by identifying the concentration at which it precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear 96-well or 384-well microtiter plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader with nephelometry (light scattering) capability[5]

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[6] Ensure the compound is fully dissolved.

  • Plate Setup:

    • Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Causality: This "DMSO-first" addition minimizes the time the compound is exposed to the aqueous buffer at super-saturated concentrations before mixing.

  • Addition of Aqueous Buffer:

    • Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[2]

    • Mix the plate thoroughly.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1-2 hours.

    • Measure the light scattering in each well using a nephelometer.[1] Wells containing precipitated compound will scatter light, giving a higher signal.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock 1. Prepare 10 mM Stock in 100% DMSO Dispense 2. Dispense DMSO Stock into Microplate Stock->Dispense AddBuffer 3. Add Aqueous Buffer (PBS) & Mix Dispense->AddBuffer Incubate 4. Incubate (e.g., 2 hours at 37°C) AddBuffer->Incubate Measure 5. Measure Light Scattering (Nephelometry) Incubate->Measure Result 6. Determine Concentration at Precipitation Onset Measure->Result

Caption: High-throughput kinetic solubility assay workflow.

Conclusion

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds.

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • protocols.io. In-vitro Thermodynamic Solubility.

  • Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Domainex. Thermodynamic Solubility Assay.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Scribd. Procedure For Determining Solubility of Organic Compounds.

  • BioDuro. ADME Solubility Assay.

  • ChemicalBook. This compound CAS#: 351410-38-3.

  • Pharmaguideline. Determination of Solubility in Pharmaceuticals.

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • Evotec. Thermodynamic Solubility Assay.

  • The Good Scents Company. 2-methoxy-3-methyl pyrazine, 2847-30-5.

  • University of British Columbia. Solubility of Organic Compounds.

  • University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API.

  • ResearchGate. Any official guideline to conduct solubility studies?.

  • LabSolutions. This compound.

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

  • USP-NF. <1236> Solubility Measurements.

  • Ernesto Ventós, S.A. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY.

  • ChemicalBook. This compound | 19230-59-2.

  • Sigma-Aldrich. 2-Methoxypyridine 98%.

  • PubChem. 2-Methoxypyridine.

  • PubChem. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine.

  • PubChem. 2-Methoxy-3-methylpyrazine.

  • precisionFDA. 2-METHOXY-3-METHYLPYRAZINE.

  • BLD Pharm. 19230-59-2|this compound.

  • Sunway Pharm Ltd. This compound - CAS:19230-59-2.

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2-Methoxy-3-methylpyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the chemical stability and proper handling of this compound is paramount to ensuring experimental reproducibility, product purity, and safety. This guide provides a comprehensive overview of its physicochemical properties, potential degradation pathways, and scientifically grounded protocols for its storage and stability assessment.

A foundational understanding of the molecule's physical and chemical characteristics is essential for its appropriate handling. This compound is a colorless to light yellow liquid.[1] Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a methyl group at the 3-position.

Table 1: Key

PropertyValueSource(s)
CAS Number 19230-59-2[1][2]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 128 - 129 °C
Density 0.943 g/cm³ at 25 °C
pKa 3.69 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Chemical Stability and Potential Degradation Pathways

While safety data sheets state that this compound is chemically stable under standard ambient conditions (room temperature), it is crucial for drug development professionals to understand its potential liabilities under stress conditions.[3] The pyridine scaffold, while aromatic, possesses unique electronic properties due to the nitrogen heteroatom, making it susceptible to specific degradation pathways. The presence of methoxy and methyl substituents further influences its reactivity.

Based on the known chemistry of pyridine and its derivatives, several degradation pathways can be postulated:

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially in the presence of peroxides or other oxidizing agents, leading to the formation of the corresponding N-oxide. This is a common metabolic and degradation route for many pyridine-containing pharmaceuticals.

  • Oxidation of the Methyl Group: The benzylic-like methyl group can be oxidized to a hydroxymethyl, formyl, or ultimately a carboxylic acid group.

  • O-Demethylation: The methoxy group can undergo cleavage (hydrolysis) under acidic or thermal stress to yield 3-methyl-2-pyridone. This transformation can significantly alter the molecule's physicochemical properties, including its solubility and hydrogen bonding capacity.

  • Ring Opening: Under harsh conditions, such as exposure to highly reactive radical species, the aromatic pyridine ring itself may be cleaved.[4] Studies on the microbial degradation of related compounds like 2-methylpyridine show ring cleavage as a key step.[5][6]

These potential transformations underscore the importance of controlled storage to prevent the formation of impurities that could compromise downstream synthetic steps or the integrity of a final product.

G cluster_main Proposed Degradation Pathways of this compound cluster_products parent This compound n_oxide This compound N-oxide parent->n_oxide Oxidation (e.g., H₂O₂) hydroxymethyl 2-Methoxy-3-(hydroxymethyl)pyridine parent->hydroxymethyl Side-chain Oxidation pyridone 3-Methyl-2(1H)-pyridone parent->pyridone O-Demethylation (Acid/Heat) ring_cleavage Ring Cleavage Products parent->ring_cleavage Radical Attack (Harsh Conditions) G cluster_workflow Storage and Handling Workflow start Receiving storage Store in a cool, dry, well-ventilated, flammables-approved area. [1, 12] Keep away from ignition sources & oxidizers. [4] start->storage handling Handle within a certified chemical fume hood. [9] storage->handling ppe Wear appropriate PPE: - Nitrile gloves - Chemical splash goggles - Lab coat [13] handling->ppe dispensing Use spark-proof tools. Ground/bond containers. [8, 11] Keep container tightly closed. [4] handling->dispensing end Dispose of waste per local regulations. [1] dispensing->end

Caption: Recommended workflow for safe storage and handling.

Summary of Storage Conditions:

ParameterRecommendationRationale
Location A cool, dry, and well-ventilated area. [7][8]Store in a cabinet approved for flammable liquids.To minimize thermal and hydrolytic degradation and prevent vapor accumulation.
Container Tightly-closed, properly labeled original container. [8]Amber glass is recommended to protect from light.To prevent contamination, moisture ingress, air exposure, and photodecomposition.
Incompatibilities Segregate from strong oxidizing agents and strong acids. [7]To prevent vigorous and potentially hazardous reactions.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. [9][10]The compound is a flammable liquid. [3]

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is indispensable. This protocol provides a systematic approach to evaluating the intrinsic stability of this compound. [11]

G cluster_protocol Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (Parallel Samples) prep Prepare 1 mg/mL Stock Solution in Acetonitrile:Water acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolytic (UV/Vis Light, RT) prep->photo thermal Thermal (60°C, Dark) prep->thermal control Non-Stressed Control (Stored at 2-8°C, Dark) prep->control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS at defined time points (e.g., 0, 2, 8, 24h) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis control->analysis data Quantify Parent Compound Loss Identify & Characterize Degradants analysis->data

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-3-methylpyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the underlying principles of spectral interpretation, and provides detailed experimental protocols.

Introduction

This compound is a substituted pyridine derivative with significant applications in organic synthesis and medicinal chemistry. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques, including NMR, IR, and MS, provide a powerful toolkit for elucidating the molecular structure and confirming the identity and purity of this compound. This guide offers a detailed exploration of its spectroscopic signature.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl and methoxy group protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.90Doublet of doublets1HH-6
~7.30Doublet of doublets1HH-4
~6.90Triplet1HH-5
~3.95Singlet3HOCH₃
~2.25Singlet3HAr-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.90-7.90 ppm): The pyridine ring protons appear in this region. The electron-withdrawing nitrogen atom and the electron-donating methoxy group influence their chemical shifts. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

  • Methoxy Group (δ ~3.95 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

  • Methyl Group (δ ~2.25 ppm): The protons of the methyl group at the C-3 position will also produce a singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~162C-2
~145C-6
~138C-4
~125C-3
~120C-5
~53OCH₃
~18Ar-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 120-162 ppm): The five carbon atoms of the pyridine ring will resonate in this region. The carbon atom attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most downfield. The chemical shifts of the other ring carbons are influenced by the positions of the substituents.[1][2]

  • Methoxy Carbon (δ ~53 ppm): The carbon of the methoxy group appears at a characteristic chemical shift.

  • Methyl Carbon (δ ~18 ppm): The methyl carbon is expected to be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-O stretching, and C-H vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H Stretch-CH₃, -OCH₃
~1600, ~1580, ~1470C=C and C=N StretchPyridine Ring
~1250Asymmetric C-O-C StretchAryl Ether
~1030Symmetric C-O-C StretchAryl Ether
850-750C-H Out-of-plane BendSubstituted Pyridine

Interpretation of the IR Spectrum:

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appears just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected in the 1600-1470 cm⁻¹ region.[3]

  • C-O Stretching: The strong absorption band around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl ether linkage, a key feature for identifying the methoxy group. The symmetric stretch is expected around 1030 cm⁻¹.

  • Out-of-plane Bending: The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 123, corresponding to the molecular weight of this compound (C₇H₉NO).

  • Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to involve the loss of small, stable molecules or radicals.

G M [M]⁺˙ m/z = 123 M_minus_CH3 [M-CH₃]⁺ m/z = 108 M->M_minus_CH3 - •CH₃ M_minus_H2CO [M-H₂CO]⁺˙ m/z = 93 M->M_minus_H2CO - H₂CO M_minus_CO_CH3 [M-CO-CH₃]⁺ m/z = 80 M_minus_CH3->M_minus_CO_CH3 - CO Pyridine_ion Pyridine Ion m/z = 79 M_minus_H2CO->Pyridine_ion - CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of the Mass Spectrum:

  • Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z = 108.

  • Loss of Formaldehyde: Another characteristic fragmentation is the loss of a neutral formaldehyde molecule (H₂CO) via a rearrangement process, resulting in a fragment at m/z = 93.

  • Further Fragmentation: The fragment at m/z = 108 can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 80. The ion at m/z = 93 can lose a methylene radical to form a pyridine-like ion. The fragmentation of the pyridine ring itself can also lead to smaller fragments.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz (or higher) NMR spectrometer.

    • Employ proton decoupling to obtain a spectrum with single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0 to 200 ppm.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted spectroscopic data and interpretation presented in this guide serve as a valuable reference for scientists and researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for unambiguous identification and quality assessment.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Kalman, A., & Kleinpeter, E. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(4), 1034–1040.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1016–1027.
  • Higashi, J., & Iwabuchi, H. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Gillard, R. D., & Williams, D. H. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(7), 2471–2473.
  • Singh, R. B., & Rai, D. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.

Sources

The Pyridine Scaffold: A Privileged Substructure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and synthetic tractability have established it as a "privileged scaffold" in drug design.[4][5] This guide provides an in-depth exploration of the diverse biological activities of substituted pyridines, focusing on their therapeutic potential in oncology, infectious diseases, inflammation, and neurology. We will dissect the mechanisms of action, explore structure-activity relationships (SAR), and provide validated experimental protocols for evaluating the efficacy of novel pyridine-based compounds, thereby offering a comprehensive resource for researchers and drug development professionals.

The Versatility of the Pyridine Core

The pyridine nucleus is structurally related to benzene, with one methine group replaced by a nitrogen atom.[4] This substitution profoundly influences the molecule's physicochemical properties: the nitrogen atom acts as a hydrogen bond acceptor and imparts a weak basicity, which can enhance the water solubility of drug candidates.[5][6][7] These characteristics, combined with the ring's capacity for substitution at multiple positions, allow for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.[1] Consequently, pyridine derivatives are integral to a wide array of FDA-approved drugs and natural products, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][5][8]

Anticancer Activity: Targeting Uncontrolled Proliferation

Pyridine derivatives have emerged as a cornerstone in the development of targeted anticancer therapies.[9][10] Their efficacy stems from the ability to interact with and inhibit key molecular targets involved in tumor growth, angiogenesis, and metastasis.[1][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyridine-based drugs exert their anticancer effects is through the inhibition of protein kinases, enzymes that regulate cellular signaling pathways critical for cancer cell proliferation and survival.[10] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[9][11] Substituted pyridine-ureas, for example, have been shown to potently suppress the VEGF-induced phosphorylation of VEGFR-2, thereby inhibiting downstream signaling and blocking tumor-induced angiogenesis.[9][11]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS Ras VEGFR2->RAS Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Pyridine Pyridine-Urea Inhibitor Pyridine->VEGFR2 Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway inhibited by pyridine-urea derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of pyridine derivatives. For pyridine-urea compounds, it has been demonstrated that the nature and position of substituents on the terminal phenyl ring significantly impact activity.[11]

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) on the terminal phenyl ring often enhance inhibitory activity against cancer cell lines like MCF-7 (breast cancer).

  • The urea linker is a critical pharmacophoric feature, participating in key hydrogen bonding interactions within the kinase ATP-binding pocket.[11]

  • Substitution on the pyridine ring itself can modulate solubility and cell permeability.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyridine-urea derivatives against the MCF-7 human breast cancer cell line.[11]

Compound IDSubstitution (Terminal Phenyl)IC₅₀ (µM) vs. MCF-7
8b 4-Chloro4.30 ± 0.61
8e 3-Trifluoromethyl0.22 ± 0.05
8n 4-Chloro, 3-Trifluoromethyl1.88 ± 0.23
Doxorubicin Reference Drug1.93 ± 0.18
Sorafenib Reference Drug4.50 ± 0.54

Data sourced from in vitro studies.[11] IC₅₀ is the concentration required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12] It is a foundational screening assay in anticancer drug discovery.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel pyridine derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (substituted pyridine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. The rationale here is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding a purple formazan product.[12]

  • Incubate for another 4 hours. During this time, insoluble purple crystals will form in the wells containing viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.

Antimicrobial Activity: Combating Infectious Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[4][15] Pyridine and its fused heterocyclic derivatives, such as thienopyridines, have demonstrated significant antibacterial and antifungal activities.[15][16][17]

Mechanism of Action

The antimicrobial properties of pyridine compounds often arise from their ability to interfere with essential microbial processes. These mechanisms can include:

  • Inhibition of Essential Enzymes: Some derivatives act as inhibitors of enzymes crucial for pathogen survival, such as dihydrofolate reductase (DHFR).[16][18]

  • Disruption of Membrane Integrity: Cationic pyridinium salts can function as amphiphiles that interact with and disrupt the bacterial cell membrane, leading to cell lysis.[6]

  • Interference with Nucleic Acid Metabolism: By intercalating with DNA or inhibiting enzymes involved in replication, some pyridine compounds can halt microbial proliferation.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

Compound IDOrganism: E. coli (Gram-) MIC (µg/mL)Organism: B. mycoides (Gram+) MIC (µg/mL)Organism: C. albicans (Fungus) MIC (µg/mL)
12a 19.5< 4.8< 4.8
15 > 4.89.839.0
5b 0.48 - 3.910.48 - 3.91Not Tested
5c 0.48 - 3.910.48 - 3.91Not Tested

Data compiled from studies on novel thienopyridine and pyridopyrimidine derivatives.[15][16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of a compound against bacterial strains, providing a quantitative measure of its potency.

MIC_Workflow Start Start: Prepare Compound Stock & Bacterial Inoculum Step1 Perform 2-fold Serial Dilutions of Compound in 96-well Plate Start->Step1 Step2 Add Standardized Bacterial Suspension to Each Well Step1->Step2 Controls Include Positive (Bacteria, no drug) & Negative (Broth only) Controls Step2->Controls Step3 Incubate Plate at 37°C for 18-24 hours Controls->Step3 Step4 Visually Inspect for Turbidity (Bacterial Growth) Step3->Step4 End Determine MIC: Lowest Concentration with No Visible Growth Step4->End

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a bacterial inoculum in Mueller-Hinton Broth (MHB), adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (MHB + bacteria, no compound) and a negative control well (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Broadening the Therapeutic Landscape

Beyond anticancer and antimicrobial applications, substituted pyridines exhibit a wide range of other important biological activities.

Antiviral Activity

Pyridine derivatives have shown significant potential as antiviral agents against a variety of viruses, including HIV, hepatitis B and C (HBV, HCV), and influenza.[3][19] Their mechanisms of action are diverse, ranging from the inhibition of viral reverse transcriptase and polymerase to blocking viral entry or maturation.[3] For example, compounds containing fluorine atoms have shown enhanced activity against H5N1 and SARS-CoV-2 viruses.[19]

Anti-inflammatory Activity

Many pyridine analogues possess anti-inflammatory properties, primarily by inhibiting key mediators of the inflammatory process.[1][20] A common target is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins.[21] Pyridine carbothioamide analogs have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models, with some compounds showing efficacy comparable to standard NSAIDs like ibuprofen.[20]

Neuroprotective Activity

Certain pyridine alkaloids and their derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's.[2][22] Their mechanisms include the inhibition of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine, and the ability to protect neurons from glutamate-induced toxicity and oxidative stress.[2][23] Huperzine A, a pyridine-containing alkaloid, is well-recognized for its neuroprotective properties.[2]

Conclusion and Future Directions

The pyridine scaffold is a remarkably versatile and clinically significant core in drug discovery.[7] Its derivatives have yielded potent agents against a multitude of diseases, from cancer and infections to inflammation and neurodegeneration.[2][5] The synthetic accessibility of the pyridine ring allows for extensive structural modifications, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties through detailed SAR studies.[1] Future research will likely focus on developing novel pyridine hybrids that combine multiple pharmacophores to target complex diseases, utilizing nanotechnology for improved drug delivery, and employing computational modeling to rationally design the next generation of pyridine-based therapeutics.[9]

References

  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
  • Allaka, T. R. & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
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  • Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharmacia Chemica.
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  • Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences.
  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. SpringerLink.
  • Srivastava, V. K., et al. (2015). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. PubMed.
  • Thornthwaite, J. T., et al. (2017). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health.
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  • Papke, R. L., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-[2-(dimethylamino)ethyl]-5-methoxyindole. PubMed.
  • Rehman, A. U., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central.
  • Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.
  • Al-Harrasi, A., et al. (2019). Pyridine alkaloids with activity in the central nervous system. PubMed Central.
  • Fassihi, A., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate.
  • Zhang, D., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.
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  • Al-Ostath, R. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Various Authors. (Date unavailable). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Elsevier.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Sayed, N. F., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health.
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  • Al-Ghorbani, M., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents. ResearchGate.
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An In-depth Technical Guide to 2-Methoxy-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-3-methylpyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, explore detailed synthetic methodologies, analyze its chemical reactivity, and highlight its critical role in the development of pharmaceutical agents, with a particular focus on the proton pump inhibitor, Rabeprazole.

Core Properties of this compound

This compound, with the chemical formula C₇H₉NO, is a substituted pyridine derivative. The presence of both an electron-donating methoxy group and a methyl group on the pyridine ring influences its electronic properties and reactivity, making it a versatile intermediate.

PropertyValueSource
Molecular Weight 123.152 g/mol [1]
Boiling Point 165.4±20.0 °C at 760 mmHg[1]
Density 1.0±0.1 g/cm³[1]
Predicted Boiling Point 301.0±27.0 °C[2]
Predicted Density 1.246±0.06 g/cm³[2]

Note: Some physical properties are predicted and may vary from experimental values.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with a methoxide source. A prevalent and practical laboratory-scale synthesis starts from the readily available 2-chloro-3-methylpyridine.

Synthesis from 2-Chloro-3-methylpyridine

This method involves the reaction of 2-chloro-3-methylpyridine with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution at the C2 position.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyridine in a suitable solvent such as methanol or an inert solvent like DMF.

  • Reagent Addition: Add a solution of sodium methoxide (typically a 25-30% solution in methanol) to the flask. An excess of sodium methoxide is often used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation or column chromatography to afford pure this compound.

A similar procedure has been reported for the synthesis of 2-methoxypyridine from 2-chloropyridine in refluxing methanol with sodium methoxide for 4 hours.

Synthesis_from_2_chloro_3_methylpyridine 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Reflux Reflux 2-Chloro-3-methylpyridine->Reflux + Sodium Methoxide (in Methanol) Sodium Methoxide (in Methanol) Sodium Methoxide (in Methanol)->Reflux This compound This compound Reflux->this compound Nucleophilic Substitution

Caption: Synthesis of this compound from 2-chloro-3-methylpyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the pyridine ring's inherent electron deficiency and the electronic effects of the methoxy and methyl substituents.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the electron-donating methoxy and methyl groups can activate the ring to some extent, directing incoming electrophiles.

  • Nucleophilic Aromatic Substitution: The methoxy group at the 2-position can be susceptible to displacement by strong nucleophiles, although this is less common than the synthesis from the corresponding chloro-derivative.

  • Reactions at the Methyl Group: The methyl group at the 3-position can undergo various reactions, such as oxidation or halogenation, to introduce further functionality. However, the most significant and well-documented reactivity for its application in drug synthesis involves functionalization at the 2-methyl group of a precursor, which is then converted to the 2-methoxymethyl group.

Application in Drug Development: The Synthesis of Rabeprazole

This compound is a crucial intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of Rabeprazole showcases the strategic importance of this building block.

The overall synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by oxidation. A key precursor to the pyridine portion of Rabeprazole is a derivative of this compound. The synthesis of a key intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]-methyl]thio]-1H-benzimidazole, highlights the utility of this structural motif.[3]

A common synthetic route to Rabeprazole involves the following key transformations starting from a precursor that leads to the this compound core:

  • Formation of the Pyridine Core: A multi-step synthesis often begins with building a substituted pyridine-N-oxide. For instance, 2,3-dimethyl-4-nitropyridine-N-oxide can be reacted with 3-methoxypropanol to introduce the side chain that will eventually be part of the final drug.[3]

  • Functionalization of the 2-Methyl Group: A critical step is the introduction of a reactive handle at the 2-methyl position. This is often achieved through chlorination. For example, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide can be chlorinated at the 2-methyl position to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide.[3]

  • Coupling with Benzimidazole Thiol: The chlorinated pyridine derivative is then condensed with 2-mercaptobenzimidazole. This nucleophilic substitution reaction forms a thioether linkage, connecting the two heterocyclic rings.[4][5]

  • Oxidation to the Sulfoxide: The final key step is the oxidation of the thioether to a sulfoxide. This is typically achieved using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[5][6] This oxidation step is crucial for the biological activity of Rabeprazole, as the sulfoxide is the active form of the drug.

Rabeprazole_Synthesis_Pathway cluster_pyridine Pyridine Moiety Synthesis cluster_coupling Coupling and Oxidation Pyridine_Precursor Substituted 2,3-Dimethylpyridine-N-Oxide Functionalized_Pyridine 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine Pyridine_Precursor->Functionalized_Pyridine Chlorination of 2-methyl group Thioether_Intermediate Rabeprazole Sulfide Functionalized_Pyridine->Thioether_Intermediate Condensation Benzimidazole_Thiol 2-Mercaptobenzimidazole Benzimidazole_Thiol->Thioether_Intermediate + Rabeprazole Rabeprazole (Sulfoxide) Thioether_Intermediate->Rabeprazole Oxidation

Caption: Key steps in the synthesis of Rabeprazole highlighting the role of the functionalized pyridine intermediate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the coupling constants between adjacent protons.

  • Methoxy Protons: A singlet at around δ 3.9 ppm, corresponding to the three protons of the methoxy group.

  • Methyl Protons: A singlet at around δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group.

For comparison, the ¹H NMR spectrum of the related 2-methoxypyridine shows signals at δ 8.15 (H6), 7.51 (H4), 6.82 (H5), 6.72 (H3), and 3.92 (OCH₃) ppm in CDCl₃.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Five signals in the aromatic region (typically δ 110-165 ppm) for the five carbons of the pyridine ring. The carbon attached to the methoxy group (C2) is expected to be the most downfield.

  • Methoxy Carbon: A signal around δ 55 ppm for the methoxy carbon.

  • Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm) for the methyl carbon.

The ¹³C NMR spectrum of 2-methoxypyridine shows signals at approximately δ 164 (C2), 147 (C6), 138 (C4), 116 (C3), 111 (C5), and 53 (OCH₃) ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

  • C=C and C=N stretching (pyridine ring): Around 1400-1600 cm⁻¹

  • C-O stretching (aryl ether): Strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric)

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: At m/z = 123.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical from the methoxy group, loss of formaldehyde (CH₂O), or cleavage of the pyridine ring.

For comparison, the isomeric 2-methoxy-3-methylpyrazine (molecular weight 124.14) shows a prominent molecular ion peak at m/z 124.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically active compounds. Its synthesis from readily available starting materials and the specific reactivity conferred by its substituents make it an important intermediate for drug discovery and development. The well-established role of this compound in the synthesis of Rabeprazole underscores its significance in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this important heterocyclic compound.

References

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  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • 2‐Methoxy Pyridine. ResearchGate. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • KR100771655B1 - Labeprazole and its preparation method.
  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Methoxy-3-methylpyridine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This technical guide provides an in-depth exploration of 2-methoxy-3-methylpyridine and its structurally related analogs as critical chemical intermediates in pharmaceutical development. The primary focus is on their pivotal role in the synthesis of proton pump inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders. We will dissect the chemical logic behind their use, provide detailed, field-proven experimental protocols for key synthetic transformations, and offer insights into process optimization and safety. This document is intended for researchers, chemists, and process scientists in the pharmaceutical and fine chemical industries who are engaged in the synthesis and development of active pharmaceutical ingredients (APIs).

Introduction: The Pyridine Core in Modern Medicine

Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their versatile reactivity and ability to engage in crucial biological interactions like hydrogen bonding.[1] The strategic functionalization of the pyridine ring allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] this compound and its derivatives are exemplary intermediates, serving as foundational building blocks for several blockbuster drugs. Their most notable application is in the synthesis of the benzimidazole-based PPIs, such as Omeprazole, Esomeprazole, and Rabeprazole, which have transformed the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3][4]

Physicochemical Properties & Safety Data

A comprehensive understanding of the physical properties and handling requirements of any chemical intermediate is paramount for safe and reproducible experimentation.

Table 1: Physicochemical Data for Key Pyridine Intermediates

PropertyThis compound2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl
CAS Number 351410-38-3[5]86604-75-3
Molecular Formula C₇H₉NOC₉H₁₂ClNO • HCl
Molecular Weight 123.15 g/mol 234.11 g/mol
Appearance LiquidWhite to off-white solid
Boiling Point ~175-176 °C at 760 mmHgNot available
Key Application Precursor for more complex pyridine intermediatesDirect coupling partner for Omeprazole/Esomeprazole synthesis[6][7]
Safety & Handling Precautions

Working with pyridine derivatives requires adherence to strict safety protocols. The following guidelines are synthesized from standard Safety Data Sheets (SDS).

  • Engineering Controls : All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] Face protection is recommended when handling larger quantities.[8]

  • Handling : Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[8] Keep containers tightly closed when not in use and store in a cool, dry place away from heat and ignition sources.[9][11]

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water.[11]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion : Rinse mouth and seek medical attention if you feel unwell.[11]

Core Application: The Architectural Linchpin of Proton Pump Inhibitors

The therapeutic efficacy of PPIs like Omeprazole and Esomeprazole hinges on their unique mechanism of action, which is directly enabled by the substituted pyridine ring.

Mechanistic Significance

PPIs are prodrugs that require activation in the acidic environment of the stomach's parietal cells.[12] The process involves a two-step acid-catalyzed rearrangement. The methoxy group at the 4-position of the pyridine ring plays a crucial role by donating electrons through resonance. This electronic enrichment increases the basicity (pKa) and nucleophilic character of the pyridine nitrogen.[13] This enhanced nucleophilicity is critical as it facilitates the intramolecular attack on the benzimidazole ring, leading to the formation of the active sulfenamide, the species that covalently binds to and inhibits the H+/K+-ATPase (the proton pump).[12][13]

The logical relationship from the intermediate to the final drug action is illustrated below.

G cluster_synthesis Chemical Synthesis cluster_activation Bioactivation (in Parietal Cell) Pyridine 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Sulfide Sulfide Intermediate (Ufiprazole) Pyridine->Sulfide Coupling (Base-mediated) Benzimidazole 5-Methoxy-2-mercapto- benzimidazole Benzimidazole->Sulfide Omeprazole Omeprazole/Esomeprazole (Pro-drug) Sulfide->Omeprazole Asymmetric Oxidation Sulfenamide Active Sulfenamide Omeprazole->Sulfenamide Acid-Catalyzed Rearrangement Pump H+/K+-ATPase (Proton Pump) Sulfenamide->Pump Covalent Inhibition G start Start charge_reactors Charge Methanol, Pyridine HCl, Benzimidazole, and Sodium Carbonate to Flask start->charge_reactors reflux Heat to Reflux (approx. 65°C) Monitor by TLC/HPLC charge_reactors->reflux filter_salts Cool and Filter Inorganic Salts (e.g., NaCl) reflux->filter_salts Reaction Complete distill_methanol Distill Methanol from Filtrate filter_salts->distill_methanol dissolve_toluene Dissolve Residue in Toluene distill_methanol->dissolve_toluene wash Wash with aq. Na₂CO₃ and then Water dissolve_toluene->wash distill_toluene Distill Toluene under Vacuum wash->distill_toluene isolate Cool, Crystallize, and Isolate Product distill_toluene->isolate end End: Dry Product isolate->end

References

The Strategic Role of 2-Methoxy-3-methylpyridine in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Pyridines in Medicinal Chemistry

In the landscape of pharmaceutical ingredient synthesis, substituted pyridines are foundational scaffolds of immense value. Their inherent electronic properties and the capacity for diverse functionalization make them privileged structures in medicinal chemistry. Among these, 2-methoxy-3-methylpyridine stands out as a critical building block, particularly in the synthesis of a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders: the proton pump inhibitors (PPIs). This application note delves into the strategic importance of this compound, elucidating its role in the synthesis of blockbuster drugs such as rabeprazole and its analogs. We will explore the underlying chemical principles, provide detailed synthetic protocols, and offer insights gleaned from practical application in a drug development setting. The pyridine ring is a common feature in many biologically active molecules, and its nitrogen atom can form crucial hydrogen bonds and coordinate with biological targets like enzymes.[1]

Core Application: A Cornerstone in the Synthesis of Rabeprazole

Rabeprazole, a potent inhibitor of the gastric H+/K+ ATPase (proton pump), provides a quintessential example of the utility of this compound. The synthesis of rabeprazole hinges on the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a selective oxidation step. This compound serves as a precursor to the key pyridine intermediate, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.[2]

The journey from this compound to this crucial intermediate involves a series of strategic transformations designed to introduce the necessary functional groups for the subsequent coupling reaction. These steps typically include N-oxidation, rearrangement, and chlorination.

Synthetic Pathway Overview

The transformation of this compound into the rabeprazole pyridine side-chain is a multi-step process that showcases fundamental organic chemistry principles. While various synthetic routes have been reported, a common pathway involves the following key stages:

  • N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide. This step activates the pyridine ring for subsequent functionalization at the 2-position.

  • Rearrangement: The N-oxide undergoes rearrangement, often using acetic anhydride, to introduce a hydroxymethyl group at the 2-position.[3]

  • Chlorination: The newly introduced hydroxyl group is then converted to a chloromethyl group, a reactive handle for the subsequent coupling reaction.[4][5]

  • Substitution (Etherification): In the case of rabeprazole, the 4-position of the pyridine ring is functionalized with a 3-methoxypropoxy group. This is often achieved by reacting a 4-chloro-2,3-dimethylpyridine-N-oxide with 3-methoxypropanol.

  • Coupling: The resulting 2-chloromethylpyridine derivative is then condensed with 2-mercapto-1H-benzimidazole.[4]

  • Oxidation: The final step involves the oxidation of the sulfide linkage to a sulfoxide, yielding rabeprazole.[4][6]

The following diagram illustrates the general synthetic workflow for rabeprazole, highlighting the central role of the pyridine intermediate derived from this compound.

rabeprazole_synthesis cluster_pyridine Pyridine Intermediate Synthesis cluster_coupling_oxidation Coupling and Oxidation start 2,3-Dimethylpyridine-N-oxide sub 4-Alkoxy-2,3-dimethylpyridine-N-oxide start->sub Alkoxylation rearrange 2-Acetoxymethyl-4-alkoxy-3-methylpyridine sub->rearrange Rearrangement (e.g., Ac2O) hydrolysis 2-Hydroxymethyl-4-alkoxy-3-methylpyridine rearrange->hydrolysis Hydrolysis chlorination 2-Chloromethyl-4-alkoxy-3-methylpyridine hydrolysis->chlorination Chlorination (e.g., SOCl2) sulfide Sulfide Intermediate chlorination->sulfide Condensation benzimidazole 2-Mercapto-1H-benzimidazole benzimidazole->sulfide rabeprazole Rabeprazole (Sulfoxide) sulfide->rabeprazole Oxidation (e.g., m-CPBA) caption General Rabeprazole Synthesis Workflow

Caption: General Rabeprazole Synthesis Workflow

Detailed Protocols and Experimental Insights

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride

This protocol outlines a representative procedure for the chlorination of the corresponding hydroxymethylpyridine, a key step in the synthesis of PPIs.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3-methylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-hydroxymethyl-4-methoxy-3-methylpyridine (9g, 0.06 mol) in dichloromethane (70 mL), slowly add thionyl chloride (8.4 g, 0.07 mol) at 25°C over a period of 1 hour.[4]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess thionyl chloride and dichloromethane are removed by distillation.[4]

  • The resulting product, 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride, is isolated, typically by precipitation with a non-polar solvent like petroleum ether, yielding a fine solid.[4]

Expert Insights: The slow addition of thionyl chloride is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts. The use of a slight excess of thionyl chloride ensures complete conversion of the starting material.

Protocol 2: Condensation with 2-Mercapto-1H-benzimidazole

This protocol describes the coupling of the chlorinated pyridine intermediate with the benzimidazole core.

Materials:

  • 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride

  • 2-Mercapto-1H-benzimidazole

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • To a mixture of 2-mercapto-1H-benzimidazole (8.6 g, 0.06 mol) and sodium hydroxide (10 g, 0.25 mol) in water (100 ml), a solution of 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride (10 g, 0.05 mol) in water (25 mL) is added at 25°C over 3 hours.[4]

  • A solid precipitate forms after approximately 1 hour.[4]

  • The reaction mixture is stirred for the specified duration to ensure complete reaction.

  • The solid product is collected by filtration and washed with water to yield the sulfide intermediate.[4]

Expert Insights: The pH of the reaction mixture is a critical parameter. Maintaining alkaline conditions is necessary to deprotonate the thiol of the benzimidazole, forming the nucleophilic thiolate anion required for the SN2 reaction with the chloromethylpyridine.

The Broader Family of "Prazoles": A Common Synthetic Motif

The synthetic strategy employing a substituted 2-chloromethylpyridine is not limited to rabeprazole. It is a common theme in the synthesis of other prominent PPIs, including:

  • Omeprazole: Utilizes a 2-chloromethyl-3,5-dimethyl-4-methoxypyridine intermediate.[7][8][9]

  • Lansoprazole: Employs a 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine intermediate.[10][11][12]

  • Pantoprazole: Involves the use of a 2-chloromethyl-3,4-dimethoxypyridine intermediate.[13][14][15]

The versatility of the core synthetic pathway allows for the introduction of different substituents on both the pyridine and benzimidazole rings, enabling the fine-tuning of the pharmacological properties of the final drug molecule.

The following table summarizes the key pyridine intermediates for these major PPIs.

Proton Pump InhibitorKey Pyridine Intermediate
Rabeprazole 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine
Omeprazole 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
Lansoprazole 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Pantoprazole 2-Chloromethyl-3,4-dimethoxypyridine

Mechanistic Considerations: The Role of the Methoxy Group

The 2-methoxy group in the pyridine ring plays a subtle yet important electronic role. As an electron-donating group, it can influence the reactivity of the pyridine ring and the stability of reaction intermediates. While not directly involved in the primary coupling reaction, its presence can affect the overall yield and purity of the synthetic process.

Quality Control and Analytical Characterization

The purity of this compound and its downstream intermediates is paramount for the synthesis of a high-quality active pharmaceutical ingredient (API). Standard analytical techniques employed for quality control include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Conclusion: An Indispensable Component in Modern Pharmaceutical Synthesis

This compound and its derivatives are not merely laboratory curiosities but are workhorse molecules in the industrial-scale synthesis of life-changing medications. Their strategic application in the construction of the pyridine moiety of proton pump inhibitors underscores the importance of well-designed building blocks in streamlining complex synthetic routes. The protocols and insights provided herein serve as a testament to the enduring value of classical organic synthesis principles in the modern pharmaceutical landscape. A thorough understanding of the chemistry of these intermediates is essential for researchers and drug development professionals seeking to innovate and optimize the production of these vital medicines.

References

The Versatile Pyridine Core: Application of 2-Methoxy-3-methylpyridine in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a privileged scaffold, underpinning the development of a multitude of successful commercial pesticides. This technical guide delves into the specific applications of 2-Methoxy-3-methylpyridine as a strategic starting material and versatile intermediate in the synthesis of advanced agrochemicals. We will explore its synthetic utility, focusing on the development of potent herbicides, and touch upon its potential in the creation of next-generation fungicides and insecticides. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new crop protection agents.

Introduction: The Significance of the Pyridine Ring in Agrochemicals

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a wide array of biologically active molecules.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it an ideal scaffold for the design of agrochemicals.[3][4] The substitution pattern on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic fate, which are critical for its efficacy and environmental profile.

This compound, with its defined substitution pattern, offers a valuable starting point for the synthesis of more complex pyridine derivatives. The methoxy group at the 2-position and the methyl group at the 3-position provide reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential agrochemical activity.

Herbicidal Applications: Synthesis of Picolinafen, a Carotenoid Biosynthesis Inhibitor

A prominent example of an agrochemical derived from a picolinic acid (pyridine-2-carboxylic acid) backbone is the herbicide Picolinafen .[5][6] Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[5][7] While not directly synthesized from this compound in most industrial routes, a plausible and illustrative synthetic pathway can be conceptualized, highlighting the utility of this starting material.

Mode of Action of Picolinafen

Picolinafen belongs to the group of herbicides that inhibit carotenoid biosynthesis.[5][6][7] Specifically, it targets and inhibits the enzyme phytoene desaturase (PDS).[7] Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidative damage. By inhibiting PDS, Picolinafen disrupts the synthesis of carotenoids, leading to the degradation of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death.[8]

Diagram 1: Simplified Mode of Action of Picolinafen

Picolinafen_MoA Picolinafen Picolinafen PDS Phytoene Desaturase (PDS) Enzyme Picolinafen->PDS Inhibits Carotenoids Carotenoids PDS->Carotenoids Catalyzes conversion of Phytoene to Phytofluene Phytoene Phytoene Phytoene->PDS Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation Susceptible to Bleaching Bleaching & Plant Death PhotoOxidation->Bleaching

Caption: Picolinafen inhibits the PDS enzyme, leading to a cascade of effects that result in plant death.

Hypothetical Synthesis of Picolinafen from this compound

The following multi-step synthesis illustrates how this compound can be envisioned as a starting material for Picolinafen. This pathway involves key transformations such as oxidation, chlorination, etherification, and amidation.

Diagram 2: Hypothetical Synthetic Pathway to Picolinafen

Picolinafen_Synthesis start This compound step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 This compound- N-oxide step1->intermediate1 step2 Rearrangement & Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 2-Chloro-6-methoxy- 3-methylpyridine step2->intermediate2 step3 Oxidation of methyl group (e.g., SeO2) intermediate2->step3 intermediate3 6-Methoxy-3-methyl- picolinic acid step3->intermediate3 step4 Etherification with 3-(Trifluoromethyl)phenol intermediate3->step4 intermediate4 6-(3-(Trifluoromethyl)phenoxy) -3-methylpicolinic acid step4->intermediate4 step5 Amidation with 4-Fluoroaniline intermediate4->step5 Picolinafen Picolinafen step5->Picolinafen

Caption: A conceptual multi-step synthesis of Picolinafen starting from this compound.

Protocol: Synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinic acid (A Key Intermediate)

This protocol outlines the synthesis of a key intermediate in Picolinafen production, 6-(3-(Trifluoromethyl)phenoxy)picolinic acid, starting from a commercially available picolinic acid derivative. This provides a practical example of the chemical transformations involved.

Materials:

  • 6-chloropicolinic acid

  • 3-(Trifluoromethyl)phenol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 6-chloropicolinic acid (1 eq.) and 3-(trifluoromethyl)phenol (1.1 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 6-(3-(trifluoromethyl)phenoxy)picolinic acid.

Protocol: Herbicidal Activity Bioassay for Carotenoid Biosynthesis Inhibitors

This protocol describes a general method for evaluating the herbicidal activity of compounds that inhibit carotenoid biosynthesis, such as Picolinafen.

Materials:

  • Test compound (e.g., Picolinafen)

  • Control herbicide (e.g., Norflurazon)

  • Susceptible weed species (e.g., Galium aparine (cleavers), Viola arvensis (field pansy))

  • Potting soil

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Spraying equipment

Procedure:

  • Sow seeds of the target weed species in pots or trays filled with potting soil.

  • Allow the seedlings to grow in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Prepare stock solutions of the test compound and control herbicide in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

  • Spray the seedlings uniformly with the test solutions. A negative control (solvent and surfactant only) should also be included.

  • Return the treated plants to the growth chamber.

  • Visually assess the plants for signs of phytotoxicity, such as bleaching, necrosis, and growth inhibition, at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Record the percentage of weed control or biomass reduction compared to the untreated control.

  • Determine the GR50 (the concentration of herbicide required to cause a 50% reduction in plant growth) for the test compound.

Table 1: Efficacy of Picolinafen on Various Weed Species

Weed SpeciesCommon NameEfficacy
Galium aparineCleaversExcellent
Viola arvensisField PansyExcellent
Stellaria mediaChickweedGood
Papaver rhoeasCommon PoppyGood
Lamium purpureumRed Dead-nettleGood

Note: Efficacy can vary depending on the growth stage of the weed, application rate, and environmental conditions.

Potential Fungicidal and Insecticidal Applications

The pyridine scaffold is also a key component in numerous fungicides and insecticides. While specific agrochemicals in these classes derived directly from this compound are not as well-documented as herbicides, the structural motif holds significant potential.

Research has shown that various substituted pyridine derivatives exhibit potent fungicidal and insecticidal activities. For example, the introduction of different functional groups onto the pyridine ring can lead to compounds that interfere with essential biological processes in fungi and insects.

Diagram 3: General Structure for Potential Pyridine-Based Fungicides and Insecticides

Pyridine_Derivatives cluster_pyridine Pyridine Core Pyridine Pyridine Scaffold R1 R1 Pyridine->R1 Substitution R2 R2 Pyridine->R2 Substitution R3 R3 Pyridine->R3 Substitution R4 R4 Pyridine->R4 Substitution R5 R5 Pyridine->R5 Substitution

Caption: The versatile pyridine scaffold allows for extensive derivatization to explore fungicidal and insecticidal activities.

Further research into the derivatization of this compound could lead to the discovery of novel fungicides and insecticides. Structure-activity relationship (SAR) studies would be crucial in guiding the synthesis of compounds with optimized biological activity and selectivity.

Conclusion and Future Perspectives

This compound serves as a valuable, albeit underexplored, building block in the synthesis of agrochemicals. Its application in the conceptual synthesis of the herbicide Picolinafen demonstrates its potential as a precursor to high-value picolinic acid derivatives. The protocols and data presented herein provide a framework for researchers to explore the utility of this and other substituted pyridines in the development of novel crop protection agents.

The future of agrochemical research will increasingly rely on the strategic use of versatile intermediates like this compound. A deeper understanding of the synthetic pathways and structure-activity relationships of pyridine derivatives will undoubtedly lead to the discovery of new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles, contributing to a more sustainable agricultural future.

References

  • Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Picolinafen (Ref: BAS 700H) - AERU - University of Hertfordshire. (n.d.). Retrieved January 5, 2026, from [Link]

  • Product Profile: Picolinafen - AgriBusiness Global. (2011, April 1). Retrieved January 5, 2026, from [Link]

  • Different possibilities in the utilization of the herbicide substance Picolinafen for weed control in cereals in autumn and spring - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. (n.d.). Retrieved January 5, 2026, from [Link]

  • Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel. (n.d.). Retrieved January 5, 2026, from [Link]

  • (PDF) Herbicides, Carotenoid Biosynthesis Inhibitors - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Novel bioassay for the discovery of inhibitors of the 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) and terpenoid pathways leading to carotenoid biosynthesis - Publication : USDA ARS. (n.d.). Retrieved January 5, 2026, from [Link]

  • In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Carotenoid biosynthesis inhibitor herbicides - mode of action and resistance mechanisms. (n.d.). Retrieved January 5, 2026, from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed. (2016, February 1). Retrieved January 5, 2026, from [Link]

  • Picolinafen - Merck Index. (n.d.). Retrieved January 5, 2026, from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (n.d.). Retrieved January 5, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 5, 2026, from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Determination of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed protocol for the determination of purity and the analysis of related substances for 2-Methoxy-3-methylpyridine using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable way to assess the chemical integrity of this important chemical intermediate. The protocol is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted pyridine derivative used as a key building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is critical as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential for quality control.

This guide details a method that not only quantifies the main component but is also designed to separate it from potential impurities and degradation products. The choice of a C18 stationary phase, a buffered acetonitrile/water mobile phase, and UV detection is based on the physicochemical properties of the analyte and analysis of methods for structurally similar compounds.[4][5][6] The method's trustworthiness is established through a comprehensive validation protocol, including forced degradation studies to ensure specificity.[7][8][9]

Chromatographic Principles and Method Development Strategy

The selected method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.

  • Analyte Characteristics : this compound is a moderately polar molecule. The pyridine ring provides some aromatic character, while the methoxy and methyl groups add hydrophobicity. The nitrogen atom is basic.

  • Column Selection : A C18 (octadecylsilyl) column is the workhorse of reverse-phase HPLC and provides excellent retention and separation for a wide range of moderately polar to nonpolar compounds. Its hydrophobic nature will interact sufficiently with the analyte to provide retention.

  • Mobile Phase Selection :

    • Organic Modifier : Acetonitrile is chosen for its low viscosity and UV transparency.

    • Aqueous Phase & pH Control : The basic nitrogen on the pyridine ring can cause peak tailing due to interaction with residual silanols on the silica backbone of the column. By using a mobile phase buffered to a low pH (e.g., with phosphoric or formic acid), the pyridine nitrogen is protonated. This single ionic form results in sharper, more symmetrical peaks and improved reproducibility. A method for a structural isomer utilizes a phosphoric acid buffer, supporting this choice.[4]

  • Detector and Wavelength Selection : Pyridine and its derivatives exhibit strong UV absorbance.[10] While the exact maximum absorbance (λmax) for this compound should be confirmed experimentally using a photodiode array (PDA) detector, a wavelength of 270 nm is proposed as a suitable starting point for detection, offering a good balance of sensitivity and selectivity.

Detailed Experimental Protocol

Required Materials and Equipment
  • Instrumentation : HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄), ~85% (Analytical grade)

    • This compound reference standard of known purity.

  • Glassware : Volumetric flasks (Class A), autosampler vials, pipettes.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The approximate pH will be 2.5-3.0. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic) : Acetonitrile (HPLC grade). Filter and degas.

  • Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL) : Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL) : Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL) : Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following parameters serve as a robust starting point and should be optimized as needed for the specific system and column in use.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% H₃PO₄B: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 35 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Protocol: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[7][8]

Protocol: Subject the sample solution (~50 µg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[8]

  • Acid Hydrolysis : Add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours, then neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis : Add 1 mL of 0.1 M NaOH. Store at 60°C for 8 hours, then neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation : Add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[8]

  • Thermal Degradation : Store the solid sample in an oven at 105°C for 48 hours. Prepare a sample solution from this stressed solid.

  • Photolytic Degradation : Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV/Visible light in a photostability chamber for a period sufficient to produce degradation.

Analyze each stressed sample alongside an unstressed control. The method is deemed specific if the main peak is chromatographically pure (as determined by a PDA detector's peak purity analysis) and there is adequate resolution between the main peak and any degradation products formed.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo HPLC HPLC Analysis (PDA Detector) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Eval Evaluate Peak Purity & Resolution HPLC->Eval

Caption: Workflow for the forced degradation study.

Linearity

Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 10, 25, 50, 75 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by analyzing a sample of known concentration (e.g., a spiked placebo or a new sample preparation from the reference standard) at three concentration levels across the linear range (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision) : Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD between the two sets of data should meet the pre-defined acceptance criteria (typically ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram.

  • LOD : S/N ratio of 3:1

  • LOQ : S/N ratio of 10:1 The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

Robustness

Deliberately vary key method parameters to assess the method's reliability during normal use. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria for all variations.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, reference standards for those impurities would be required.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample sst System Suitability Testing (SST) prep_std->sst prep_sample->sst analysis Inject Standard(s) & Sample(s) sst->analysis If SST Passes integrate Integrate Peaks analysis->integrate calculate Calculate Purity & Related Substances integrate->calculate report Generate Report calculate->report

Caption: Overall workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable framework for determining the purity of this compound. The method is designed to be stability-indicating through the inclusion of a rigorous forced degradation protocol. Adherence to the described validation procedures will ensure that the method is suitable for its intended use in quality control and drug development environments, providing trustworthy data on the identity, purity, and stability of this key chemical intermediate.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Forced Degradation – A Review Source: Inovine Meetings URL: [Link]

  • Title: A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride Source: Quick Company URL: [Link]

  • Title: Preparation method of 2-[[[4-(3-methoxypropoxy)
  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: CORE URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: The UV-Vis absorption spectra of III in different solvents Source: ResearchGate URL: [Link]

Sources

Application Note: High-Purity Isolation of 2-Methoxy-3-methylpyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-Methoxy-3-methylpyridine from a crude synthetic mixture using automated flash column chromatography. We detail a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish an optimal solvent system, followed by a step-by-step guide to sample preparation, column loading, and elution. The causality behind key experimental choices, such as the selection of a normal-phase stationary phase and the rationale for dry loading, is explained to ensure robust and reproducible, high-purity outcomes. This guide is intended for researchers, chemists, and drug development professionals requiring an efficient and scalable method for isolating pyridine-based intermediates.

Introduction and Separation Principle

This compound is a substituted pyridine derivative frequently employed as a key building block in the synthesis of pharmaceutical compounds and agrochemicals.[1][2] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes.[3] Column chromatography is a fundamental technique for the purification of such organic compounds.[4]

This application note focuses on normal-phase chromatography , a technique where the stationary phase is polar (hydrophilic) and the mobile phase is non-polar (hydrophobic).[5]

  • Analyte Properties: this compound possesses moderate polarity. The key structural features influencing its chromatographic behavior are the basic nitrogen atom in the pyridine ring and the polar methoxy group. These groups can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase.[6][7]

  • Stationary Phase Selection: Silica gel is the stationary phase of choice for this separation.[8] Its surface is covered with polar silanol groups (Si-OH), which strongly interact with polar and basic compounds.[4] The basic nitrogen of the pyridine ring can exhibit strong interactions with the acidic silanol groups, a factor that must be managed to achieve symmetrical peak shapes.[9]

  • Separation Mechanism: In normal-phase chromatography, compounds are separated based on their differential affinity for the polar stationary phase and the less polar mobile phase.[4] Non-polar impurities will have minimal interaction with the silica gel and will elute quickly with the mobile phase. More polar impurities (e.g., starting materials or over-oxidized byproducts) will adhere more strongly to the silica and elute later. This compound, with its intermediate polarity, will elute between these extremes. By carefully selecting the mobile phase composition, a high-resolution separation can be achieved.

Method Development: Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various mobile phases.[10] The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) between 0.2 and 0.4 .[11][12]

Scientist's Note: An Rf in this range ensures that the compound is retained by the column long enough to separate from non-polar impurities but elutes in a reasonable volume of solvent, preventing excessive band broadening. The relationship between Rf and column volumes (CV) needed for elution can be estimated by the formula CV ≈ 1/Rf.[11]

Protocol: TLC Solvent System Optimization
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of the starting materials and the pure product, if available, for comparison.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed developing chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[13][14]

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by compound) / (Distance traveled by solvent front)[15]

  • Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value in the target range (0.2-0.4).

Data Presentation: Example TLC Optimization
Solvent System (Hexane:Ethyl Acetate, v/v)Rf of this compoundObservations
90:100.10Compound is too strongly retained. Elution would be slow.
70:30 0.35 Optimal. Good separation from baseline and solvent front.
50:500.65Compound elutes too quickly. Poor separation from less polar impurities.

Optimized Flash Chromatography Protocol

This protocol is designed for an automated flash chromatography system using pre-packed silica gel cartridges.

Materials and Reagents
  • Crude Sample: 1.0 g of crude this compound mixture.

  • Stationary Phase: 40 g pre-packed silica gel cartridge (spherical silica, 40-63 µm).

  • Mobile Phase A: n-Hexane (or Heptane), HPLC grade.

  • Mobile Phase B: Ethyl Acetate, HPLC grade.

  • Adsorbent for Dry Loading: 2-3 g of Celite® or silica gel.

  • Solvent for Loading: Dichloromethane (DCM), minimal volume.

  • Collection Vessels: Test tubes or vials compatible with the fraction collector.

Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample Dissolve Dissolve in minimal DCM Crude->Dissolve Adsorb Adsorb onto Celite®/Silica Dissolve->Adsorb Evaporate Evaporate Solvent Adsorb->Evaporate DryLoad Dry Powder for Loading Evaporate->DryLoad Load Load Dry Sample DryLoad->Load Pack Equilibrate Silica Cartridge (100% Hexane) Pack->Load Elute Run Gradient Elution (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC_frac Analyze Fractions by TLC Collect->TLC_frac Pool Pool Pure Fractions TLC_frac->Pool Rotovap Evaporate Solvent Pool->Rotovap Pure Pure Product Rotovap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading):

    • Dissolve 1.0 g of the crude material in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add 2-3 g of Celite® or silica gel to the solution to form a slurry.

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Scientist's Note: Dry loading is strongly recommended over liquid loading, especially when the sample is dissolved in a polar solvent.[16][17] It prevents the injection solvent from interfering with the initial binding of the analyte to the top of the column, resulting in sharper bands and significantly improved separation.[18][19]

  • System and Column Preparation:

    • Install the 40 g silica cartridge onto the flash chromatography system.

    • Equilibrate the column by flushing with at least 2-3 column volumes (CV) of 100% Mobile Phase A (Hexane).

  • Sample Loading:

    • Transfer the dry powder from Step 1 into an empty solid load cartridge.

    • Attach the cartridge to the system in-line before the main purification column.

  • Elution and Fraction Collection:

    • Begin the purification run with the optimized solvent conditions determined by TLC.

    • Recommended Gradient:

      • 0-2 CV: 10% Ethyl Acetate in Hexane (isocratic hold to elute very non-polar impurities).

      • 2-12 CV: Linear gradient from 10% to 40% Ethyl Acetate in Hexane.

      • 12-15 CV: 40% Ethyl Acetate in Hexane (isocratic hold to ensure complete elution of the product).

    • Monitor the elution profile using the system's UV detector (typically at 254 nm and/or 280 nm).

    • Collect fractions based on the detector signal, ensuring fractions are collected before, during, and after the main product peak.

  • Post-Run Analysis:

    • Analyze the collected fractions using TLC to identify those containing the pure product. Spot every 2-3 fractions on a single TLC plate for rapid comparison.

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, GC-MS, or HPLC.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system.- Column overload.- Sample loaded in a strong solvent (liquid loading).- Re-optimize the mobile phase with TLC to maximize ΔRf.- Reduce the sample load (typically 1-5% of silica weight).- Use the dry loading technique described in the protocol.[16]
Peak Tailing - Strong interaction between the basic pyridine nitrogen and acidic silica silanols.[9]- Add a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to mask the active silanol sites.[9]
No Compound Eluting - Mobile phase is too non-polar.- Increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate).
Product Elutes at Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase (decrease the percentage of Ethyl Acetate).

Conclusion

The protocol described provides a robust and reproducible method for the high-purity isolation of this compound. By leveraging systematic TLC-based method development and the advantages of dry sample loading, this flash chromatography procedure ensures efficient removal of synthetic impurities. Adherence to these guidelines will enable researchers to consistently obtain high-quality material essential for subsequent applications in pharmaceutical and chemical development.

References

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage. [Link]

  • Khan Academy. (n.d.). Principles of chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Biotage. [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Carl ROTH. (n.d.). Solvents for TLC. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2023, May 23). During column chromatography, if I combine my loaded sample with some silica gel, and then dried it, will it results in better separation? Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography? Biotage. [Link]

  • PubChem. (n.d.). 2-{[(Methyloxy)methyl]oxy}pyridine. Retrieved from [Link]

  • Readers Insight. (n.d.). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

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Application Notes & Protocols: Safe Handling and Disposal of 2-Methoxy-3-methylpyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive application notes and protocols for the safe handling, storage, and disposal of 2-Methoxy-3-methylpyridine, a substituted pyridine derivative utilized in pharmaceutical and agrochemical research and development. Due to the limited availability of specific safety data for this compound, this guide synthesizes established protocols for pyridine and structurally similar compounds to provide a robust framework for ensuring personnel safety and environmental compliance. The protocols herein are designed for researchers, scientists, and drug development professionals and emphasize a risk-averse approach grounded in established chemical safety principles.

Section 1: Introduction and Hazard Analysis

Based on data from related compounds such as 2-Methoxypyridine and various chloro- and amino-substituted methoxypyridines, this compound should be presumed to be:

  • Harmful if swallowed. [5]

  • A skin and eye irritant. [5][6]

  • A potential respiratory irritant. [5][6]

  • A flammable liquid. [7]

Therefore, all handling and disposal procedures must be designed to minimize exposure and mitigate the risks of fire and environmental contamination.

Regulatory Overview

The handling and disposal of chemical waste, including pyridine derivatives, are governed by federal and state regulations. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management in the United States.[8] The EPA is the primary federal body responsible for implementing RCRA.[8][9] Researchers and laboratory personnel must adhere to the specific hazardous waste management regulations established by their state's environmental protection agency, which may be more stringent than federal requirements.[8]

Section 2: Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for pyridine. Nitrile gloves may offer some protection for incidental contact but should be checked for compatibility.[11][12]Prevents skin contact, which can lead to irritation and potential systemic toxicity through absorption.
Body Protection A fully-buttoned lab coat, preferably made of a flame-retardant material.[10]Protects against skin contact from spills and splashes.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1]Minimizes the inhalation of potentially harmful vapors.
Engineering Controls

Proper engineering controls are critical for minimizing exposure to this compound vapors:

  • Chemical Fume Hood: All handling of this compound must be performed within a properly functioning and certified chemical fume hood to control vapor inhalation.[1]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[12]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[11][13]

Storage Requirements

Proper storage is essential to prevent accidents and maintain the chemical's integrity:

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[11][12]

  • Containers: Keep containers tightly closed to prevent the escape of vapors and absorption of moisture.[1] Containers should be clearly labeled with the chemical name and associated hazards.[12]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids (especially nitric acid), and bases.[11][13]

Section 3: Waste Management and Disposal Protocols

The disposal of this compound waste must be conducted in strict accordance with all applicable federal, state, and local regulations.[2][12] It is classified as hazardous waste and must never be disposed of down the drain or in regular trash.[12]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal. The following workflow outlines the decision-making process for segregating this compound waste:

WasteSegregation Workflow for this compound Waste Segregation start Waste Generation Point is_pure Is the waste pure This compound? start->is_pure is_solution Is it a solution containing This compound? is_pure->is_solution No pure_waste Collect in a designated, labeled container for 'Pure Pyridine Derivatives Waste' is_pure->pure_waste Yes is_solid Is it contaminated solid waste (e.g., paper towels, gloves)? is_solution->is_solid No solution_waste Collect in a designated, labeled container for 'Aqueous/Organic Pyridine Waste' is_solution->solution_waste Yes solid_waste Collect in a designated, labeled container for 'Solid Pyridine-Contaminated Waste' is_solid->solid_waste Yes end_point Store in Satellite Accumulation Area for pickup by EHS is_solid->end_point No (Consult EHS) pure_waste->end_point solution_waste->end_point solid_waste->end_point

Workflow for waste segregation.
Step-by-Step Disposal Protocol
  • Waste Identification: Identify the waste stream containing this compound.[14]

  • Container Selection: Choose a compatible, leak-proof waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][12]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[10]

  • Collection: Collect the waste in the designated container, ensuring not to overfill it (leave at least 10% headspace). Keep the container closed when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: When the container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[11]

  • Final Disposal: The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration in a licensed hazardous waste facility.[2]

Section 4: Emergency Procedures

Spill Response

Immediate and appropriate action is required in the event of a spill.

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Evacuate all non-essential personnel from the area.

    • Wear the appropriate PPE as outlined in Section 2.1.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[12][15]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13][15]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Report the incident to your supervisor.

  • Large Spills:

    • Immediately evacuate the area and alert others.[16]

    • Activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's EHS or emergency response team and provide them with details of the spill.[11][16]

    • Do not attempt to clean up a large spill unless you are a trained hazardous materials responder.[16]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[11][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Section 5: Conclusion

The safe handling and disposal of this compound waste require a thorough understanding of its potential hazards and strict adherence to established safety protocols. By implementing the guidelines outlined in this document, researchers and laboratory personnel can minimize their risk of exposure and ensure the environmentally responsible management of this chemical waste. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Valencia College. (2014, May 16). Pyridine Safety Data Sheet (SDS). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-METHOXY-3-METHYLPYRAZINE. Retrieved from [Link]

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Application Notes and Protocols for Kinase Inhibitor Development Using 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors.[1][2] This guide focuses on a particularly promising, yet underexplored scaffold: 2-Methoxy-3-methylpyridine . We will explore the rationale behind its selection, propose synthetic strategies for library development, and provide detailed protocols for the biological evaluation of resulting compounds.

The strategic incorporation of a methoxy group at the 2-position and a methyl group at the 3-position offers a unique combination of electronic and steric properties. The 2-methoxy group can serve as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase.[2] The adjacent 3-methyl group provides a steric constraint that can be exploited to achieve selectivity against closely related kinases, a significant challenge in inhibitor design.[3][4] By occupying or creating steric clashes with specific residues outside the primary binding pocket, this methyl group can disfavor binding to off-target kinases.[5]

This document will serve as a comprehensive guide for researchers, providing both the theoretical framework and practical methodologies for leveraging the this compound scaffold in the discovery of novel kinase inhibitors.

Part 1: Rationale and Design Strategy

The Physicochemical Advantage of this compound

The this compound scaffold offers several advantages:

  • Hinge Binding: The nitrogen of the pyridine ring and the oxygen of the 2-methoxy group can act as hydrogen bond acceptors, forming critical interactions with the backbone amide hydrogens of the kinase hinge region.[2]

  • Enhanced Solubility: The pyridine moiety generally improves the aqueous solubility of small molecules compared to their carbocyclic analogs, a favorable property for drug candidates.[6]

  • Metabolic Stability: The methoxy group, while potentially subject to O-demethylation, can block a site of potential oxidative metabolism on the pyridine ring, potentially improving the pharmacokinetic profile.

  • Tunable Selectivity: The 3-methyl group introduces a steric influence that can be used to probe the topography of the ATP-binding site.[3] This can be a key determinant of selectivity, favoring kinases with a complementary pocket and disfavoring those where the methyl group would cause a steric clash.[7]

Proposed Kinase Targets and Signaling Pathways

Given the versatility of the pyridine scaffold, inhibitors derived from this compound could potentially target a wide range of kinases involved in oncology and inflammatory diseases. For the purpose of this guide, we will focus on the PI3K/Akt/mTOR pathway , a critical signaling cascade that is frequently dysregulated in cancer.[8] The goal is to develop inhibitors that can target key kinases within this pathway, such as PI3K itself or mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway with the proposed point of intervention for a this compound-based inhibitor targeting PI3K.

Part 2: Synthetic Strategy and Library Development

A key to successful kinase inhibitor development is the generation of a diverse chemical library to enable robust Structure-Activity Relationship (SAR) studies.[9] The this compound core can be functionalized at several positions, with the 5- and 6-positions being particularly attractive for introducing diversity.

General Synthetic Workflow

The following workflow outlines a general strategy for the synthesis of a library of this compound derivatives.

Synthetic_Workflow Start 2-Methoxy-3-methyl-5-bromopyridine Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl_Library Aryl/Heteroaryl Substituted Library Suzuki->Aryl_Library Amine_Library Amine/Aniline Substituted Library Buchwald->Amine_Library Purification Purification & Characterization Aryl_Library->Purification Amine_Library->Purification Screening Biological Screening Purification->Screening

Figure 2. General synthetic workflow for library generation from a common intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxy-3-methylpyridine with various boronic acids or esters.[10]

Materials:

  • 5-Bromo-2-methoxy-3-methylpyridine (1.0 equiv)

  • Aryl or heteroaryl boronic acid/ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave vial or Schlenk tube, add 5-bromo-2-methoxy-3-methylpyridine, the boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C for 4-16 hours, or until reaction completion as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Biological Evaluation Protocols

Once a library of compounds has been synthesized and characterized, the next step is to evaluate their biological activity. This involves a tiered screening approach, starting with in vitro biochemical assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the direct inhibitory effect of the compounds on the purified target kinase (e.g., PI3Kα).[11]

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Add 2.5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

  • Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Plot the luminescent signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (Resazurin Assay)

This assay determines the effect of the inhibitors on the proliferation of a cancer cell line known to be dependent on the target pathway (e.g., U87 MG glioblastoma cells for the PI3K pathway).

Materials:

  • Cancer cell line (e.g., U87 MG)

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • Resazurin sodium salt solution

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of the Resazurin reagent to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable, metabolically active cells to convert the blue resazurin into the fluorescent pink resorufin.

  • Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Part 4: Data Interpretation and SAR Analysis

The data generated from the biochemical and cellular assays will be used to establish a Structure-Activity Relationship (SAR). This will guide the next round of synthesis and optimization.

Illustrative Data Summary

The following table provides an example of how data for a hypothetical series of inhibitors could be presented.

Compound IDR Group (at C5)PI3Kα IC₅₀ (nM)U87 MG GI₅₀ (µM)
MMP-1 Phenyl1502.5
MMP-2 4-Fluorophenyl851.2
MMP-3 3-Pyridyl600.8
MMP-4 4-Morpholinophenyl250.3
MMP-5 N-methyl-aniline>1000>20

Data is illustrative and for comparative purposes only.

SAR Insights
  • Aromatic substitutions are tolerated: The phenyl group in MMP-1 shows moderate activity.

  • Electron-withdrawing groups may be beneficial: The 4-fluorophenyl group in MMP-2 improves potency.

  • Heteroaromatic rings are favorable: The 3-pyridyl group in MMP-3 further enhances activity, potentially through additional hydrogen bonding or improved solubility.

  • Polar, hydrogen-bond accepting groups are highly favorable: The morpholino group in MMP-4 results in the most potent compound, suggesting a key interaction in a solvent-exposed region of the ATP binding site.

  • Hydrogen-bond donors at this position may be detrimental: The N-methyl-aniline in MMP-5 shows a significant loss of activity, possibly due to an unfavorable steric or electronic interaction.

These insights would then be used to design a second-generation library of inhibitors with further modifications to the R group to improve potency, selectivity, and drug-like properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the methoxy and methyl groups provides a unique combination of hinge-binding potential and steric control for achieving selectivity. By employing the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this core, leading to the identification of potent and selective kinase inhibitors with therapeutic potential. The iterative process of design, synthesis, and biological evaluation is key to translating the potential of this scaffold into tangible clinical candidates.

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Application Notes and Protocols: Strategic Derivatization of 2-Methoxy-3-methylpyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Specifically, substituted 2-methoxypyridines serve as crucial intermediates and core structures in a wide array of biologically active compounds.[4][5] This guide provides a comprehensive framework for the strategic derivatization of 2-methoxy-3-methylpyridine, a versatile building block for generating compound libraries aimed at extensive Structure-Activity Relationship (SAR) studies. We will explore synthetic routes for functionalization at multiple positions on the pyridine core, as well as modifications of the existing methoxy and methyl substituents. Each section includes detailed, field-tested protocols and explains the chemical rationale behind the chosen methodologies, empowering researchers in drug discovery to unlock the full potential of this valuable scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold presents a unique combination of electronic and steric features, making it an attractive starting point for drug discovery programs. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, crucial for molecular recognition at biological targets.[3] The 2-methoxy group is an electron-donating group that can influence the reactivity of the ring and participate in key interactions within a protein binding pocket. The 3-methyl group provides a steric handle and can be a site for further functionalization.

Systematic derivatization of this core allows for a granular exploration of the chemical space around the pharmacophore. By modifying each position, researchers can probe the effects of sterics, electronics, and hydrogen bonding potential on biological activity, selectivity, and pharmacokinetic properties (ADME). This iterative process is the essence of SAR-driven lead optimization.

Below is a conceptual workflow for leveraging this compound in an SAR campaign.

SAR_Workflow A Core Scaffold: This compound B Identify Derivatization Points (C4, C5, C6, 2-OMe, 3-Me) A->B Analysis C Synthesize Analog Library (Parallel Synthesis) B->C Execution D Biological Screening (Potency, Selectivity) C->D Testing E Analyze SAR Data D->E Interpretation F Design Next-Generation Analogs E->F Hypothesis G ADME/Tox Profiling of Leads E->G Prioritization F->C Iteration H Lead Optimization G->H

Caption: High-level workflow for SAR studies starting from the core scaffold.

Derivatization of the Pyridine Core: C4, C5, and C6 Positions

The pyridine ring itself is the primary canvas for modification. The existing methoxy and methyl groups direct the regioselectivity of subsequent reactions. The electron-donating 2-methoxy group tends to activate the ring towards electrophilic substitution, primarily at the 3- and 5-positions.[6] However, the pyridine nitrogen is deactivating overall, often requiring forcing conditions for classical electrophilic aromatic substitution.[7] More modern and reliable methods, such as directed ortho-metalation and palladium-catalyzed cross-coupling, are therefore preferred.

Strategy 1: Halogenation for Cross-Coupling Handles

Introducing a halogen (Br or I) onto the pyridine ring is a powerful strategic move, as it opens the door to a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8][9][10] This allows for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, dramatically expanding chemical diversity.

The C5 position is electronically activated by the 2-methoxy group, making it a favorable site for electrophilic halogenation.

Reaction Scheme:

  • This compound + NBS → 5-Bromo-2-methoxy-3-methylpyridine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 equiv) while stirring.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-bromo-2-methoxy-3-methylpyridine.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the case of 2-methoxypyridine derivatives, lithiation can be directed to specific positions. While the 2-methoxy group typically directs lithiation to the C3 position, the presence of the C3-methyl group blocks this site.[11][12] Therefore, lithiation is expected to occur at the C6 position, directed by the pyridine nitrogen.

This protocol demonstrates the principle of DoM by trapping the lithiated intermediate with an electrophile, trimethylsilyl chloride. The resulting silyl group can be a useful synthetic handle or a final modification.

Reaction Scheme:

  • This compound + n-BuLi → 6-Lithio-2-methoxy-3-methylpyridine

  • 6-Lithio-2-methoxy-3-methylpyridine + TMS-Cl → 2-Methoxy-3-methyl-6-(trimethylsilyl)pyridine

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMS-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add this compound (1.0 equiv) via syringe.

  • Slowly add n-butyllithium (1.1 equiv) dropwise. A color change is typically observed.

  • Stir the solution at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography or distillation to obtain the desired product.

Application of Cross-Coupling Reactions

Once a halogenated pyridine, such as 5-bromo-2-methoxy-3-methylpyridine, is synthesized, it becomes a versatile substrate for various C-C and C-N bond-forming reactions.

Reaction NameReagents & CatalystMoiety IntroducedStrategic Value for SAR
Suzuki Coupling Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Aryl, HeteroarylProbes steric bulk, explores new hydrophobic/hydrophilic pockets, introduces H-bond donors/acceptors.
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)AlkynylIntroduces a rigid linear linker, allows for further functionalization of the alkyne.[13][14]
Buchwald-Hartwig Amination Primary/secondary amine, Pd catalyst with specialized ligand (e.g., XPhos), strong base (e.g., NaOtBu)AminoDirectly introduces key H-bond donors and basic centers, mimics peptide bonds.[5][9][15]

Modification of Existing Substituents

Derivatization is not limited to the pyridine ring itself. The 2-methoxy and 3-methyl groups offer additional points for modification to fine-tune the molecule's properties.

Substituent_Modification cluster_0 2-Methoxy Group Modification cluster_1 3-Methyl Group Modification A This compound B O-Demethylation (e.g., BBr3, HBr) A->B C 2-Hydroxy-3-methylpyridine B->C D Re-alkylation (R-X) or Etherification C->D E 2-OR-3-methylpyridine (Diverse Ethers) D->E F This compound G Side-Chain Halogenation (e.g., NBS, light) F->G H 2-Methoxy-3-(bromomethyl)pyridine G->H I Nucleophilic Substitution (Nu-) H->I J 2-Methoxy-3-(CH2-Nu)pyridine (Amines, Ethers, Thioethers) I->J

Caption: Derivatization pathways for the methoxy and methyl groups.

Strategy 3: O-Demethylation and Re-functionalization

Cleaving the methyl ether to reveal the corresponding pyridone/hydroxypyridine tautomer provides a crucial synthetic intermediate. The hydroxyl group can then be re-alkylated with a variety of groups to probe the steric and electronic requirements of this position.

BBr₃ is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers.[16]

Reaction Scheme:

  • This compound + BBr₃ → 2-Hydroxy-3-methylpyridine (Pyridone form)

Materials:

  • This compound

  • Boron tribromide (BBr₃, 1.0 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the BBr₃ solution (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract with DCM or a DCM/isopropanol mixture if solubility is an issue.

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by crystallization or chromatography.

Strategy 4: Functionalization of the 3-Methyl Group

The methyl group can be functionalized via free-radical halogenation to introduce a reactive "handle" for subsequent nucleophilic substitutions.

Reaction Scheme:

  • This compound + NBS/AIBN → 3-(Bromomethyl)-2-methoxypyridine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a flask equipped with a reflux condenser, combine this compound (1.0 equiv), NBS (1.05 equiv), and a catalytic amount of AIBN in CCl₄.

  • Heat the mixture to reflux (approx. 77 °C) using a heat lamp to initiate the reaction.

  • Continue refluxing for 2-4 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with saturated Na₂S₂O₃ solution and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate carefully (product may be lachrymatory).

  • The crude 3-(bromomethyl)-2-methoxypyridine is often used immediately in the next step due to its reactivity. The bromomethyl intermediate can be reacted with various nucleophiles (amines, thiols, alcohols) to install diverse functional groups.[17]

Conclusion and Outlook

The derivatization strategies outlined in this guide provide a robust toolkit for any medicinal chemist engaged in SAR studies. By systematically applying halogenation, cross-coupling, directed metalation, and substituent modification reactions to the this compound core, researchers can efficiently generate diverse libraries of analogs. This logical, hypothesis-driven approach to synthesis is fundamental to identifying compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a starting scaffold to a viable drug candidate.

References

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Real-Time and Offline Reaction Monitoring Techniques for the Synthesis of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Imperative for Precision in Pharmaceutical Synthesis

2-Methoxy-3-methylpyridine is a key structural motif and valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for proton-pump inhibitors like Rabeprazole. The efficiency of its synthesis, control over impurity profiles, and overall process safety are paramount in drug development and manufacturing. Optimizing reaction conditions to maximize yield and minimize byproducts is a critical objective.[1] To achieve this, robust reaction monitoring protocols are not merely beneficial—they are essential.

This application note provides a detailed guide for researchers and process chemists on the implementation of modern analytical techniques to monitor the synthesis of this compound. We will explore both in-situ (real-time) and ex-situ (offline) methods, offering detailed protocols and explaining the rationale behind experimental choices. The focus is on providing a practical framework for generating high-quality kinetic and purity data to accelerate process development and ensure product quality.

The Synthetic Pathway: A Case Study in Nucleophilic Aromatic Substitution

A common and illustrative method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when a good leaving group like chloride is present at the 2-position.[2] The reaction proceeds as the methoxide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the desired ether product.

Monitoring this reaction is crucial for:

  • Tracking Reactant Consumption: Ensuring the complete conversion of the 2-chloro-3-methylpyridine starting material.

  • Quantifying Product Formation: Understanding the reaction kinetics (rate of formation) to determine the optimal reaction time and temperature.

  • Identifying Side Products: Detecting potential impurities, such as those arising from competing reactions or degradation, which is critical for process optimization and regulatory compliance.

reactant 2-Chloro-3-methylpyridine product This compound reactant->product Nucleophilic Aromatic Substitution (SNAr) reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH) byproduct + Sodium Chloride (NaCl)

Caption: Reaction scheme for this compound synthesis.

In-Situ Reaction Monitoring: A Real-Time Window into the Reaction

In-situ techniques provide continuous data directly from the reaction vessel without disturbing the system, offering a true picture of the reaction's progress.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time monitoring because it tracks changes in the concentration of functional groups.[4] For this specific synthesis, an Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction mixture.

Causality and Rationale: The reaction involves the breaking of a C-Cl bond and the formation of a C-O-C (ether) bond. These bonds have distinct infrared absorption frequencies. By monitoring the intensity of these characteristic peaks over time, we can directly observe the consumption of the reactant and the formation of the product.[5] This method is particularly useful for identifying reaction endpoints and detecting any unexpected intermediates that may have a unique IR signature.

Protocol for In-Situ FTIR Monitoring:

  • System Setup: Insert a chemically resistant diamond ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Before adding the final reagent to initiate the reaction (e.g., sodium methoxide), collect a background reference spectrum of the starting material and solvent at the target reaction temperature. This step is crucial as it allows the software to subtract the spectral features of the initial components.

  • Initiate Reaction & Data Acquisition: Add the initiating reagent and immediately begin collecting spectra at regular intervals (e.g., one spectrum every 1-2 minutes).

  • Data Analysis: Use the software to profile the peaks of interest.

    • Reactant Peak: Identify a unique peak for 2-chloro-3-methylpyridine that decreases over time.

    • Product Peak: Identify a characteristic ether C-O stretching peak for this compound (typically in the 1250-1000 cm⁻¹ region) that increases over time.

  • Generate Profiles: Plot the absorbance (or relative concentration) of the reactant and product peaks against time to create a reaction profile, which provides kinetic insights.[6]

cluster_0 Real-Time Monitoring Loop Reactor Reaction Vessel with FTIR/NMR Probe Spectrometer FTIR or NMR Spectrometer Reactor->Spectrometer Acquire Signal Computer Data Acquisition & Processing Spectrometer->Computer Transmit Data Profile Generate Real-Time Reaction Profile (Concentration vs. Time) Computer->Profile Process Spectra Profile->Computer Feedback for Process Control (Optional)

Caption: Workflow for in-situ reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an intrinsically quantitative technique that provides rich structural information, making it ideal for reaction monitoring without the need for response factor calibration.[7][8] The reaction can be monitored either by running it directly in an NMR tube for slow reactions or by using a flow-cell for faster processes.[3][9]

Causality and Rationale: The proton (¹H) environments in the reactant and product are distinct. For example, the methyl group (-CH₃) and the aromatic protons on the pyridine ring will have different chemical shifts in 2-chloro-3-methylpyridine compared to this compound. The appearance of a new singlet around 4.0 ppm is a strong indicator of the newly formed methoxy (-OCH₃) group. By integrating these unique signals, their relative concentrations can be determined at any point in time.[10]

Protocol for In-Situ NMR Monitoring (NMR Tube):

  • Sample Preparation: In an NMR tube, dissolve the 2-chloro-3-methylpyridine in a deuterated solvent (e.g., Methanol-d₄) that is also the reaction solvent. Add an internal standard with a known concentration and a signal that does not overlap with reactant or product signals.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to get a baseline (t=0) reading.

  • Initiate Reaction: Add a measured amount of the initiating reagent (e.g., a solution of NaOMe in MeOD) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Time-Course Acquisition: Set up an arrayed experiment to automatically acquire ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes).[8] It is critical to accurately record the time between reaction initiation and the start of the first acquisition.[7]

  • Data Processing: Process the series of spectra. For each time point, integrate the characteristic peaks for the starting material, product, and the internal standard.

  • Quantification: Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. Plot these values against time to obtain a detailed kinetic profile.

Ex-Situ Reaction Monitoring: Offline Analysis for Purity and Quantification

Ex-situ or offline monitoring involves withdrawing an aliquot from the reaction mixture at specific time points and analyzing it externally. This remains the gold standard for final purity assessment in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for reaction monitoring and purity analysis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11]

Causality and Rationale: 2-chloro-3-methylpyridine and this compound have different polarities and will therefore have different retention times on a reverse-phase HPLC column. By separating the components and using a UV detector, the relative amounts of each can be quantified. This method is excellent for identifying the presence of starting material, product, and non-volatile impurities. For accurate quantification, calibration curves with authentic standards are required.

Protocol for Ex-Situ HPLC Monitoring:

  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully withdraw a small, precise volume (e.g., 50 µL) from the reaction mixture.

  • Quenching (Critical Step): Immediately add the aliquot to a vial containing a quenching solution (e.g., a slightly acidic buffer or cold solvent) to stop the reaction. This ensures that the composition of the sample accurately reflects the state of the reaction at the moment of sampling.

  • Sample Preparation: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC system (e.g., C18 column) and run the established method.

  • Data Analysis: Integrate the peak areas for the reactant and product. Use a pre-established calibration curve to convert peak area to concentration. Calculate the percentage conversion and the purity of the product at each time point.

ComponentRetention Time (min)Area % (at t=120 min)Concentration (mg/mL)
2-Chloro-3-methylpyridine4.815.21.5
This compound3.584.18.5
Unknown Impurity6.20.7N/A

Caption: Representative HPLC data table for a reaction sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like pyridine derivatives, GC-MS is a highly effective analytical technique.[12] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Causality and Rationale: The components of the reaction mixture are volatilized and separated in a GC column based on their boiling points and interactions with the stationary phase. As each component elutes, it is ionized and fragmented in the mass spectrometer, providing a unique mass spectrum (a molecular fingerprint) that allows for unambiguous identification.[13] This is particularly powerful for identifying unknown byproducts.

Protocol for Ex-Situ GC-MS Monitoring:

  • Sampling and Quenching: Follow the same procedure as for HPLC (Steps 1 & 2).

  • Sample Preparation (Extraction): Add the quenched aliquot to a vial containing an organic solvent immiscible with the reaction solvent (e.g., ethyl acetate) and water. Shake to extract the organic components into the ethyl acetate layer. An internal standard can be added at this stage for quantification.

  • Drying and Dilution: Separate the organic layer and dry it over a drying agent (e.g., anhydrous Na₂SO₄). Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The GC oven temperature program separates the components, and the MS detector records their mass spectra.

  • Data Interpretation: Identify peaks by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns. Quantify by comparing the peak area of each component to that of the internal standard.

Reactor Reaction Vessel Sample Withdraw Aliquot at Time = t Reactor->Sample Quench Quench Reaction (e.g., add to buffer) Sample->Quench Prepare Prepare Sample (Dilute/Extract/Filter) Quench->Prepare Analyze Inject into HPLC or GC-MS Prepare->Analyze Data Process Chromatogram/ Spectra & Quantify Analyze->Data

Caption: Workflow for ex-situ reaction monitoring.

Conclusion: A Multi-Technique Approach for Comprehensive Understanding

No single technique provides a complete picture of a chemical reaction. The most effective strategy for monitoring the synthesis of this compound involves a synergistic combination of analytical methods. In-situ techniques like FTIR and NMR offer invaluable real-time kinetic data, perfect for rapid process optimization and understanding reaction mechanisms. Ex-situ methods, particularly HPLC and GC-MS, provide the robust, quantitative data on purity and byproduct formation that is essential for quality control and regulatory documentation. By integrating these techniques, researchers and drug development professionals can achieve a comprehensive understanding of the synthesis, leading to more efficient, reliable, and safer manufacturing processes.

References

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  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
  • Characterization of Organic Reactions Using FTIR Spectroscopy. (2016). YouTube. [Link]

  • GC/MS analysis of pyridine. (n.d.). ResearchGate. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2024). Taylor & Francis Online. [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). (2018). Knowledge UChicago. [Link]

  • Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Methoxy-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific issues encountered during synthesis through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: We are experiencing low yields when synthesizing this compound from 2-Chloro-3-methylpyridine and sodium methoxide. What are the potential causes and how can we improve the conversion?

Answer:

Low yields in this nucleophilic aromatic substitution (SNAr) reaction are a common challenge. The primary reasons often revolve around reaction conditions, the quality of reagents, and the inherent reactivity of the pyridine ring.

Underlying Principles: The SNAr mechanism on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[1][2] The attack preferentially occurs at the ortho (C2) and para (C4) positions relative to the nitrogen, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction temperature or extending the reaction time. A typical procedure involves refluxing in methanol with sodium methoxide for several hours.[3]
Moisture Contamination Sodium methoxide is highly sensitive to moisture. Water in the reaction mixture will consume the methoxide, reducing the amount available for the substitution reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous methanol as the solvent. Sodium methoxide should be freshly prepared or a new bottle opened and handled under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of 2-Chloro-3-methylpyridine Impurities in the starting material can interfere with the reaction, leading to side products and lower yields.Verify the purity of your 2-Chloro-3-methylpyridine using GC or NMR. If necessary, purify the starting material by distillation.[4]
Suboptimal Solvent While methanol is the most common solvent, its polarity and boiling point might not be optimal for all setups.For higher boiling points, consider using a solvent like Dimethylformamide (DMF) in combination with sodium methoxide. However, be aware that this may also increase the rate of side reactions.[5]
Issue 2: Formation of Impurities and Difficulty in Purification

Question: Our final product of this compound is contaminated with unreacted starting material and other byproducts, making purification difficult. What are the likely impurities and what purification strategies are most effective?

Answer:

Purification is a critical step, and the presence of impurities can significantly impact the utility of the final compound. Understanding the potential byproducts is key to designing an effective purification strategy.

Likely Impurities:

  • Unreacted 2-Chloro-3-methylpyridine: The most common impurity if the reaction has not gone to completion.

  • Side products from competing reactions: Depending on the reaction conditions, other nucleophiles present (e.g., hydroxide from moisture) could lead to the formation of 3-methyl-2-pyridone.

Purification Protocols:

  • Extraction: After the reaction is complete, a standard workup involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove residual water and inorganic salts.

  • Distillation: this compound is a liquid at room temperature.[6][7] Fractional distillation under reduced pressure is a highly effective method for separating it from less volatile impurities and unreacted starting material.

  • Column Chromatography: For small-scale preparations or to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

FAQ 1: What is the most common and industrially viable synthetic route to this compound?

The most prevalent method for synthesizing this compound is the nucleophilic aromatic substitution of 2-Chloro-3-methylpyridine with sodium methoxide.[3] This method is favored for its relatively straightforward procedure and the commercial availability of the starting materials.[4][8] The precursor, 2-Chloro-3-methylpyridine, is itself an important industrial intermediate.[8]

The overall workflow can be visualized as follows:

G start 3-Methylpyridine intermediate1 3-Methylpyridine-N-oxide start->intermediate1 Oxidation intermediate2 2-Chloro-3-methylpyridine intermediate1->intermediate2 Chlorination (e.g., POCl3) product This compound intermediate2->product Nucleophilic Aromatic Substitution (NaOMe, MeOH)

Caption: General synthetic workflow for this compound.

FAQ 2: Are there alternative synthetic strategies to consider, and what are their pros and cons?

Yes, an alternative route involves the O-alkylation of 3-methyl-2-pyridone. 2-Pyridones exist in equilibrium with their 2-hydroxypyridine tautomer and can be alkylated on either the nitrogen or the oxygen atom.

The 2-Pyridone Alkylation Route:

G start 3-Methyl-2-pyridone product_O This compound (O-alkylation) start->product_O Alkylation (e.g., CH3I, base) Favored by certain conditions product_N 1,3-Dimethyl-2-pyridone (N-alkylation) start->product_N Alkylation (e.g., CH3I, base) Favored by other conditions

Caption: Competing N- and O-alkylation of 3-methyl-2-pyridone.

Pros and Cons:

Aspect Nucleophilic Aromatic Substitution (SNAr) 2-Pyridone Alkylation
Regioselectivity Generally high for the 2-position due to electronic factors of the pyridine ring.[1]Can be challenging to control. The ratio of N- vs. O-alkylation depends on factors like the solvent, counter-ion of the base, and the alkylating agent.[9][10]
Starting Materials 2-Chloro-3-methylpyridine is commercially available but can be expensive.[8]3-Methyl-2-pyridone can be prepared from readily available precursors.
Reaction Conditions Typically requires refluxing conditions.Can often be performed under milder conditions.[11]
Industrial Scalability Well-established and scalable.Less common for this specific product on an industrial scale due to selectivity issues.

For achieving high regioselectivity for O-alkylation, specific catalytic systems, such as those involving TfOH-catalyzed carbenoid insertion, have been developed.[12]

FAQ 3: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the methoxy group (a singlet around 3.9-4.2 ppm), the methyl group on the pyridine ring (a singlet around 2.2-2.4 ppm), and the aromatic protons on the pyridine ring.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass.

  • Gas Chromatography (GC): An excellent tool for determining the purity of the sample by showing the presence of any residual starting materials or byproducts.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as the C-O-C stretch of the ether.

By implementing these troubleshooting strategies and understanding the underlying chemical principles, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. Available from: [Link]

  • The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Available from: [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Available from: [Link]

  • CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. Google Patents.
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  • United States Patent (19). Googleapis.com. Available from: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available from: [Link]

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  • This compound|19230-59-2. MOLBASE Encyclopedia. Available from: [Link]

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  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
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  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available from: [Link]

  • Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. Available from: [Link]

  • Here is some Nucleophilic Aromatic Substitution for ya!. The OChem Whisperer. Available from: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available from: [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available from: [Link]

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com. Available from: [Link]

  • 2-methoxy-3-methyl pyrazine, 2847-30-5. The Good Scents Company. Available from: [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago. Available from: [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

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Technical Support Center: Pyridine Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guides & FAQs for Common Side Reactions

Welcome to the technical support center for pyridine methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will address common side reactions, offering in-depth explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reactions, maximize yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyridine methylation?

The methylation of pyridine, while conceptually straightforward, is often complicated by several competing reaction pathways. The primary side reactions include:

  • Over-methylation: The pyridine nitrogen is nucleophilic and readily attacks methylating agents.[1] This can lead to the formation of N-methylpyridinium salts, which are often unintended byproducts.[2] In cases of C-H methylation, it's also possible to see di- or even tri-methylation on the pyridine ring, especially at the activated alpha (C2, C6) and gamma (C4) positions.

  • N-Oxide Formation: Under certain oxidative conditions, or if the methylating agent has oxidizing properties, the pyridine nitrogen can be oxidized to a pyridine N-oxide.[1] This deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.[3][4]

  • Poor Regioselectivity: Achieving methylation at a specific carbon atom (C2, C3, or C4) can be challenging.[5][6] The inherent electronic properties of the pyridine ring favor substitution at the C2, C4, and C6 positions. Methylation at the C3 or C5 position often requires specialized strategies.[7][8][9]

  • Ring Opening: Under harsh reaction conditions or with certain reagents, the pyridine ring can undergo cleavage.[10][11] This is a more drastic side reaction that leads to complete degradation of the starting material.

  • Protodehalogenation: When working with halopyridines, a common side reaction is the replacement of the halogen with a hydrogen atom, leading to the undesired parent pyridine.[6]

Troubleshooting Guide: Specific Experimental Issues
Issue 1: My primary product is the N-methylpyridinium salt, not the C-methylated pyridine. How can I fix this?

This is a classic case of N-alkylation outcompeting C-alkylation. The lone pair of electrons on the pyridine nitrogen is highly accessible to electrophilic methylating agents.[1][6]

Causality:

  • Reagent Choice: "Hard" methylating agents like dimethyl sulfate or methyl iodide are highly electrophilic and will preferentially attack the "hard" nitrogen atom.

  • Reaction Conditions: Lower temperatures generally favor N-methylation, as it is often the kinetically preferred pathway.

Troubleshooting Strategies:

  • Protect the Nitrogen: The most direct solution is to temporarily protect the nitrogen atom. Protonation with a strong, non-nucleophilic acid can be an effective strategy to shield the nitrogen lone pair.[12]

  • Change the Methylating Agent: Switch to a methyl source that favors C-H activation. Radical methylation protocols, for example, can be effective for C-methylation.[6]

  • Employ a Directing Group: If your pyridine has other functional groups, they may be leveraged to direct methylation to a specific carbon.

  • Utilize Pyridine N-Oxide: An alternative strategy is to first convert the pyridine to its N-oxide.[3] This deactivates the nitrogen to further alkylation and activates the C2 and C4 positions for nucleophilic attack. The N-oxide can then be deoxygenated after C-methylation.[4][13]

Experimental Protocol: Selective N-Methylation via Protonation [12]

  • Dissolve the aminopyridine in a suitable solvent (e.g., dioxane).

  • Add one equivalent of a strong acid (e.g., trifluoromethanesulfonic acid) to protonate the more basic amino group.

  • Add the methylating agent (e.g., methyl trifluoromethanesulfonate) and stir at the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate workup to isolate the N-methylated pyridinium salt.

Issue 2: I'm observing significant amounts of di- and tri-methylated products. How can I improve mono-methylation selectivity?

Over-methylation on the carbon skeleton is a common issue, particularly when the desired mono-methylated product is more activated towards further methylation than the starting material.

Causality:

  • Stoichiometry: Using an excess of the methylating agent will naturally drive the reaction towards multiple additions.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for subsequent methylations.[14]

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Use a limiting amount of the methylating agent (e.g., 0.9-1.1 equivalents).
Lower Reaction Temperature This can help to favor the initial, often more facile, mono-methylation.
Reduce Reaction Time Monitor the reaction closely and quench it as soon as the desired product is formed.
Slow Addition Add the methylating agent dropwise over an extended period to maintain a low instantaneous concentration.[15]

Workflow for Optimizing Mono-methylation Selectivity

Caption: Troubleshooting workflow for poor mono-methylation selectivity.

Issue 3: My reaction mixture is turning dark, and I'm getting a complex mixture of unidentifiable byproducts. What could be the cause?

A dark, complex reaction mixture often points to decomposition or polymerization pathways.

Causality:

  • High Temperatures: Pyridine and its derivatives can be unstable at high temperatures, especially in the presence of strong acids or bases.[16][17]

  • Air/Moisture Sensitivity: Some reagents used in pyridine methylation, such as organolithiums, are highly reactive with air and moisture, leading to decomposition.

  • Radical Reactions: Uncontrolled radical chain reactions can lead to polymerization and the formation of tar-like substances.

Troubleshooting Strategies:

  • Ensure an Inert Atmosphere: If using air-sensitive reagents, ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Purify Reagents and Solvents: Use freshly distilled solvents and high-purity reagents to minimize impurities that could initiate side reactions.

  • Lower the Reaction Temperature: Even if the reaction is slow at lower temperatures, it may be cleaner. Consider using a more active catalyst to compensate for the lower temperature.

  • Add a Radical Inhibitor: If you suspect radical polymerization, the addition of a small amount of a radical inhibitor (e.g., BHT) might be beneficial, provided it doesn't interfere with the desired reaction mechanism.

  • Consider a Different Synthetic Route: If the desired transformation requires harsh conditions that consistently lead to decomposition, it may be necessary to explore an alternative synthetic strategy.

Issue 4: I'm trying to methylate a substituted pyridine, but the reaction is not proceeding at the desired position. How can I control the regioselectivity?

Regioselectivity in pyridine methylation is governed by both the electronic and steric properties of the starting material.[5]

Causality:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring activate it towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups directs the site of methylation.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring methylation at less sterically hindered sites.[14]

Troubleshooting Strategies:

  • Leverage Directing Groups: Utilize existing functional groups on your pyridine to direct methylation. For example, ortho-lithiation can be achieved with directing groups like amides or methoxy groups, followed by quenching with a methyl electrophile.

  • Temporary Dearomatization: Some methods involve the temporary dearomatization of the pyridine ring to enable methylation at otherwise unreactive positions like C3 and C5.[7][9]

  • Use of Bulky Reagents: Employing a sterically demanding methylating agent can enhance selectivity for the less hindered position.

  • Computational Modeling: In complex cases, density functional theory (DFT) calculations can help predict the most likely site of methylation and guide your experimental design.

G

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Technical Support Center: Troubleshooting Low Conversion in 2-Methoxy-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-3-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing very low conversion in my reaction of 2-chloro-3-methylpyridine with sodium methoxide. What are the most common initial factors to check?

A1: Low conversion in the nucleophilic aromatic substitution (SNAr) reaction to form this compound often stems from a few fundamental issues. Before exploring more complex variables, it's crucial to validate the basics of your experimental setup.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low conversion.

  • Reagent Purity and Integrity:

    • Sodium Methoxide (NaOMe): This is a primary suspect. Sodium methoxide is highly hygroscopic and can decompose upon exposure to air and moisture, reducing its activity. Use freshly opened NaOMe or a recently prepared solution. If you are preparing it in situ from sodium metal and methanol, ensure the sodium is clean and the methanol is anhydrous.

    • 2-Chloro-3-methylpyridine: Verify the purity of your starting material. Impurities can interfere with the reaction.

    • Solvent: The solvent, typically methanol or an aprotic polar solvent like DMF or DMSO, must be anhydrous. Water will consume the sodium methoxide and can lead to undesired side reactions.

  • Reaction Conditions:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of the strong base.

    • Temperature: SNAr reactions on less activated pyridine rings often require elevated temperatures to proceed at a reasonable rate.[1] A common procedure involves refluxing in methanol for several hours.[2] If you are running the reaction at room temperature, low conversion is expected.

Q2: My initial checks seem fine, but the conversion is still poor. Could the position of the methyl group be affecting the reactivity?

A2: Yes, the position of substituents on the pyridine ring significantly influences reactivity in SNAr reactions. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 (ortho) and C4 (para) positions for nucleophilic attack.[3] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization.[1][3]

  • Electronic Effects of the Methyl Group: The 3-methyl group (a weak electron-donating group) on your substrate, 2-chloro-3-methylpyridine, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. While the attack is still favored at the C2 position, the reaction will be slower than on a pyridine ring with electron-withdrawing substituents.[4]

  • Steric Hindrance: The methyl group at the 3-position can also introduce minor steric hindrance to the incoming nucleophile at the adjacent C2 position. This effect is generally less significant than the electronic deactivation but can contribute to a slower reaction rate.

Because of these factors, you may need to employ more forcing conditions (higher temperatures, longer reaction times) than you would for a more activated chloropyridine substrate.

Q3: I'm considering changing my solvent or base. What are the best practices for this reaction?

A3: Solvent and base selection are critical for optimizing SNAr reactions.

Solvent Selection: The choice of solvent can influence reaction rates by affecting reactant solubility and stabilizing the Meisenheimer complex.[1]

SolventTypical TemperatureAdvantagesDisadvantages
Methanol (MeOH) Reflux (~65 °C)Acts as both solvent and reagent source (if using Na metal).[2]Lower boiling point limits the reaction temperature.
Dimethylformamide (DMF) 80-150 °CHigh boiling point allows for higher reaction temperatures; good at solvating ions.Can be difficult to remove completely; potential for side reactions at high temps.
Dimethyl Sulfoxide (DMSO) 80-150 °CExcellent at solvating cations, accelerating the reaction.[5]Very high boiling point makes it difficult to remove; requires rigorous drying.
Toluene/Xylene RefluxCan be used with a phase-transfer catalyst if reactants have low polarity.Generally less effective for SNAr with ionic nucleophiles.[5]

Base Selection: While sodium methoxide is the most direct choice, other bases can be used, particularly if generating the methoxide in situ.

BaseUse CaseConsiderations
Sodium Methoxide (NaOMe) Direct methoxide sourceHighly effective but moisture-sensitive.
Sodium Hydride (NaH) With MeOH to generate NaOMe in situStrong, non-nucleophilic base; reaction produces H₂ gas.[5]
Potassium Hydroxide (KOH) With MeOHCan be effective, but the equilibrium may not fully favor methoxide formation.

Recommendation: For your specific reaction, starting with refluxing methanol is a standard and reliable method.[2] If conversion remains low, switching to a higher boiling point aprotic solvent like DMF or DMSO and running the reaction at a higher temperature (e.g., 100-120 °C) is a logical next step.

Q4: Are there any common side reactions I should be aware of that could be consuming my starting material?

A4: Yes, several side reactions can compete with the desired SNAr pathway and lead to low yields of this compound.

Potential Side Reactions and Mitigation:

Caption: Competing reaction pathways in the synthesis.

  • Reaction with Water: As mentioned, any moisture in the reaction will rapidly quench the sodium methoxide, reducing the effective concentration of your nucleophile.

    • Solution: Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and maintain a positive pressure of inert gas.

  • Formation of Pyridyne (Benzyne analog): While less common for chloropyridines compared to aryl halides, very strong bases can potentially promote an elimination-addition mechanism via a pyridyne intermediate. This would likely lead to a mixture of regioisomers, although this is not the primary pathway for this substrate.

    • Solution: Use the stoichiometric amount of sodium methoxide. Avoid excessively strong or hindered bases like potassium tert-butoxide unless specifically required by a validated procedure.

  • N-Methylation: If using certain methylating agents as additives or impurities, methylation of the pyridine nitrogen is possible, which can lead to different reaction pathways.[6] However, this is not a concern when using sodium methoxide.

Q5: How can I effectively monitor the reaction progress and purify the final product?

A5: Proper reaction monitoring and purification are key to accurately assessing conversion and obtaining a pure product.

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the disappearance of the 2-chloro-3-methylpyridine starting material. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material and the more polar product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, taking aliquots from the reaction mixture (after quenching and workup) and analyzing them by GC-MS or LC-MS will give you a precise conversion rate and identify any major byproducts.

Workup and Purification Protocol:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.[1]

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: this compound is a liquid at room temperature.[2]

    • Distillation: Purification is often achieved by distillation under atmospheric or reduced pressure.[2]

    • Column Chromatography: If distillation is not feasible or impurities are close in boiling point, purification can be performed using column chromatography on silica gel.

References
  • BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem.
  • ResearchG
  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • PubMed Central (PMC).
  • Wikipedia.
  • SpringerLink. Modification of Heterocyclic Bases.

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Technical Support Center: Strategies for Regioselective Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in pyridine chemistry. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and functional materials, making the precise control of their functionalization a critical challenge in modern synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.

Understanding the Pyridine Ring: An Overview of its Intrinsic Reactivity

The pyridine ring's electronic nature dictates its reactivity. The nitrogen atom is more electronegative than the carbon atoms, leading to a polarized ring system. This electron-deficient (π-deficient) character makes pyridine less reactive than benzene towards electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr).[4] The positions on the pyridine ring exhibit distinct electronic properties:

  • C2 (α) and C4 (γ) positions: These positions are the most electron-deficient and are therefore the preferred sites for nucleophilic attack.[5][6][7]

  • C3 (β) position: This position is the most electron-rich and is the favored site for electrophilic attack, although the reaction is often sluggish.[8][9]

  • Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic site, readily reacting with electrophiles and acids.

This inherent reactivity profile is the foundation for understanding and manipulating the regioselectivity of pyridine functionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Electrophilic Aromatic Substitution (SEAr)

Question 1: My electrophilic substitution on pyridine is giving low yields and a mixture of isomers. How can I improve the outcome?

Answer:

Low yields and poor regioselectivity are common challenges in the electrophilic substitution of pyridines due to the ring's deactivation by the electronegative nitrogen atom.[4] Here’s how you can address this:

  • Activating the Ring: The use of pyridine N-oxides can significantly enhance the reactivity of the pyridine ring towards electrophiles. The N-oxide group is an activating group that directs electrophilic attack to the C4 position. Subsequent deoxygenation of the N-oxide restores the pyridine ring.

  • Harsh Reaction Conditions: Electrophilic substitutions on pyridine often require more forcing conditions (e.g., high temperatures, strong acids) compared to benzene.[8] However, these conditions can also lead to side reactions. A careful optimization of temperature and reaction time is crucial.

  • Lewis Acid Catalysis: In some cases, Lewis acids can be used to activate the electrophile. However, care must be taken as the Lewis acid can also coordinate to the pyridine nitrogen, further deactivating the ring.

Question 2: I am trying to introduce a functional group at the C3 position via SEAr, but the reaction is not proceeding. What can I do?

Answer:

The C3 position is the kinetically and thermodynamically favored site for electrophilic attack, but the overall reactivity is low.[8][9] If your reaction is not proceeding, consider the following:

  • Choice of Electrophile: Ensure you are using a sufficiently reactive electrophile.

  • Reaction Conditions: As mentioned, harsher conditions may be necessary. For example, nitration of pyridine requires fuming sulfuric acid and nitric acid at high temperatures.

  • Alternative Strategies: If direct SEAr fails, consider alternative strategies for C3 functionalization, such as Directed ortho Metalation (DoM) of a C2- or C4-substituted pyridine, followed by reaction with an electrophile.

Nucleophilic Aromatic Substitution (SNAr)

Question 3: My nucleophilic substitution on a halopyridine is slow and incomplete. How can I drive it to completion?

Answer:

The rate of SNAr on pyridines is dependent on several factors. To improve the reaction rate and yield, consider the following:

  • Leaving Group: The nature of the leaving group is critical. The typical reactivity order for halides is F > Cl > Br > I. If possible, using a substrate with a better leaving group, like a fluoride or a tosylate, can significantly improve the reaction rate.

  • Activation: The presence of electron-withdrawing groups (EWGs) on the pyridine ring will accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.

  • Reaction Conditions: SNAr reactions on pyridines can be sensitive to temperature and solvent. Increasing the temperature can help overcome the activation energy barrier. Aprotic polar solvents are often a good choice as they can help to solubilize the reactants and stabilize the intermediate.[10]

  • Strong Nucleophile: Ensure your nucleophile is sufficiently potent to attack the electron-deficient pyridine ring.

Question 4: My SNAr reaction on a dihalopyridine is giving me a mixture of regioisomers. How can I control the selectivity?

Answer:

Regioselectivity in SNAr on polysubstituted pyridines is governed by both electronic and steric effects.

  • Electronic Control: Nucleophilic attack is favored at the most electron-deficient positions (C2 and C4).[5][6][10] The presence of EWGs will further activate these positions.

  • Steric Hindrance: Bulky substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, directing the attack to a less sterically crowded position. For example, in 3-substituted 2,6-dichloropyridines, a bulky 3-substituent can direct nucleophilic attack to the C6 position.[11]

  • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched by changing the solvent.[11]

Transition-Metal-Catalyzed C-H Functionalization

Question 5: I am attempting a C2-selective C-H arylation of pyridine, but I am observing a mixture of products and low conversion. What are the key parameters to optimize?

Answer:

Transition-metal-catalyzed C-H functionalization is a powerful tool for pyridine modification, but achieving high regioselectivity and yield requires careful optimization.[12][13] For C2-selectivity, which is often the inherent preference, consider these factors:

  • Catalyst and Ligand: The choice of the transition metal catalyst (e.g., Pd, Rh, Ru, Ir) and the ligand is paramount. The ligand can influence the steric and electronic environment around the metal center, thereby controlling the regioselectivity.

  • Directing Groups (DGs): While C2 is the intrinsic site of metalation for many catalysts, employing a directing group at the C2 position can pre-coordinate the metal and ensure exclusive functionalization at the C3 position (via ortho-C-H activation). For C2-functionalization of unsubstituted pyridine, the nitrogen atom itself often acts as the directing group.

  • Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can significantly impact the reaction outcome. Additives like phosphines or carboxylic acids can also play a crucial role in catalyst stability and reactivity.

  • Solvent and Temperature: These parameters affect the solubility of the catalyst and substrates and can influence the reaction rate and selectivity.

Question 6: How can I achieve C4-selective C-H functionalization of pyridine, which is generally less favored?

Answer:

Achieving C4-selectivity is a significant challenge due to the strong electronic preference for C2 functionalization. However, several strategies have been developed:

  • Steric Hindrance at C2: Introducing bulky substituents at both C2 and C6 positions can block these sites and direct the functionalization to the C4 position.

  • N-oxide Strategy: As with electrophilic substitution, pyridine N-oxides can be used to direct C-H functionalization to the C4 position.

  • Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful method for site-selective pyridine functionalization. By carefully choosing the photocatalyst and reaction conditions, it is possible to generate pyridinyl radicals that can react with various partners, sometimes with a preference for the C4 position.[14][15][16]

  • Phosphonium Salts: Pyridines can be converted into pyridylphosphonium salts, which can then undergo regioselective functionalization at the C4-position through various transformations, including nucleophilic substitution and cross-coupling reactions.

Question 7: I am struggling with meta (C3/C5)-selective C-H functionalization. What are the most effective approaches?

Answer:

Meta-selective C-H functionalization is arguably the most challenging transformation due to the electronic and steric factors that favor the ortho (C2/C6) and para (C4) positions.[17] However, recent advances have provided innovative solutions:

  • Directing Groups: The use of specifically designed directing groups that position the catalyst over the C3-H bond is a key strategy. These directing groups are typically installed on the nitrogen atom or at the C2 or C4 position.

  • Temporary Dearomatization-Rearomatization: This strategy involves the temporary conversion of the pyridine into a non-aromatic, electron-rich intermediate. This intermediate can then undergo regioselective electrophilic functionalization at the position corresponding to the original C3 or C5 position, followed by rearomatization.[18][19]

  • Iridium Catalysis: Certain iridium catalysts have shown a unique ability to promote the meta-selective C-H borylation of pyridines.[4]

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic reactivity order of the C-H bonds in pyridine for functionalization?

The intrinsic reactivity order depends on the type of reaction:

  • For electrophilic attack: C3 > C2 > C4

  • For nucleophilic attack: C2/C4 > C3

  • For radical attack: The selectivity can be more complex and is often influenced by the nature of the radical and the reaction conditions. Minisci-type reactions typically favor the C2 and C4 positions.[16]

  • For deprotonation (metalation): C2 > C3 > C4

Q2: What is a "directing group" and how does it work in pyridine functionalization?

A directing group (DG) is a functional group that is covalently attached to the pyridine ring or a substituent and helps to control the regioselectivity of a C-H functionalization reaction. It works by coordinating to the transition metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. This is a powerful strategy to override the intrinsic reactivity of the pyridine ring.[20][21][22]

Q3: What is the role of pyridine N-oxides in controlling regioselectivity?

Pyridine N-oxides are versatile intermediates for pyridine functionalization. The N-oxide group has two main effects:

  • Electronic Activation: It acts as an electron-donating group through resonance, activating the pyridine ring towards electrophilic attack, particularly at the C4 position.

  • Directing Group: The oxygen atom can act as a directing group in some metal-catalyzed reactions, influencing the regioselectivity.[23][24] After the desired functionalization, the N-oxide can be easily removed by deoxygenation to regenerate the pyridine.

Q4: Can photoredox catalysis be used to control the regioselectivity of pyridine functionalization?

Yes, visible-light photoredox catalysis offers unique opportunities for regioselective pyridine functionalization. By generating radical intermediates under mild conditions, it is possible to achieve transformations that are difficult to access with traditional methods. The regioselectivity can often be controlled by tuning the photocatalyst, additives, and the nature of the radical precursor.[14][15][16][25]

Experimental Protocols

Protocol 1: C4-Selective Alkylation of Pyridine via a Pyridinium Salt Intermediate

This protocol is a general procedure for the C4-alkylation of pyridines using a photoredox-catalyzed approach.

Materials:

  • Pyridine derivative (1.0 equiv)

  • Alkyl carboxylic acid (2.0 equiv)

  • Photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)

  • Silver nitrate (AgNO₃) (0.2 equiv)

  • Dichloroethane (DCE) and Water (1:1 mixture)

Procedure:

  • To a reaction vessel, add the pyridine derivative, alkyl carboxylic acid, photocatalyst, ammonium persulfate, and silver nitrate.

  • Add a 1:1 mixture of dichloroethane and water to achieve a desired concentration (e.g., 0.1 M).

  • Degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation (DoM) of a 2-Substituted Pyridine

This protocol describes a general procedure for the C3-functionalization of a pyridine bearing a directing group at the C2 position.

Materials:

  • 2-(Pivaloylamino)pyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv)

Procedure:

  • Dissolve the 2-(pivaloylamino)pyridine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium or LDA solution dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Add the electrophile dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Regioselectivity in the Functionalization of 3-Substituted Pyridines

EntryReaction TypeSubstituent (at C3)ReagentMajor ProductReference
1Nucleophilic Substitution-CN1-MethylpiperazineC6-substitution[11]
2Nucleophilic Substitution-CO₂Me1-MethylpiperazineC2-substitution[11]
3C-H Borylation-HIr-catalystC3-borylation[4]
4C-H Arylation-HPd-catalystC2-arylation[12]

Visualizations

Diagram 1: Intrinsic Reactivity of the Pyridine Ring

Caption: Electronic properties of the pyridine ring governing regioselectivity.

Diagram 2: Decision Workflow for Pyridine Functionalization Strategy

Pyridine_Functionalization_Workflow start Desired Functionalization Position? c2 C2-Functionalization start->c2 C2 c3 C3-Functionalization start->c3 C3 c4 C4-Functionalization start->c4 C4 c2_strategy Intrinsic Reactivity (e.g., Minisci, Pd-cat. C-H activation) c2->c2_strategy c3_strategy1 Electrophilic Aromatic Substitution c3->c3_strategy1 c3_strategy2 Directed ortho-Metalation (DoM) c3->c3_strategy2 c3_strategy3 Dearomatization-Rearomatization c3->c3_strategy3 c4_strategy1 Pyridine N-oxide Strategy c4->c4_strategy1 c4_strategy2 Photoredox Catalysis c4->c4_strategy2 c4_strategy3 Phosphonium Salt Activation c4->c4_strategy3

Caption: A decision tree for selecting a pyridine functionalization strategy.

References

Removing impurities from crude 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in pharmaceutical and agrochemical synthesis, 2-Methoxy-3-methylpyridine's purity is paramount for ensuring the safety, efficacy, and reproducibility of downstream applications. However, its synthesis often yields a crude product contaminated with various impurities, including starting materials, isomers, and degradation byproducts. Their removal presents a significant challenge due to their structural similarities to the final product.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the purification of crude this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses frequent problems in a question-and-answer format, offering insights into their root causes and providing actionable solutions.

Q1: My purified product is a yellow or brown oil, not the expected colorless liquid. What causes this discoloration and how can I fix it?

A: Discoloration is a common issue, typically arising from high-temperature distillation, air oxidation, or residual acidic/basic impurities catalyzing degradation.

  • Possible Causes & Solutions:

    • Thermal Degradation: Pyridine derivatives can be sensitive to high temperatures. If you are performing distillation, ensure it is done under a high vacuum to lower the boiling point. The boiling point of the related 3-methoxy-2-methylpyridine is reported as 46°C at 1.8 mmHg, suggesting that vacuum distillation is essential[1].

    • Oxidation: The pyridine nitrogen is susceptible to oxidation, especially when heated in the presence of air. Always conduct distillations under an inert atmosphere (e.g., Nitrogen or Argon). For storage, keeping the purified product under an inert atmosphere and refrigerated can prevent long-term discoloration.

    • Residual Impurities: Trace amounts of acidic or basic materials from the synthesis can catalyze polymerization or degradation. A pre-distillation aqueous wash can be effective. Wash the crude product with a dilute base (like NaHCO₃ solution) followed by deionized water to remove acidic impurities, then dry the organic phase thoroughly before proceeding to distillation. For the related 2-methoxypyridine, a water wash (ensuring pH > 7) is recommended before distillation[2].

Q2: I'm having trouble separating an impurity with a very similar boiling point to my product. What techniques can I use?

A: Co-eluting or co-distilling impurities, often isomers or structurally related byproducts from the synthesis (e.g., other methylated or methoxylated pyridines), are a primary challenge.

  • Possible Causes & Solutions:

    • Inefficient Distillation: Standard distillation may not have enough theoretical plates to separate compounds with close boiling points.

      • Solution: Employ fractional vacuum distillation using a column with high efficiency, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge). This increases the surface area for vapor-liquid equilibrium, enhancing separation.

    • Formation of an Azeotrope: The impurity may form an azeotrope with the product, making separation by distillation impossible.

      • Solution 1: Preparative Chromatography: While industrial processes may seek to avoid it due to cost, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating high-purity compounds[3][4]. A reverse-phase column (like C18) with a mobile phase of acetonitrile and water is a good starting point[4].

      • Solution 2: Salt Crystallization: This is a highly effective and scalable technique. Pyridines are basic and readily form salts with acids. Dissolve the impure mixture in a suitable organic solvent (e.g., acetone, ethyl acetate) and add a strong acid like hydrochloric acid (often as a solution in ether or ethyl acetate) or sulfuric acid. The hydrochloride or sulfate salt of this compound will precipitate. The impurities may remain in the solution if they are less basic or form more soluble salts. The pure salt can then be collected by filtration, washed, and the free base can be regenerated by treatment with a base (e.g., NaOH or NaHCO₃) and extraction. This method has been shown to yield purities greater than 99% for similar pyridine derivatives[3][5].

Q3: My final yield is very low after purification. Where could my product be going?

A: Low recovery can stem from product loss during transfers, decomposition during purification, or inefficient separation techniques.

  • Possible Causes & Solutions:

    • Decomposition During Distillation: As mentioned, thermal instability is a key concern.

      • Solution: Use the lowest possible temperature by applying a high vacuum. Ensure the heating mantle is not set excessively high, which can cause charring and decomposition in the distillation flask.

    • Inefficient Extraction: If using an acid-base workup or salt formation/regeneration, ensure the pH is adjusted correctly for each step.

      • Solution: When extracting the basic product into an organic solvent, ensure the aqueous phase is sufficiently basic (pH > 9) to deprotonate the pyridinium salt completely. Perform multiple extractions with smaller volumes of solvent rather than one large extraction to maximize recovery.

    • Loss During Chromatography: The product can strongly adhere to silica gel, which is acidic.

      • Solution: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, like triethylamine (~1%). Alternatively, use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities in my crude this compound?

    • A: Impurities are highly dependent on the synthetic route. Common impurities include unreacted starting materials (e.g., 2-chloro-3-methylpyridine), isomeric byproducts (e.g., 2-Methoxy-5-methylpyridine), oxidation products (N-oxides), and compounds with related heterocyclic rings like pyrazines[2][6].

  • Q: How can I best monitor the progress of my purification?

    • A: A combination of techniques is ideal.

      • Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of the separation.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on the purity and can resolve closely related impurities that may appear as a single spot on TLC.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude material can help identify the major impurities, while the spectrum of the final product is the ultimate confirmation of purity.

  • Q: What are the recommended storage conditions for purified this compound?

    • A: To prevent degradation and discoloration, store the compound in an airtight container, preferably under an inert atmosphere (N₂ or Ar), in a refrigerator, and protected from light.

Physicochemical Data for Purification Planning

Properly planning a purification strategy requires knowledge of the physical properties of the target compound and its potential impurities.

CompoundMolecular Weight ( g/mol )Predicted Boiling Point (°C)Notes
This compound 123.15301.0 ± 27.0[7]The predicted boiling point appears high. Experimental values under vacuum are more practical for purification[1].
2-Chloro-3-methylpyridine127.57~195-197A likely starting material. Its higher boiling point should allow for separation by fractional distillation.
3-Methylpyridine (β-Picoline)93.13~144A potential precursor or impurity.
This compound N-oxide139.15>300Oxidation byproduct. Significantly less volatile and more polar, easily removed by distillation or chromatography.

Visualized Workflows

General Purification Workflow

This diagram outlines a standard, multi-step approach to purifying crude this compound.

crude Crude this compound wash Aqueous Wash (e.g., NaHCO3 soln) crude->wash extract Solvent Extraction & Drying (e.g., DCM or EtOAc, then MgSO4) wash->extract concentrate Solvent Removal (Rotary Evaporation) extract->concentrate purify Primary Purification concentrate->purify distill Fractional Vacuum Distillation purify->distill Volatile Impurities chrom Column Chromatography purify->chrom Non-volatile or Isomeric Impurities salt Salt Formation & Crystallization purify->salt High Purity Needed or Difficult Separations analysis Purity Analysis (GC, HPLC, NMR) distill->analysis chrom->analysis salt->analysis pure Pure Product analysis->pure Purity ≥ 99%

Caption: A decision workflow for purifying crude this compound.

Troubleshooting Low Purity After Distillation

This decision tree helps diagnose and solve issues when initial distillation fails to yield a pure product.

start Low Purity after Initial Distillation check_bp Are impurities higher or lower boiling? start->check_bp fractional Action: Re-distill using a high-efficiency fractional column check_bp->fractional Different BPs similar_bp Boiling points are very similar check_bp->similar_bp Similar BPs final_product High Purity Product fractional->final_product check_polarity Are impurities more or less polar on TLC? similar_bp->check_polarity chromatography Action: Purify via column chromatography check_polarity->chromatography Different Polarities salt_formation Action: Purify via salt crystallization/recrystallization check_polarity->salt_formation Similar Polarities or Chromatography Fails chromatography->final_product salt_formation->final_product

Caption: Troubleshooting path for when initial distillation is insufficient.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for removing impurities with boiling points that differ by at least 15-20°C from the product.

  • Pre-treatment: In a separatory funnel, wash the crude this compound (1 vol) with saturated sodium bicarbonate solution (1 vol). Separate the layers. Wash the organic layer with brine (1 vol).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the drying agent.

  • Setup: Assemble a fractional distillation apparatus (flask, Vigreux column, condenser, receiving flask) suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation: Heat the distillation flask gently using a heating mantle with stirring. The system should be under a stable vacuum (e.g., 1-5 mmHg).

  • Fraction Collection: Discard the initial low-boiling fraction (forerun). Collect the main fraction at the expected boiling temperature and pressure. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Analysis: Analyze the collected fraction(s) by GC or NMR to confirm purity.

Protocol 2: Purification via Hydrochloride Salt Crystallization

This is a powerful method for removing neutral, less basic, or acidic impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like acetone or ethyl acetate (approx. 3-5 volumes).

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation ceases and the solution is acidic (check with pH paper).

  • Crystallization: Allow the mixture to stir in the ice bath for 30-60 minutes to complete crystallization[3].

  • Isolation: Collect the precipitated solid (this compound hydrochloride) by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold acetone or ether to remove soluble impurities.

  • Drying: Dry the salt under vacuum.

  • (Optional) Free-Basing: To recover the liquid product, dissolve the salt in water, cool in an ice bath, and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the solution is basic (pH > 9). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). Retrieved from [Link]

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

  • Google Patents. (2016). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-2-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • RSC Publishing. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-Methoxy-3-methylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methoxy-3-methylpyridine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the production of this key chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis, ensuring both scientific integrity and successful outcomes.

I. Overview of the Primary Synthetic Route

The most common and industrially viable method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2-Chloro-3-methylpyridine with a methoxide source. This reaction is favored due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1][2]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow A 2-Chloro-3-methylpyridine + Sodium Methoxide B Reaction Vessel (Solvent: Methanol) A->B Charge Reagents C Reaction at Reflux B->C Heat D Quenching & Work-up C->D Cool & Quench E Crude Product D->E Extraction F Purification (Distillation/Crystallization) E->F Purify G This compound F->G Isolate Purification_Troubleshooting A Low Product Purity B Incomplete Reaction A->B C Presence of Isomers A->C D Inefficient Purification A->D E Optimize Reaction Conditions (Time, Temp, Stoichiometry) B->E F Source High-Purity Starting Material C->F G Refine Purification Method (e.g., Fractional Distillation) D->G

Sources

Technical Support Center: Ensuring the Stability of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methoxy-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation during storage and to troubleshoot common issues encountered during its handling and analysis. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To maintain its purity and prevent degradation, this compound should be stored in a cool, dry, and dark environment.[1] The ideal storage temperature is room temperature, sealed in a dry place.[1] It is crucial to keep the container tightly closed to minimize exposure to atmospheric moisture and oxygen.[2] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to create an oxygen-free atmosphere.[2]

Q2: Why is it important to protect this compound from light?

A2: Pyridine and its derivatives are known to be susceptible to photodegradation.[3] Exposure to UV light can provide the energy needed to initiate photochemical reactions, leading to the formation of unwanted byproducts and a decrease in the purity of the compound. While specific studies on this compound are not abundant, the general photosensitivity of the pyridine ring necessitates protection from light sources to ensure its stability.

Q3: What are the primary chemical degradation pathways for this compound?

A3: The main degradation pathways for this compound are hydrolysis, oxidation, and photodegradation. The presence of a methoxy group attached to the pyridine ring makes it susceptible to hydrolysis, particularly in the presence of acidic conditions, which can lead to the formation of 3-methyl-2-pyridone. The methyl group and the electron-rich pyridine ring are potential sites for oxidation.

Q4: Can I store this compound in any solvent?

A4: It is not recommended to store this compound in solution for extended periods without stability validation. If short-term storage in solution is necessary, anhydrous aprotic solvents such as acetonitrile or dichloromethane are preferable. Protic solvents, especially those containing water, should be avoided as they can facilitate hydrolysis of the methoxy group.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Decreased Purity or Appearance of Unknown Peaks in HPLC/GC-MS Analysis

Q: I've analyzed my stored this compound and observed a decrease in the main peak area and the appearance of new, unidentified peaks. What could be the cause and how can I fix it?

A: This is a classic sign of degradation. The new peaks likely correspond to degradation products. Here’s a systematic approach to troubleshoot this issue:

1. Identify the Degradation Product(s):

  • Hypothesize Potential Degradants: Based on the structure, the most likely degradation product is 3-methyl-2-pyridone resulting from the hydrolysis of the methoxy group. Another possibility is the oxidation of the methyl group to a carboxylic acid or hydroxymethyl group.

  • Analytical Confirmation:

    • LC-MS Analysis: This is the most powerful tool for identifying unknown impurities. The mass of the primary new peak should be compared to the expected mass of 3-methyl-2-pyridone (C6H7NO, MW: 109.13 g/mol ).

    • GC-MS Analysis: GC-MS can also be used to identify volatile impurities. The fragmentation pattern of the unknown peak can be compared to library spectra or the expected fragmentation of potential degradation products.[4][5]

2. Investigate the Root Cause:

  • Review Storage Conditions:

    • Temperature: Was the material stored at the recommended room temperature? Elevated temperatures can accelerate degradation.[6]

    • Moisture: Was the container tightly sealed? Exposure to atmospheric moisture is a primary driver for hydrolysis.

    • Light: Was the container protected from light? Photodegradation can lead to a complex mixture of byproducts.

    • Inert Atmosphere: Was the material stored under an inert atmosphere for long-term storage?

3. Corrective and Preventive Actions (CAPA):

  • Immediate Action: If the purity is below your experimental requirements, it is best to procure a fresh batch of the compound.

  • Preventive Measures:

    • Implement and strictly adhere to the recommended storage conditions (see table below).

    • For new batches, perform an initial purity analysis to establish a baseline.

    • Regularly monitor the purity of stored material, especially for long-term projects.

Table 1: Recommended Storage and Handling Summary for this compound

ParameterRecommendationRationale
Temperature Room TemperatureAvoids acceleration of degradation reactions.
Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.
Light Store in an amber vial or in a dark cabinetPrevents photodegradation.
Handling Use only in a well-ventilated area, avoid contact with skin and eyesGeneral laboratory safety precaution.[7]
Solvent for Storage Not recommended for long-term storage. For short-term, use anhydrous aprotic solvents.Minimizes the risk of solvent-mediated degradation.
Issue 2: Inconsistent Experimental Results

Q: My reactions using this compound are giving inconsistent yields and byproduct profiles. Could this be related to its degradation?

A: Absolutely. The purity of your starting material is critical for reproducible results. If your this compound has degraded, you are introducing impurities into your reaction that can have unforeseen consequences.

Workflow for Investigating Inconsistent Results:

Caption: Workflow for troubleshooting inconsistent experimental results.

Explanation of the Workflow:

  • Verify Purity: The first and most crucial step is to analyze the purity of the this compound batch you are using. Use a validated analytical method like HPLC or GC-MS.

  • Purity Assessment:

    • Acceptable Purity: If the purity is high and consistent with the certificate of analysis, the issue likely lies with other reaction parameters.

    • Unacceptable Purity: If the purity is low or has degraded since the initial analysis, this is the most probable cause of your inconsistent results.

  • Corrective Action: Obtain a new, high-purity batch of this compound and re-run your experiment under identical conditions.

  • Confirmation: If the results with the new batch are consistent and reproducible, it confirms that the degradation of your starting material was the root cause.

Analytical Protocols for Purity Assessment

Here are detailed protocols for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.[8][9][10]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile impurities.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Visualizing Degradation Pathways

The following diagram illustrates the primary hypothesized degradation pathways of this compound.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 3-methyl-2-pyridone A->B H₂O / H⁺ C 2-Methoxy-3-pyridinemethanol A->C [O] E Complex Mixture of Byproducts A->E hv (UV light) D 2-Methoxy-3-pyridinecarboxylic acid C->D [O]

Caption: Potential degradation pathways of this compound.

References

  • Process for the production of 2-hydroxypyridine. U.S.
  • AK Scientific, Inc. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2014). 6(5):1014-1021.
  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • TCI Chemicals. (n.d.).
  • Acta Poloniae Pharmaceutica. (2006). 63(3), 181-188.
  • ResearchGate. (n.d.). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • BenchChem. (n.d.). A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol.
  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
  • Waters Corporation. (2012).
  • Journal of the Chemical Society, Perkin Transactions 1. (1983), 2583-2586.
  • Molecules. (2023). 28(18), 6681.
  • PubMed. (2025).
  • Agilent Technologies. (2012).
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
  • New Journal of Chemistry. (2018). 42(10), 8031-8041.
  • Sigma-Aldrich. (n.d.). 2-Methoxypyridine.
  • ChemicalBook. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine.
  • PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.
  • BLDpharm. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • PubMed. (2024).
  • Chemical Communic
  • New Journal of Chemistry. (2018). 42(10), 8031-8041.
  • eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • ChemicalBook. (n.d.). This compound CAS 351410-38-3.
  • PubChem. (n.d.). 2-Methoxypyridine.
  • PubMed. (2018). Photophysical and photochemical insights into the photodegradation of sulfapyridine in water: A joint experimental and theoretical study.
  • ChemicalBook. (n.d.). This compound CAS#: 351410-38-3.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Methoxy-3-methylpyrazine.
  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • Brainly.in. (2020). write the mechanism for the hydrolysis of 2-methoxy-2-methylpropane wth excess of HI.
  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine.
  • precisionFDA. (n.d.). 2-METHOXY-3-METHYLPYRAZINE.
  • ResearchGate. (n.d.).

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Optimizing solvent and base conditions for pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing solvent and base conditions in pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with pyridine substrates in cross-coupling chemistry. Here, we will address common challenges and provide practical, evidence-based solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine coupling reactions consistently giving low yields compared to other aryl halides?

Low yields in pyridine coupling reactions are a frequent challenge, often stemming from the intrinsic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic for 2-substituted pyridines.[3][4] Additionally, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]

To mitigate these issues, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing strong coordination with the pyridine nitrogen.[1]

  • Catalyst Pre-activation: Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[6]

  • Reaction Conditions: Careful optimization of solvent, base, and temperature is crucial.

Q2: How do I choose the right solvent for my pyridine coupling reaction?

The choice of solvent is critical as it influences solubility, reaction rate, and selectivity.[7][8] There is no single "best" solvent; the optimal choice depends on the specific coupling partners and reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck).

A general guideline for solvent selection is summarized in the table below:

Solvent ClassExamplesCharacteristics & Applications in Pyridine Coupling
Aprotic Polar DMF, DMAc, NMP, Dioxane, THFGood at solubilizing polar starting materials and inorganic bases. Often used in Suzuki and Heck reactions.[7][9][10][11] DMF can sometimes be oxidized by Pd(II) species, which can aid in the in-situ generation of the active Pd(0) catalyst.[7]
Aromatic Toluene, XyleneLess polar, often used in Buchwald-Hartwig aminations. Toluene is a common choice due to its ability to azeotropically remove water.[6]
Ethereal Dioxane, THF, CPMEVersatile solvents for a range of coupling reactions. Dioxane is frequently used in Suzuki couplings.[1][11]
Alcohol/Water Mixtures t-BuOH/H₂O, EtOH/H₂OOften used in Suzuki reactions to aid in the dissolution of inorganic bases like carbonates and phosphates.[1][12] However, be mindful of potential protodeboronation of boronic acids in the presence of water.[1]

Expert Tip: Avoid chlorinated solvents, acetonitrile, and pyridine itself as a solvent, as they can coordinate to the palladium catalyst and inhibit the reaction.[6]

Q3: What is the role of the base in pyridine coupling reactions, and how do I select the appropriate one?

The base plays a crucial role in several steps of the catalytic cycle, including the regeneration of the active catalyst and facilitating the transmetalation step in Suzuki reactions.[7][13] The choice between an inorganic and an organic base, as well as its strength, can significantly impact the reaction outcome.

Here is a breakdown of common bases and their applications:

BasepKa of Conjugate Acid (in DMSO)Typical Applications & Considerations
Inorganic Bases
Cs₂CO₃~10 (for HCO₃⁻)A versatile and often effective base for Suzuki and Buchwald-Hartwig reactions due to its good solubility in many organic solvents.[1][6][9][14]
K₃PO₄~12.3 (for HPO₄²⁻)A strong inorganic base, particularly effective for less reactive substrates in Suzuki and Buchwald-Hartwig couplings.[1][6]
K₂CO₃~10 (for HCO₃⁻)A common and cost-effective choice for Suzuki reactions.[15][16]
Na₂CO₃~10 (for HCO₃⁻)Another common choice for Suzuki couplings, often used in aqueous solvent mixtures.[1]
Organic Bases
NaOtBu~19A very strong base, frequently used in Buchwald-Hartwig aminations.[6] Its high basicity can be detrimental to base-sensitive functional groups.
LiHMDS~26A strong, non-nucleophilic base that can be useful when other bases fail.[17]
DBU~13.5A soluble organic base that can be advantageous in achieving homogeneous reaction conditions. However, its coordination to the palladium center can sometimes inhibit the reaction.[6][18]

Note: pKa values can vary depending on the solvent. The values presented are approximate.[19][20][21][22][23]

Troubleshooting Guide

Problem 1: My reaction is not going to completion, and I observe unreacted starting material.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Insufficient Base Strength: The chosen base may not be strong enough to effectively promote the catalytic cycle.[1]

    • Action: Screen stronger bases. For example, if K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃ for a Suzuki reaction, or NaOtBu for a Buchwald-Hartwig amination.

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can poison the catalyst.

    • Action: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a biarylphosphine ligand like XPhos or RuPhos for challenging substrates).[16] Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[6]

  • Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.

    • Action: Try a different solvent or a solvent mixture. For instance, adding a co-solvent like water or DMF can improve the solubility of inorganic bases.[1]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Action: Incrementally increase the reaction temperature, while monitoring for potential decomposition.

Problem 2: I am observing significant byproduct formation, such as homocoupling of my boronic acid or debromination of my pyridine halide.

Side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

Minimizing Side Reactions:

  • Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen.[1]

    • Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.[1]

  • Protodeboronation: The boronic acid can react with water or other protic species to be replaced by a hydrogen atom.[1]

    • Action: Use anhydrous solvents and dry glassware. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[1]

  • Debromination/Dehalogenation: This can occur through various pathways, including reaction with the base or reductive processes.

    • Action: Re-evaluate your choice of base and solvent. Sometimes a weaker base or a less polar solvent can minimize this side reaction.

Visualizing the Process

Troubleshooting Workflow for Low-Yielding Pyridine Coupling

The following diagram illustrates a systematic approach to troubleshooting a low-yielding pyridine coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Degas Degas solvents and reaction mixture Check_Inertness->Degas No Screen_Base Screen a stronger or more soluble base Check_Inertness->Screen_Base Yes Degas->Screen_Base Screen_Ligand Screen a bulkier, more electron-rich ligand Screen_Base->Screen_Ligand Screen_Solvent Screen a different solvent or solvent mixture Screen_Ligand->Screen_Solvent Increase_Temp Increase reaction temperature Screen_Solvent->Increase_Temp Success Reaction Optimized Increase_Temp->Success

A decision tree for troubleshooting low-yielding pyridine coupling reactions.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Understanding the fundamental steps of the catalytic cycle is key to rational optimization.

Catalytic_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII LₙPd(II)(Ar)(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R-M PdII_R LₙPd(II)(Ar)(R) Transmetalation->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R

A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

Disclaimer: This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]

  • Lebrasse, F., & Jutand, A. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(23), 5850–5886. [Link]

  • Zhang, Y., et al. (2021). Interpretable chemical reaction prediction with a graph neural additive model. Nature Communications, 12(1), 6065. [Link]

  • Karunanithi, A., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15457–15510. [Link]

  • Budnikova, Y. H., & Kargin, Y. M. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 23(9), 2236. [Link]

  • Procter, D. J., et al. (2020). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Angewandte Chemie International Edition, 59(32), 13456-13460. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Palladium PEPPSI-IPr Complex Supported on a Calix[19]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Omega, 2(11), 7853–7860. [Link]

  • Ojima, I., et al. (1996). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society, 118(1), 41–55. [Link]

  • Lebrasse, F., & Jutand, A. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]

  • Wang, L., et al. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 72(11), 4210–4213. [Link]

  • Maji, A., & Maiti, D. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Chemistry, 26(14), 1323-1342. [Link]

  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(15), 2681–2690. [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 127(38), 13164–13165. [Link]

  • Senthilkumar, N., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. [Link]

  • Asymmetrical, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 661-666. [Link]

  • Procter, D. J., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 58(38), 13244-13253. [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22421-22452. [Link]

  • de Souza, R. O. M. A., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(10), 2025-2051. [Link]

  • Organ, M. G., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 159-166. [Link]

  • Moody, C. J., & Roff, G. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10279–10283. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Zharova, Y. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 337-342. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. [Link]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Chem Help ASAP. (2019, June 18). pKa values of common acids [Video]. YouTube. [Link]

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Minimizing byproduct formation in 2-Methoxy-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-3-methylpyridine

A Guide to Minimizing Byproduct Formation for Researchers and Process Chemists

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving high purity in heterocyclic synthesis is paramount, particularly for intermediates like this compound, a key building block in pharmaceutical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern byproduct formation. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-purity results.

Section 1: Core Concepts in this compound Synthesis

A foundational understanding of the reaction mechanism and the origin of common impurities is the first step toward effective troubleshooting.

Q: What is the primary reaction mechanism for synthesizing this compound from 2-chloro-3-methylpyridine?

A: The synthesis is predominantly achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a direct displacement like an SN2 reaction. Instead, it's a two-step addition-elimination process.[1][2]

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine. This attack is regioselective for the 2- and 4-positions on the pyridine ring because the electron-withdrawing nitrogen atom can stabilize the resulting negative charge.[3]

  • Formation of a Meisenheimer Complex: The addition of the methoxide ion temporarily breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the nitrogen atom, which makes this intermediate relatively stable.[1][4]

  • Elimination and Aromaticity Restoration: The aromaticity is restored when the leaving group, the chloride ion (Cl⁻), is expelled. This step is typically fast and irreversible, driving the reaction to completion.

SNAr_Mechanism cluster_intermediate Intermediate R1 2-Chloro-3-methylpyridine INT Meisenheimer Complex (Resonance Stabilized) R1->INT 1. Addition of CH₃O⁻ R2 Sodium Methoxide (NaOCH₃) P1 This compound INT->P1 2. Elimination of Cl⁻ P2 Sodium Chloride (NaCl)

Caption: The Addition-Elimination mechanism for SNAr.

Q: What are the most common byproducts I should expect, and where do they come from?

A: Byproduct formation is rarely due to a flaw in the core SNAr mechanism itself, but rather stems from two primary sources: impurities in the starting materials and the presence of competing nucleophiles.

Byproduct_Formation SM Starting Material: 2-Chloro-3-methylpyridine Product Desired Product: This compound SM->Product  Reaction with  CH₃O⁻ Byproduct_Hydrolysis Hydrolysis Byproduct: 3-Methyl-2-pyridone SM->Byproduct_Hydrolysis  Reaction with  OH⁻ (from H₂O) Impurity_SM Isomeric Impurity: 2-Chloro-5-methylpyridine Byproduct_Isomer Isomeric Byproduct: 2-Methoxy-5-methylpyridine Impurity_SM->Byproduct_Isomer  Reaction with  CH₃O⁻ Reagent Reagent: Sodium Methoxide Reagent->Product Reagent->Byproduct_Isomer Contaminant Contaminant: Water (H₂O) Contaminant->Byproduct_Hydrolysis

Caption: Primary pathways for product and byproduct formation.

  • Isomeric Byproducts (e.g., 2-Methoxy-5-methylpyridine): This is the most common and challenging byproduct. The industrial synthesis of 2-chloro-3-methylpyridine often starts from 3-methylpyridine, and the chlorination step can produce a mixture of isomers, primarily 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine.[5] If your starting material contains the 2-chloro-5-methylpyridine isomer, it will readily react with sodium methoxide to form 2-methoxy-5-methylpyridine, which can be difficult to separate from the desired product due to similar physical properties.

  • Hydrolysis Byproducts (3-Methyl-2-pyridone): If water is present in the reaction mixture (e.g., in the methanol solvent or from atmospheric moisture), it can react with sodium methoxide to generate sodium hydroxide (NaOH). The hydroxide ion (OH⁻) is also a nucleophile and can compete with methoxide, attacking the 2-chloro-3-methylpyridine to form 2-hydroxy-3-methylpyridine, which exists in equilibrium with its more stable tautomer, 3-methyl-2-pyridone.[1]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.

Issue 1: My GC/NMR analysis shows a significant isomeric impurity that co-elutes or has overlapping signals with my product.
  • Q: I've confirmed the presence of 2-methoxy-5-methylpyridine. How can I eliminate it?

    A: The root cause is an impure starting material. This issue cannot be solved by modifying the methoxylation reaction conditions. The solution lies in pre-reaction quality control and purification.

    Root Cause Analysis: The non-regioselective chlorination of 3-methylpyridine in industrial processes is the origin of the 2-chloro-5-methylpyridine impurity.[5] Both 2-chloro isomers have very similar reactivity towards sodium methoxide.

    Solutions:

    • Source High-Purity Starting Material: The most straightforward solution is to purchase 2-chloro-3-methylpyridine with a specified purity of >99% from a reliable supplier. Always request a certificate of analysis.

    • Pre-reaction Purification: If you must use a mixed-isomer starting material, purification is necessary before the methoxylation step. A patented method involves selective hydrodechlorination, where the more reactive 2-chloro-5-methylpyridine is converted to 3-picoline using a Pd/C catalyst, which can then be separated from the desired 2-chloro-3-methylpyridine by distillation.[6] For laboratory scale, careful fractional distillation under reduced pressure or column chromatography may be viable, though potentially challenging.

    Recommended Action:

    • Protocol: Analyze your incoming batch of 2-chloro-3-methylpyridine using GC-MS to quantify the percentage of the 2-chloro-5-methylpyridine isomer before starting your reaction.

    • Decision: If the isomeric impurity is >1%, either purify the starting material or procure a new, higher-purity batch. Attempting to purify the final methoxylated products is significantly less efficient.

Issue 2: I'm observing a polar byproduct, likely 3-methyl-2-pyridone, which complicates my aqueous workup.
  • Q: What are the critical factors to prevent the formation of 3-methyl-2-pyridone?

    A: The critical factor is the rigorous exclusion of water. The formation of this byproduct is a direct result of hydrolysis.

    Root Cause Analysis: Sodium methoxide is highly hygroscopic and reacts violently with water to form methanol and sodium hydroxide. The resulting hydroxide ion is a competing nucleophile that leads to the undesired pyridone.

    Solutions & Best Practices:

ParameterBest Practice & Rationale
Solvent Use anhydrous methanol (<50 ppm water). Purchase from a sealed bottle or dry it over 3Å molecular sieves for at least 24 hours before use.
Reagent Use freshly purchased sodium methoxide. If using from an older container, consider titrating to determine its activity. Handle it quickly in an inert atmosphere (glovebox or glovebag).
Glassware Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) just before use.
Atmosphere Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction via a balloon or a bubbler system.
Issue 3: My reaction yield is low, and I have significant unreacted 2-chloro-3-methylpyridine even after prolonged reaction times.
  • Q: I'm seeing incomplete conversion. How can I drive the reaction to completion?

    A: This issue typically points to problems with reagent stoichiometry, activity, or temperature.

    Root Cause Analysis: The SNAr reaction requires the activation energy to form the Meisenheimer complex to be overcome. Insufficient thermal energy or an inadequate amount of active nucleophile will result in a sluggish or stalled reaction.

    Troubleshooting Steps:

Low_Yield_Workflow Start Low Yield & Incomplete Conversion Detected Check_Reagent 1. Verify Methoxide Stoichiometry & Activity Start->Check_Reagent Check_Temp 2. Evaluate Reaction Temperature Check_Reagent->Check_Temp Stoichiometry OK Solution_Reagent Use 1.1-1.2 eq. of fresh, dry sodium methoxide. Check_Reagent->Solution_Reagent Stoichiometry Low or Reagent Old Check_Time 3. Assess Reaction Time Check_Temp->Check_Time Temp OK Solution_Temp Ensure reaction reaches reflux (approx. 65°C for Methanol). Check_Temp->Solution_Temp Temp Too Low Solution_Time Monitor by TLC/GC. Extend time if necessary (4-8h). Check_Time->Solution_Time Time Too Short End Reaction Optimized Check_Time->End Time OK Solution_Reagent->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: A troubleshooting workflow for low conversion rates.

  • Reagent Stoichiometry: While a 1:1 molar ratio is theoretical, it is best practice to use a slight excess of sodium methoxide (1.1 to 1.2 equivalents) to ensure all the limiting reactant (2-chloro-3-methylpyridine) is consumed. A large excess should be avoided as it can make the workup more difficult.

  • Reaction Temperature: The reaction is typically run at the reflux temperature of methanol (around 65°C).[7] Ensure your heating mantle and condenser setup are adequate to maintain a gentle, consistent reflux. Sub-optimal temperatures are a common cause of slow reactions.

  • Reaction Time: While some procedures suggest 4 hours, reaction completion can vary based on scale and substrate purity. Monitor the reaction's progress every 1-2 hours using a suitable method (TLC or GC). The reaction is complete when the starting material spot/peak is no longer visible.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Are there alternative, milder routes like the Ullmann condensation for this synthesis?

    • A: Yes, the Ullmann condensation, a copper-catalyzed C-O cross-coupling reaction, is a classic method for forming aryl ethers.[8][9] Modern Ullmann-type reactions can be performed under milder conditions than the traditional high-temperature protocols.[10][11] However, for an activated substrate like 2-chloro-3-methylpyridine, the SNAr reaction with sodium methoxide is generally more atom-economical, cheaper (as it avoids a catalyst and ligand), and operationally simpler. The Ullmann reaction is typically reserved for less reactive aryl halides.

  • Q: Can I prepare my own sodium methoxide?

    • A: Yes, it can be prepared by carefully adding clean sodium metal to anhydrous methanol under an inert atmosphere. However, this reaction is highly exothermic and generates hydrogen gas, posing a significant safety risk. For consistency and safety, using commercially available, high-purity sodium methoxide is strongly recommended.

  • Q: How do I properly quench and work up the reaction?

    • A: After confirming the reaction is complete, cool the mixture to room temperature. The most common procedure is to slowly pour the reaction mixture into water to quench any unreacted sodium methoxide. The product, being an organic ether, will likely be insoluble in water and can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Section 4: Reference Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol assumes the use of high-purity (>99%) 2-chloro-3-methylpyridine.

Materials:

  • 2-chloro-3-methylpyridine (1 equiv.)

  • Sodium methoxide (1.15 equiv.)

  • Anhydrous Methanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Oven-dry all glassware and cool under a stream of inert gas. Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and a gas inlet/outlet.

  • Reagent Addition: To the flask, add sodium methoxide (1.15 equiv.) followed by anhydrous methanol under a positive pressure of inert gas. Stir the mixture until the sodium methoxide is fully dissolved.

  • Substrate Addition: Add 2-chloro-3-methylpyridine (1 equiv.) to the methoxide solution via syringe or dropping funnel.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material using GC or TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Slowly pour the contents into a beaker containing an equal volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash once with saturated sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

References

  • Vertex AI Search. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? [Online].
  • YouTube. (2019). nucleophilic aromatic substitutions. [Online]. Available at: [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Online]. Available at: [Link]

  • Quick Company. (2007). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Online].
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Online]. Available at: [Link]

  • Infoscience EPFL. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Online].
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Online]. Available at: [Link]

  • RSC Publishing. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Online]. Available at: [Link]

  • Molbase. (n.d.). This compound|19230-59-2. [Online]. Available at: [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Online]. Available at: [Link]

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. [Online].
  • Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. [Online].
  • RSC Publishing. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Online].
  • Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Online]. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxypyridine. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2.... [Online].
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Online]. Available at: [Link]

  • CPHI Online. (n.d.). 2-chloro-3-methylpyridine | Alkali Metals Ltd.. [Online].
  • University of Groningen. (2010). The mechanism of the modified Ullmann reaction. [Online].
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Online]. Available at: [Link]

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Technical Support Center: Optimizing 2-Methylpyridine Synthesis with Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals leveraging flow chemistry for the synthesis of 2-methylpyridine (α-picoline). As a powerful alternative to traditional batch methods, continuous flow processing offers enhanced safety, superior heat and mass transfer, and greater scalability.[1][2] However, the transition to and optimization of flow synthesis presents a unique set of challenges. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to streamline your experimental workflow and maximize success.

Frequently Asked Questions (FAQs)

Q1: Why is flow chemistry a superior method for 2-methylpyridine synthesis compared to traditional batch processes?

A1: The primary advantages of flow chemistry for this synthesis are rooted in safety, efficiency, and control.[3]

  • Enhanced Safety: Many synthetic routes to 2-methylpyridine, such as the Chichibabin synthesis, operate at high temperatures (350–500 °C) and pressures.[4] Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given moment, significantly reducing the risks associated with exothermic events or runaway reactions.[5]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange. This prevents the formation of localized hot spots, leading to better temperature control, reduced byproduct formation, and higher selectivity for the desired 2-methylpyridine isomer.[6]

  • Rapid Optimization and Scalability: Flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry.[7] Once optimized, scaling up production is often a matter of running the system for a longer duration ("scaling out") rather than re-engineering a larger, more complex batch reactor.[8]

  • Improved Yield and Purity: The precise control over reaction conditions often leads to higher yields and cleaner product streams, simplifying downstream purification processes.[9] For instance, using a packed-bed reactor with Raney® nickel allows for the product to be collected in a state that may not require further work-up.[10]

Q2: What are the most common catalytic systems used for 2-methylpyridine synthesis in a continuous flow setup?

A2: The choice of catalyst is critical and depends on the specific reaction. For gas-phase syntheses, which are common industrially, heterogeneous catalysts are preferred.

  • Metal Oxides on Supports: Catalysts such as modified alumina (Al₂O₃) or silica (SiO₂) are widely used in commercial gas-phase Chichibabin syntheses.[4] The addition of other metal oxides, like cadmium oxide (CdO) or zinc oxide (ZnO), can enhance activity and selectivity towards pyridine bases.[11]

  • Zeolites: HZSM-5 is a highly effective catalyst due to its unique pore structure and acidic properties, which facilitate the cyclization and dehydration steps of the reaction.[6]

  • Heterogeneous Metal Catalysts: For liquid-phase α-methylation of pyridine, heterogeneous catalysts are ideal for packed-bed reactors. Raney® nickel has proven to be a robust and reusable catalyst for this transformation, using an alcohol like 1-propanol as the methylating agent.[2][9] This approach avoids many of the harsher reagents used in other methods.

Q3: What type of flow reactor is best suited for this chemistry?

A3: The optimal reactor depends on whether the reaction is conducted in the liquid or gas phase.

  • Packed-Bed Reactors (PBRs): These are the standard choice for reactions involving heterogeneous catalysts, such as the Raney® nickel-catalyzed α-methylation or gas-phase reactions over metal oxides.[1] The reactor, typically a stainless steel column, is packed with the solid catalyst. The reactant stream flows through this bed, ensuring intimate contact between the reagents and the catalyst surface.

  • High-Temperature Tube Reactors: For gas-phase reactions without a solid catalyst or with a catalyst coated on the reactor's inner walls, heated tube reactors made of robust materials like stainless steel or Hastelloy are used.[5][12] These systems must be coupled with precise temperature control and a reliable back-pressure regulator to maintain the desired operating conditions.[9]

Q4: What are the most critical parameters to control during optimization?

A4: The interplay between temperature, pressure, residence time, and stoichiometry is key to a successful synthesis.

  • Temperature: Directly influences reaction kinetics. Higher temperatures can increase conversion rates but may also promote side reactions or catalyst degradation (coking).[13] Precise temperature control is crucial for selectivity.

  • Residence Time: This is the average time reagents spend in the reactor's heated zone, calculated from the reactor volume and the total flow rate.[14] A longer residence time can increase conversion but also risks byproduct formation. It must be optimized carefully.

  • Pressure: In flow chemistry, pressure (controlled by a back-pressure regulator) is primarily used to keep solvents and reagents in the liquid or supercritical phase well above their atmospheric boiling points.[9] This allows for reactions at much higher temperatures, accelerating reaction rates safely.

  • Stoichiometry: In a flow system, stoichiometry is controlled by the relative flow rates and concentrations of the reagent solutions.[15] This allows for precise control over molar ratios, which can be critical for minimizing waste and maximizing yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The logical flow for diagnosing these issues is outlined in the decision tree below.

Troubleshooting_Flow_Chart cluster_yield Low Yield Analysis cluster_pressure Pressure/Clogging Analysis cluster_selectivity Selectivity Analysis cluster_catalyst Catalyst Deactivation Analysis Start Problem Detected LowYield Low Product Yield / Conversion Start->LowYield PressureIssue High Pressure / Clogging Start->PressureIssue SelectivityIssue Poor Selectivity / Byproducts Start->SelectivityIssue CatalystDeactivation Decreasing Yield Over Time Start->CatalystDeactivation LY_CheckTemp Is Temperature Correct? LowYield->LY_CheckTemp PI_CheckSolubility Are Reagents Soluble? PressureIssue->PI_CheckSolubility SI_CheckTemp Is Temperature Too High? SelectivityIssue->SI_CheckTemp CD_CheckPoison Feedstock Contaminated? CatalystDeactivation->CD_CheckPoison LY_CheckFlow Is Residence Time Optimal? LY_CheckTemp->LY_CheckFlow Yes LY_Sol1 Solution: Calibrate thermocouple. Increase temperature incrementally. LY_CheckTemp->LY_Sol1 No LY_CheckReagents Are Reagents Stable/Pure? LY_CheckFlow->LY_CheckReagents Yes LY_Sol2 Solution: Decrease flow rate to increase residence time. LY_CheckFlow->LY_Sol2 No LY_CheckReagents->CatalystDeactivation Yes, check catalyst LY_Sol3 Solution: Use fresh, high-purity reagents. Degas solvents. LY_CheckReagents->LY_Sol3 No PI_CheckParticles Is Catalyst Bed Intact? PI_CheckSolubility->PI_CheckParticles Yes PI_Sol1 Solution: Change solvent. Use pre-heating module. Filter reagent lines. PI_CheckSolubility->PI_Sol1 No PI_Sol2 Solution: Repack column. Check for catalyst attrition (fines). Use frits of appropriate size. PI_CheckParticles->PI_Sol2 No SI_CheckMixing Is Mixing Efficient? SI_CheckTemp->SI_CheckMixing No SI_Sol1 Solution: Lower temperature to reduce side reactions. SI_CheckTemp->SI_Sol1 Yes SI_Sol2 Solution: Use static mixer. Check for channeling in packed bed. SI_CheckMixing->SI_Sol2 No CD_CheckCoking Is Coking Suspected? CD_CheckPoison->CD_CheckCoking No CD_Sol1 Solution: Purify feedstock to remove poisons (e.g., sulfur). Regenerate or replace catalyst. CD_CheckPoison->CD_Sol1 Yes CD_Sol2 Solution: Lower temperature. Implement regeneration cycle (e.g., controlled air oxidation). CD_CheckCoking->CD_Sol2 Yes

Caption: Troubleshooting decision tree for 2-methylpyridine flow synthesis.

Problem ID Issue Probable Cause(s) Recommended Solution(s)
T-01 Low Product Yield or Conversion 1. Suboptimal Temperature: The reaction temperature is too low, resulting in slow kinetics. 2. Insufficient Residence Time: The flow rate is too high for the given reactor volume, meaning reagents exit before they can fully react.[16] 3. Reagent Degradation: Starting materials may be impure or degrading in the pump reservoirs over time.1. Verify and Optimize Temperature: Confirm the temperature reading with a calibrated external thermocouple. Incrementally increase the reactor temperature and analyze the output to find the optimum. 2. Increase Residence Time: Systematically decrease the pump flow rates to allow for longer reaction times.[16] 3. Ensure Reagent Quality: Use fresh, high-purity starting materials. If solutions are used over long periods, store them under an inert atmosphere (N₂ or Ar) and away from light.
T-02 Reactor Clogging / Pressure Spikes 1. Precipitation: A starting material, intermediate, or product is precipitating out of solution at the reaction temperature or concentration.[17] 2. Catalyst Bed Compaction/Fines: The catalyst particles in a packed bed have broken down (attrition), creating fine particles that block flow.[13] 3. Side Reaction Products: An insoluble byproduct (e.g., polymer, tar) is forming and depositing in the reactor tubing or on the catalyst.[18]1. Improve Solubility: Screen alternative solvents or adjust the solvent mixture. Consider using a pre-heating module to ensure everything is dissolved before entering the main reactor.[17] 2. Inspect and Repack Reactor: Disassemble and inspect the catalyst bed. If fines are present, the catalyst may need replacement. Ensure correctly sized frits are used to contain the catalyst. 3. Adjust Reaction Conditions: Lower the temperature or adjust stoichiometry to disfavor the side reaction. If tarring is an issue in Chichibabin-type syntheses, introducing a moderator may help.[18]
T-03 Poor Selectivity (e.g., formation of 3- or 4-methylpyridine) 1. Temperature Too High: Excessive temperature may provide enough energy to overcome the activation barrier for undesired isomers or decomposition pathways.[6] 2. Inefficient Mixing: Poor mixing of reagent streams can lead to localized areas of non-stoichiometric ratios, promoting side reactions. 3. Catalyst Issues: The catalyst may not be selective enough, or its selectivity may change over time as active sites are altered.1. Optimize Temperature: Systematically lower the reaction temperature and analyze the product isomer ratio at each step. 2. Ensure Proper Mixing: For liquid-phase reactions, use a T-mixer or static mixer before the reactor. For packed-bed reactors, ensure uniform packing to prevent channeling. 3. Screen Catalysts: If selectivity remains an issue, consider screening alternative catalysts (e.g., different metal oxides or zeolites for gas-phase reactions).[4]
T-04 Gradual Decrease in Yield (Catalyst Deactivation) 1. Coking/Fouling: Carbonaceous deposits (coke) are forming on the catalyst surface, blocking active sites. This is common in high-temperature hydrocarbon reactions.[13][19] 2. Poisoning: Impurities in the feedstock (e.g., sulfur or chlorine compounds) are irreversibly binding to the catalyst's active sites.[19] 3. Sintering: At very high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.1. Implement Regeneration for Coking: A common method is a controlled, periodic burn-off of the coke using a diluted stream of air/oxygen at elevated temperatures.[13] Alternatively, lowering the reaction temperature can slow the rate of coke formation. 2. Purify Feedstock: If poisoning is suspected, analyze and purify the incoming reagent streams. This is a critical preventative measure.[13] 3. Operate Below Sintering Temperature: Ensure the operating temperature does not exceed the catalyst's thermal stability limit. If high temperatures are required, choose a more thermally stable catalyst.

Experimental Protocol: Continuous Flow α-Methylation of Pyridine

This protocol describes a general method for the synthesis of 2-methylpyridine using a packed-bed reactor, adapted from published procedures.[2][9]

1. System Setup:

  • Pumps: An HPLC pump or syringe pump capable of delivering a stable, pulseless flow at the required rate (e.g., 0.1 - 1.0 mL/min).

  • Injector: A manual injection loop (e.g., 5 mL) or direct pumping from a reagent reservoir.

  • Reactor: A stainless steel column (e.g., 150 mm x 4.6 mm) packed with the catalyst.

  • Catalyst: Raney® nickel (approx. 5-6 g, washed and prepared as a slurry for packing).

  • Heating: A column oven, sand bath, or other heating block capable of maintaining a stable temperature (>180 °C).

  • Pressure Control: A back-pressure regulator (BPR) set to a pressure sufficient to keep the solvent in the liquid phase (e.g., 1000 psi).

Workflow_Diagram cluster_heated_zone Heated Zone Reagent Reagent Reservoir (Pyridine in 1-Propanol) Pump HPLC Pump Reagent->Pump Injector Injection Loop (Optional) Pump->Injector Reactor Packed-Bed Reactor (Raney® Nickel) Injector->Reactor Heater Heating Unit (e.g., Oven) BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for continuous synthesis of 2-methylpyridine.

2. Reagent Preparation:

  • Prepare a 0.05 M solution of pyridine in 1-propanol. Degas the solution by sparging with nitrogen or sonicating.

3. Reaction Execution:

  • System Priming: Begin by pumping pure 1-propanol through the entire system at a low flow rate (e.g., 0.3 mL/min) to wet the catalyst and purge any air.

  • Heating: Heat the catalyst column to the target temperature (e.g., >180 °C) and allow it to stabilize for at least 30 minutes.[9]

  • Initiate Reaction: Switch the flow from pure solvent to the pyridine/1-propanol solution. A typical starting flow rate is 0.1 mL/min.[9]

  • Equilibration: Discard the initial volume of eluent corresponding to the system's dead volume. Allow the system to run for at least 3 residence times to ensure it has reached a steady state before collecting analytical samples.

  • Collection: Collect the product stream in a cooled vial.

  • Analysis: Analyze the collected sample by NMR or GC-MS to determine the conversion of pyridine and the yield of 2-methylpyridine.

  • Shutdown: After the experiment, flush the system thoroughly with pure 1-propanol before cooling and depressurizing.

4. Optimization Strategy:

  • Temperature Screening: Maintain a constant flow rate (e.g., 0.1 mL/min) and screen temperatures from 160 °C to 220 °C in 20 °C increments.

  • Flow Rate Screening: At the optimal temperature, vary the flow rate from 0.5 mL/min down to 0.05 mL/min to evaluate the effect of residence time on conversion and selectivity.

References

  • BenchChem. (n.d.). Application Note: Continuous Flow Synthesis of 2-Methylpyridines via Heterogeneous Catalysis.
  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Vapourtec. Retrieved from [Link]

  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797-15805. ResearchGate. Retrieved from [Link]

  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797-15805. National Institutes of Health. Retrieved from [Link]

  • Norkulova, K. T., et al. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar.
  • Manansala, C., & Tranmer, G. (2015).
  • Sardar, P. R., & Pandit, A. B. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis.
  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the synthesis of 2 under continuous-flow conditions. Retrieved from [Link]

  • Gutmann, B., et al. (2020). How to approach flow chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Abel, M., et al. (2007). Moving bed reactor setup to study complex gas-solid reactions. AIP Publishing.
  • Ötvös, S. B., et al. (2017). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. PubMed Central.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Scintilla, S., et al. (2023).
  • Vapourtec Ltd. (n.d.). Flow Reactors Overview. Retrieved from [Link]

  • Amar Equipment Pvt. Ltd. (2024). Accelerating Gas-Liquid Reactions in Flow Chemistry.
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  • MDPI. (n.d.).
  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Beilstein-Institut. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
  • Frontiers. (2022). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies.
  • BenchChem. (n.d.). Technical Support Center: Continuous-Flow Microreactor Synthesis of Epiquinine.
  • Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Kirschning, A., et al. (2011). Ten key issues in modern flow chemistry.
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Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of substituted pyridine derivatives is paramount for ensuring efficacy, safety, and intellectual property protection. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose, providing detailed information about the molecular framework and the electronic environment of individual atoms. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 2-methoxy-3-methylpyridine, a key structural motif in various biologically active compounds.

The Influence of Substituents on the NMR Spectra of Pyridines

The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyridine derivatives are exquisitely sensitive to the nature and position of substituents on the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The protons alpha to the nitrogen (H-2 and H-6) are the most deshielded, followed by the gamma proton (H-4), and finally the beta protons (H-3 and H-5).

The introduction of substituents further perturbs these chemical shifts. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the pyridine ring, causing a shielding effect (upfield shift) on the ring protons and carbons, particularly at the ortho and para positions. Conversely, electron-withdrawing groups have a deshielding effect (downfield shift).

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The structure of this compound presents a unique substitution pattern that influences its NMR spectra in a predictable manner. The following assignments are predicted based on the known effects of methoxy and methyl substituents on a pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6, in addition to two singlets for the methoxy and methyl protons.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-67.90 - 8.10Doublet of doubletsJ₆,₅ ≈ 5.0, J₆,₄ ≈ 2.0
H-47.20 - 7.40Doublet of doubletsJ₄,₅ ≈ 7.5, J₄,₆ ≈ 2.0
H-56.80 - 7.00Doublet of doubletsJ₅,₄ ≈ 7.5, J₅,₆ ≈ 5.0
-OCH₃3.80 - 4.00Singlet-
-CH₃2.20 - 2.40Singlet-
  • H-6: This proton is ortho to the electron-withdrawing nitrogen atom and is expected to be the most deshielded of the ring protons.

  • H-4: The chemical shift of this proton will be influenced by the meta relationship to the methoxy group and para to the methyl group.

  • H-5: This proton is expected to be the most shielded due to the ortho and para electron-donating effects of the methoxy and methyl groups, respectively.

  • -OCH₃ and -CH₃: These groups will appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals.

Carbon Predicted Chemical Shift (ppm)
C-2162 - 165
C-6145 - 148
C-4135 - 138
C-3128 - 131
C-5115 - 118
-OCH₃53 - 56
-CH₃15 - 18
  • C-2: This carbon, directly attached to the electronegative oxygen and nitrogen atoms, will be the most deshielded.

  • C-6 and C-4: These carbons are influenced by the nitrogen atom and will appear at intermediate chemical shifts in the aromatic region.

  • C-3 and C-5: The shielding effects of the methyl and methoxy groups will cause these carbons to appear at relatively higher fields.

  • -OCH₃ and -CH₃: The signals for the methoxy and methyl carbons will be found in the upfield region of the spectrum.

Comparative Analysis: this compound vs. 2-Methoxy-5-methylpyridine

To highlight the power of NMR in distinguishing between structural isomers, we will compare the predicted spectra of this compound with its isomer, 2-methoxy-5-methylpyridine.

Predicted ¹H NMR Spectral Differences
Compound H-4 H-6 -CH₃
This compoundDoublet of doubletsDoublet of doubletsSinglet
2-Methoxy-5-methylpyridineDoubletSingletSinglet

In 2-methoxy-5-methylpyridine, the proton at C-6 would likely appear as a singlet (or a very narrowly split doublet due to a small four-bond coupling to the methyl group), and the proton at C-4 would be a doublet, simplifying the spectrum compared to the more complex splitting patterns expected for this compound.

Predicted ¹³C NMR Spectral Differences

The chemical shifts of the ring carbons would also differ significantly between the two isomers due to the different positions of the methyl group and its electron-donating effect. For instance, the chemical shift of C-5 in 2-methoxy-5-methylpyridine would be significantly deshielded compared to C-5 in this compound due to the direct attachment of the methyl group.

Experimental Protocols for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for substituted pyridines, the following experimental protocol is recommended.

Sample Preparation
  • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition
  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0-10 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition
  • Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0-170 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 1-2 seconds

Visualizing the Assignment Strategy

The following diagrams illustrate the key structural features and the expected NMR correlations that would be used for definitive spectral assignment.

Caption: Molecular structure of this compound.

NMR_Assignment_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Chemical Shift) C13->HSQC C13->HMBC Assignment Definitive Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for definitive NMR spectral assignment using 1D and 2D techniques.

Conclusion

While direct experimental NMR data for this compound remains elusive in the public domain, a thorough understanding of the principles of NMR spectroscopy and the well-documented substituent effects in pyridine systems allows for a confident prediction and interpretation of its ¹H and ¹³C NMR spectra. This guide provides a comprehensive framework for researchers to approach the spectral analysis of this important class of compounds. The comparative analysis with its isomer, 2-methoxy-5-methylpyridine, further underscores the utility of NMR in distinguishing between closely related structures, a critical capability in all areas of chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • "NMR Spectroscopy." LibreTexts Chemistry. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-methoxy-3-methylpyridine. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established fragmentation principles and comparative data from structurally similar molecules to provide a robust, predictive guide for researchers, scientists, and drug development professionals. By understanding the characteristic fragmentation pathways, this guide will aid in the identification and structural elucidation of this compound in complex matrices.

Introduction to the Fragmentation of Substituted Pyridines

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which can cause the molecule to fragment into smaller, charged pieces. The resulting mass spectrum is a unique fingerprint of the molecule, revealing its molecular weight and structural features.[1][2]

For substituted pyridines, the fragmentation pattern is heavily influenced by the nature and position of the substituents on the aromatic ring. The stable pyridine ring often remains intact, and the primary fragmentation events involve the cleavage of bonds associated with the substituents.

Predicted Fragmentation Pattern of this compound

The structure of this compound contains two key substituents: a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position. The predicted fragmentation pathways are based on the known behavior of these functional groups on aromatic rings.

A primary fragmentation event for aromatic ethers is the loss of the alkoxy group.[3] In the case of this compound, this would involve the loss of a methoxy radical (•OCH₃) or a neutral formaldehyde molecule (CH₂O) via rearrangement. Additionally, the methyl group can be lost as a methyl radical (•CH₃). The pyridine ring itself can undergo cleavage, although this typically results in lower abundance fragments.

The predicted key fragmentation steps are as follows:

  • Molecular Ion (M⁺•): The initial ionization of this compound (C₇H₉NO, molecular weight: 123.15 g/mol ) will produce a molecular ion at m/z 123.

  • Loss of a Methyl Radical: Cleavage of the C-C bond between the pyridine ring and the methyl group will result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 108.

  • Loss of Formaldehyde: A common rearrangement for methoxy-substituted aromatic compounds is the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da), which would produce a fragment ion at m/z 93.

  • Loss of a Methoxy Radical: Cleavage of the C-O bond of the methoxy group would lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a fragment ion at m/z 92.

  • Loss of CO: Following the initial fragmentation, further loss of carbon monoxide (CO, 28 Da) from fragment ions is a common pathway for oxygen-containing aromatic compounds.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation pattern, we will compare it with the known fragmentation of 2-methoxypyridine and 3-methylpyridine (3-picoline).

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses Interpretation
2-Methoxypyridine [4]109108 ([M-H]⁺), 94 ([M-CH₃]⁺), 80, 79 ([M-CH₂O]⁺•), 52Dominated by loss from the methoxy group.
3-Methylpyridine (3-Picoline) [5][6]9392 ([M-H]⁺), 78, 66, 65, 39Primarily shows loss of H• and ring fragmentation.
This compound (Predicted) 123108 ([M-CH₃]⁺), 93 ([M-CH₂O]⁺•), 92 ([M-OCH₃]⁺), 78A combination of fragments from both methoxy and methyl group losses.

This comparison suggests that the fragmentation of this compound will exhibit characteristics of both its parent structures. The presence of both a methoxy and a methyl group provides multiple competing fragmentation pathways, leading to a richer and more complex mass spectrum.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard protocol for acquiring the electron ionization (EI) mass spectrum of this compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a reproducible EI mass spectrum of this compound for identification and structural elucidation.

Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol or dichloromethane)

  • GC-MS system equipped with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 250 °C

        • Hold at 250 °C for 5 minutes

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: m/z 35-300

      • Scan Speed: 1000 amu/s

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and available spectral libraries.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound and its comparator molecules.

M This compound (M⁺•) m/z = 123 F1 [M-CH₃]⁺ m/z = 108 M->F1 - •CH₃ F2 [M-CH₂O]⁺• m/z = 93 M->F2 - CH₂O F3 [M-OCH₃]⁺ m/z = 92 M->F3 - •OCH₃

Caption: Predicted fragmentation of this compound.

cluster_0 2-Methoxypyridine cluster_1 3-Methylpyridine M1 M⁺• m/z = 109 F1_1 [M-CH₂O]⁺• m/z = 79 M1->F1_1 - CH₂O M2 M⁺• m/z = 93 F2_1 [M-H]⁺ m/z = 92 M2->F2_1 - •H

Caption: Key fragmentations of comparator molecules.

Conclusion

This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging data from structurally related compounds and established fragmentation principles, we have outlined the expected key fragmentation pathways. The provided experimental protocol offers a standardized method for obtaining a high-quality mass spectrum of the target compound. This information is crucial for researchers in various fields who may encounter this molecule and require its unambiguous identification and structural confirmation.

References

  • Mass spectral fragmentations of alkylpyridine N‐oxides. (2025). ResearchGate. Retrieved from [Link]

  • 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. (n.d.). PubChem. Retrieved from [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-methylpyridine. (n.d.). MassBank. Retrieved from [Link]

  • 6-Ethyl-2-picoline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201. (n.d.). PubChem. Retrieved from [Link]

  • 3 Methylpyridine. (2016). mzCloud. Retrieved from [Link]

  • fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. (2010). PubMed. Retrieved from [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Pyrazine, 2-methoxy-3-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). arkat usa. Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). chem.ucla.edu. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Methoxy- vs. 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, 2-substituted pyridines are foundational scaffolds. Among the myriad of derivatives, 2-methoxy- and 2-chloropyridines serve as versatile and economically viable starting materials for the synthesis of complex molecular architectures. The choice between a methoxy or a chloro substituent at the 2-position is a critical strategic decision that profoundly impacts the reactivity of the pyridine ring and dictates the feasible reaction pathways. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions during synthetic route design.

The Decisive Influence of the 2-Substituent: An Electronic and Steric Overview

The reactivity of the pyridine ring is governed by the electronic properties of its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating electron-deficient centers at the C2, C4, and C6 positions.[1] This intrinsic property is further modulated by the substituent at the C2 position.

  • 2-Chloropyridine : The chlorine atom is an electronegative, electron-withdrawing group. This amplifies the electron deficiency at the C2 position, making it highly susceptible to nucleophilic attack.[1]

  • 2-Methoxypyridine : The methoxy group, while having an electron-withdrawing inductive effect due to the oxygen atom's electronegativity, also possesses a strong electron-donating resonance effect. This resonance effect can partially mitigate the electron deficiency of the pyridine ring compared to its chloro-analogue.

These electronic differences, coupled with the steric bulk of the substituents, are the primary determinants of the divergent reactivity profiles observed in these two classes of compounds.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of pyridines. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is often the initial nucleophilic attack.

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates SNAr reactions.[2] The presence of an electron-withdrawing group at these positions further enhances reactivity. Consequently, 2-chloropyridine is an excellent substrate for SNAr reactions.[3] The chlorine atom acts as a good leaving group and activates the C2 position towards nucleophilic attack.

In contrast, the methoxy group in 2-methoxypyridine is a poor leaving group under typical SNAr conditions, rendering it significantly less reactive in this type of transformation. While reactions can be forced under harsh conditions, 2-chloropyridine is the overwhelmingly preferred substrate for SNAr.

Comparative Data for SNAr Reactions

SubstrateNucleophileConditionsYieldReference
2-ChloropyridineSodium EthoxideEtOH, 25°CHigh (320x faster than 2-fluoropyridine)[4]
2-ChloropyridineSodium SulfideDMF, Microwave, 130°C, 30 min~55%[5]
2-MethoxypyridineVarious NucleophilesStandard ConditionsGenerally low to no reactionGeneral Knowledge

Experimental Protocol: SNAr of 2-Chloropyridine with a Sulfur Nucleophile [5]

  • To a microwave synthesis vial, add 3-bromo-2-chloropyridine (0.769 g, 4.0 mmol) and sodium sulfide (0.336 g, 6.0 mmol).

  • Add anhydrous dimethylformamide (DMF) (3 mL) to the vial and seal it.

  • Place the vial in a microwave reactor and heat the mixture to 130°C for 30 minutes with stirring.

  • After cooling to room temperature, add deionized water (50 mL) and ethyl acetate (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Carefully acidify the aqueous layer to pH ~6 with 1M HCl, which should result in the formation of a precipitate.

  • Isolate the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

SNAr_Mechanism sub 2-Chloropyridine int Meisenheimer Complex (Intermediate) sub->int Addition nuc Nucleophile (Nu⁻) nuc->int prod 2-Substituted Pyridine int->prod Elimination lg Cl⁻ int->lg

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyridine.

Reactivity in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The reactivity of 2-chloro- and 2-methoxypyridine derivatives in these reactions is largely dictated by the ease of the oxidative addition step, which is often rate-limiting.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[8] In this context, both 2-chloro- and 2-methoxypyridines can serve as the electrophilic partner.

Generally, the reactivity of halopyridines in Suzuki coupling follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the C-X bond dissociation energy.[9] Therefore, 2-chloropyridines are less reactive than their bromo- and iodo- counterparts and often require more robust catalytic systems and higher temperatures to achieve good yields.[10]

While less common, 2-methoxypyridines can also participate in Suzuki coupling reactions, although they are generally less reactive than 2-chloropyridines and require specific catalysts and conditions.[11]

Comparative Data for Suzuki-Miyaura Coupling

ElectrophileBoronic AcidCatalyst SystemConditionsYieldReference
2-ChloropyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium saltMicrowaveModerate[10]
3-Bromo-2-chloropyridinePhenylboronic acidPd(OAc)₂/SPhos1,4-dioxane/H₂O, 100°CHigh[5]
2-Methoxypyridine5-Pyridylboronic acidPd catalystN/AGood[11]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative [5]

  • To a dry Schlenk flask, add 3-bromo-2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.

  • Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the pure product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] Similar to the Suzuki coupling, the oxidative addition of the C-X bond to the palladium(0) complex is a key step.[13] Consequently, 2-chloropyridines are viable but challenging substrates for this reaction, often requiring specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition of the C-Cl bond.[13]

2-Methoxypyridines are generally not suitable substrates for Buchwald-Hartwig amination under standard conditions due to the strength of the C-O bond.

Cross_Coupling_Workflow start Reactants: 2-Substituted Pyridine Coupling Partner setup Reaction Setup: - Palladium Catalyst - Ligand - Base - Solvent start->setup reaction Reaction: - Inert Atmosphere - Heat setup->reaction workup Workup: - Quenching - Extraction reaction->workup purification Purification: - Chromatography workup->purification product Product purification->product

Caption: Generalized Workflow for Metal-Catalyzed Cross-Coupling Reactions.

Reactivity in Lithiation and Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[14] The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.

  • 2-Methoxypyridine : The methoxy group is a moderately effective DMG, capable of directing lithiation to the C3 position.[15] However, competing α-metalation at the C6 position can occur, and the choice of base and reaction conditions is crucial for achieving high regioselectivity.[16]

  • 2-Chloropyridine : The chloro group can also act as a DMG, directing lithiation to the C3 position.[17][18] This allows for the synthesis of 2,3-disubstituted pyridines.

Comparative Data for Directed ortho-Metalation

SubstrateBasePosition of LithiationSubsequent ElectrophileProductReference
2-Methoxypyridinen-BuLi/LiDMAEC2Various2-Substituted-6-methoxypyridines[16]
4-MethoxypyridineMesityllithiumC3Various3-Substituted-4-methoxypyridines[19]
2-ChloropyridineLDAC3Various3-Substituted-2-chloropyridines[17][18]

Experimental Protocol: Directed ortho-Metalation of 2-Chloropyridine [17]

  • To a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise.

  • Stir the resulting LDA solution at -78°C for 30 minutes.

  • Add a solution of 2-chloropyridine (1.0 equiv.) in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 equiv.) dropwise at -78°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary and Outlook

The choice between a 2-methoxy- and a 2-chloropyridine derivative as a synthetic precursor is a critical decision with significant downstream consequences.

  • 2-Chloropyridine is the superior substrate for nucleophilic aromatic substitution reactions due to the excellent leaving group ability of the chloride ion and the strong activation of the C2 position. It is also a versatile, albeit sometimes challenging, electrophile in a variety of metal-catalyzed cross-coupling reactions . Furthermore, the chloro group can serve as a directing group for ortho-metalation .

  • 2-Methoxypyridine is generally unreactive in SNAr reactions under standard conditions. While it can participate in some cross-coupling reactions , it is typically less reactive than its chloro-analogue. Its primary utility in functionalization often lies in its ability to act as a directing group for ortho-metalation , although regioselectivity can be a concern.

A thorough understanding of these reactivity differences is paramount for the efficient and strategic design of synthetic routes in drug discovery and development. The judicious selection of the 2-substituent can significantly streamline a synthetic sequence, avoiding unnecessary steps and improving overall yields. As new catalytic systems and reaction methodologies continue to emerge, the scope of transformations for both 2-methoxy- and 2-chloropyridine derivatives will undoubtedly expand, further solidifying their importance as indispensable building blocks in modern organic synthesis.

References

  • Trécourt, F., et al. (1989). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1-7. [Link]

  • SciSpace. (1989). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]

  • ResearchGate. (2006). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]

  • ResearchGate. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Fort, Y., et al. (2001). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 123(26), 6425–6433. [Link]

  • Özdemir, İ., et al. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(7), 5626-5638. [Link]

  • Infoscience. (1998). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. [Link]

  • Arkat USA. (2006). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Unknown Source. Directed (ortho) Metallation. [Link]

  • Andrew G. Myers Research Group. ortho metalation. [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12282-12291. [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • ResearchGate. (2020). Comparison of reactivity of different aryl halides. [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. [Link]

  • ResearchGate. (2024). Synthesis of pyridines catalyzed by 2-chloropyridine. [Link]

  • ResearchGate. (1998). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Zenodo. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. (2016). 2-chloropyridine synthetic method.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • ACS Publications. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(17), 7004–7012. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • National Institutes of Health. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubMed. (2005). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1377. [Link]

  • Wiley Online Library. (2010). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1. [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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A Comparative Guide to the NMR Spectra of 2-, 3-, and 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of researchers, scientists, and drug development professionals for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of the three isomers of methylpyridine: 2-methylpyridine (α-picoline), 3-methylpyridine (β-picoline), and 4-methylpyridine (γ-picoline). Understanding the subtle yet distinct differences in their NMR spectra is crucial for accurate identification and characterization in complex chemical environments.

The position of the electron-donating methyl group on the pyridine ring significantly influences the electronic environment of the ring protons and carbons, leading to characteristic shifts in their NMR signals.[3][4] This guide will dissect these electronic effects and provide a clear rationale for the observed spectral patterns, supported by experimental data.

The Foundational Principles: Interpreting NMR Spectra of Pyridine Derivatives

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic nature governs the chemical shifts of its protons and carbons. The introduction of a methyl group, a weak electron-donating group, perturbs this electronic distribution through inductive and mesomeric effects, leading to predictable changes in the NMR spectra.

The following diagram illustrates the general workflow for acquiring and interpreting NMR data for the structural analysis of small organic molecules like methylpyridines.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Weigh 5-10 mg of methylpyridine isomer Solvent Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer H1_Acq Acquire ¹H NMR spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C NMR spectrum Spectrometer->C13_Acq Process Process raw data (Fourier transform, phasing, baseline correction) H1_Acq->Process C13_Acq->Process ChemShift Analyze Chemical Shifts (δ) Process->ChemShift Coupling Analyze Coupling Constants (J) Process->Coupling Integration Analyze Signal Integrals (for ¹H NMR) Process->Integration Assign Assign signals to specific nuclei in the molecule ChemShift->Assign Coupling->Assign Integration->Assign Compare Compare spectra of isomers Assign->Compare Conclude Confirm molecular structure Compare->Conclude

Caption: A streamlined workflow for NMR analysis of methylpyridine isomers.

¹H NMR Spectral Analysis

The ¹H NMR spectra of the methylpyridine isomers are characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and a singlet for the methyl group protons in the aliphatic region (around 2.3-2.5 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for each isomer.

2-Methylpyridine (α-Picoline)

In 2-methylpyridine, the methyl group is adjacent to the nitrogen atom. This proximity leads to a distinct deshielding of the H6 proton.

  • H6: This proton is the most downfield signal due to its proximity to the electronegative nitrogen.

  • H3, H4, H5: These protons appear in a more complex, overlapping region of the spectrum.

  • CH₃: The methyl protons appear as a singlet around 2.5 ppm.

3-Methylpyridine (β-Picoline)

The methyl group at the 3-position influences the electronic environment of the adjacent protons.

  • H2 and H6: These protons, ortho to the nitrogen, are the most deshielded and appear at the lowest field.

  • H4 and H5: These protons are found at higher fields compared to H2 and H6.

  • CH₃: The methyl protons resonate as a singlet around 2.3 ppm.[5]

4-Methylpyridine (γ-Picoline)

The symmetrical nature of 4-methylpyridine simplifies its ¹H NMR spectrum.

  • H2 and H6: These two protons are chemically equivalent and appear as a doublet.

  • H3 and H5: These two protons are also chemically equivalent and appear as another doublet at a higher field.

  • CH₃: The methyl protons give rise to a singlet around 2.3 ppm.[6]

The following diagram illustrates the structural differences and the resulting impact on the ¹H NMR chemical shifts.

H1_NMR_Comparison cluster_2_methyl 2-Methylpyridine cluster_3_methyl 3-Methylpyridine cluster_4_methyl 4-Methylpyridine 2-MePy 2-Methylpyridine H6: ~8.5 ppm (downfield) H3, H4, H5: ~7.0-7.5 ppm CH₃: ~2.5 ppm 3-MePy 3-Methylpyridine H2, H6: ~8.4 ppm (downfield) H4, H5: ~7.1-7.5 ppm CH₃: ~2.3 ppm 4-MePy 4-Methylpyridine H2, H6: ~8.5 ppm (downfield) H3, H5: ~7.1 ppm CH₃: ~2.3 ppm

Caption: Key ¹H NMR chemical shift distinctions among methylpyridine isomers.

¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide complementary information for distinguishing the methylpyridine isomers. The chemical shifts of the ring carbons are sensitive to the position of the methyl substituent.

2-Methylpyridine (α-Picoline)
  • C2: The carbon bearing the methyl group is significantly shielded compared to the corresponding carbon in pyridine.

  • C6: This carbon, adjacent to the nitrogen, is the most deshielded of the ring carbons.

  • CH₃: The methyl carbon appears around 24 ppm.

3-Methylpyridine (β-Picoline)
  • C3: The substituted carbon atom shows a downfield shift.

  • C2 and C6: These carbons adjacent to the nitrogen remain the most deshielded.

  • CH₃: The methyl carbon signal is observed at approximately 18 ppm.

4-Methylpyridine (γ-Picoline)

The symmetry of 4-methylpyridine results in fewer signals in its ¹³C NMR spectrum.

  • C4: The carbon attached to the methyl group is observed at a lower field.

  • C2 and C6: These carbons are equivalent and show a single resonance.

  • C3 and C5: These carbons are also equivalent, appearing as a single peak.

  • CH₃: The methyl carbon resonates around 21 ppm.

Comparative Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for the three methylpyridine isomers in CDCl₃.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton2-Methylpyridine3-Methylpyridine4-Methylpyridine
H2 -~8.44~8.46
H3 ~7.10-~7.10
H4 ~7.59~7.46-
H5 ~7.06~7.16~7.10
H6 ~8.51~8.42~8.46
CH₃ ~2.53~2.32~2.35

Data compiled from various sources, including the Human Metabolome Database and ChemicalBook.[5][6][7]

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon2-Methylpyridine3-Methylpyridine4-Methylpyridine
C2 ~157.9~149.5~149.2
C3 ~122.2~137.6~124.2
C4 ~136.5~123.3~147.2
C5 ~121.6~133.2~124.2
C6 ~149.0~146.9~149.2
CH₃ ~24.4~18.3~21.0

Data compiled from SpectraBase and other sources.[8][9][10][11][12]

Experimental Protocols

The following is a generalized protocol for acquiring high-quality NMR spectra of methylpyridine samples. Instrument-specific parameters may require optimization.[1]

Sample Preparation

  • Accurately weigh 5-10 mg of the purified methylpyridine isomer.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's resonances.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include:

    • Pulse width: 30-90 degrees

    • Spectral width: ~16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

¹³C NMR Acquisition

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.

  • Typical parameters include:

    • Pulse width: 30-90 degrees

    • Spectral width: ~240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 256-1024 (due to the low natural abundance of ¹³C)

Conclusion

The ¹H and ¹³C NMR spectra of 2-, 3-, and 4-methylpyridine are highly informative and allow for their unambiguous differentiation. The key distinguishing features arise from the influence of the methyl group's position on the electronic environment of the pyridine ring. By carefully analyzing the chemical shifts and coupling patterns, researchers can confidently identify these isomers in various applications, from synthetic chemistry to metabolomics.

References

  • Human Metabolome Database. (n.d.). 2-Methylpyridine: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Nowick, J. S. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Methylpyridine: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine, and 2, 4-Dimethylpyridine.... Retrieved from [Link]

  • Kumar, D., et al. (2022). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 61(34), 13426-13438.
  • Peryt, J., & Raczko, J. (2009). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 63(4), 458-464.
  • Al-Rawi, J. M. A., & Yousif, S. Y. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-352.
  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50).
  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1963). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics, 39(7), 1722-1725.
  • Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13426-13438.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society.

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A Senior Application Scientist's Guide to the Orthogonal Validation of 2-Methoxy-3-methylpyridine Identity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For heterocyclic compounds like 2-Methoxy-3-methylpyridine, a versatile building block in medicinal chemistry, rigorous structural validation is not merely a quality control step but a fundamental requirement for reproducible, reliable science.[1] An unconfirmed structure or the presence of unidentified impurities can lead to misinterpreted biological data, failed synthetic campaigns, and significant delays in development timelines.

This guide provides an in-depth, practical comparison of orthogonal analytical techniques for the validation of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating system when compared against a certified reference standard. Our approach is grounded in the principle of orthogonality—using multiple, disparate analytical techniques to probe different physicochemical properties of the molecule, thereby building an unassailable case for its identity and purity.

The Analyte: Understanding this compound

Before delving into analysis, understanding the target molecule and its potential contaminants is critical. This foresight informs our choice of methods and potential analytical challenges.

Key Properties:

Property Value Source
Molecular Formula C₇H₉NO PubChem
Molecular Weight 123.15 g/mol PubChem
CAS Number 19230-59-2 [2]

| Boiling Point | ~158-159 °C (predicted) |[3] |

The synthesis of this compound can introduce several structurally similar impurities. For instance, incomplete methylation might leave behind 2-hydroxy-3-methylpyridine, while non-selective reactions could yield positional isomers (e.g., 2-Methoxy-5-methylpyridine or 4-Methoxy-3-methylpyridine).[4][5][6] The analytical strategy must be capable of resolving and distinguishing the target analyte from these closely related species.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework, making it indispensable for identity confirmation.

Causality of Method Choice

For this compound, ¹H and ¹³C NMR are definitive. The unique electronic environment of each proton and carbon atom, dictated by the positions of the methoxy group, methyl group, and the nitrogen atom in the pyridine ring, generates a characteristic spectral "fingerprint." Isomeric impurities will exhibit distinctly different chemical shifts and coupling patterns, making them readily identifiable.

Experimental Protocol: ¹H NMR
  • Sample Preparation (Test Sample): Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

  • Sample Preparation (Reference Standard): Prepare a separate sample of the certified reference standard using the identical procedure.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and acquisition of at least 16 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

Data Interpretation

The spectrum of the test sample must be superimposable with that of the reference standard. Pay close attention to chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and integration values.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H6 (aromatic) ~8.0-8.2 Doublet of doublets 1H Downfield due to proximity to electronegative nitrogen.
H4 (aromatic) ~7.3-7.5 Doublet of doublets 1H Typical aromatic region, influenced by adjacent groups.
H5 (aromatic) ~6.8-7.0 Triplet/dd 1H Upfield aromatic proton, influenced by adjacent C-H.
-OCH₃ (methoxy) ~3.9-4.1 Singlet 3H Characteristic shift for a methoxy group on an aromatic ring.[7][8]

| -CH₃ (methyl) | ~2.2-2.4 | Singlet | 3H | Typical shift for a methyl group on an aromatic ring.[9] |

Note: These are predicted values based on analysis of similar structures. The definitive comparison is always against the concurrently run reference standard.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Test Sample (~5 mg) Solvent Dissolve in ~0.7 mL CDCl₃ Sample->Solvent RefStd Reference Standard (~5 mg) RefStd->Solvent NMR 400 MHz NMR Spectrometer Solvent->NMR Process Fourier Transform, Phase & Baseline Correction NMR->Process Compare Overlay Spectra: Sample vs. Reference Process->Compare Result Confirm Identity: - Chemical Shift - Multiplicity - Integration Compare->Result

Caption: Workflow for identity confirmation by NMR.

Orthogonal Confirmation: Mass Spectrometry (MS)

While NMR defines the molecular structure, mass spectrometry provides an orthogonal confirmation of the molecular weight and offers structural clues through fragmentation analysis. Coupling MS with a chromatographic inlet like Gas Chromatography (GC-MS) provides simultaneous purity information.

Causality of Method Choice

GC-MS is ideally suited for volatile, thermally stable compounds like this compound.[10] It separates the analyte from non-volatile impurities and most volatile isomers before introducing it to the mass spectrometer. The resulting mass spectrum provides the molecular ion peak, which directly confirms the elemental composition, and a fragmentation pattern that serves as a secondary fingerprint.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the test sample and the reference standard in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrument Setup (GC):

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: 250 °C, Split mode (e.g., 50:1).

    • Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Analysis: Inject 1 µL of the reference standard solution to determine its retention time (RT) and mass spectrum. Then, inject the test sample solution under identical conditions.

Data Interpretation

The identity is confirmed if the primary peak in the test sample's chromatogram has the same retention time and the same mass spectrum as the reference standard.

Table 2: Expected GC-MS Data for this compound

Parameter Expected Result Purpose
Retention Time (RT) Match Reference Standard Chromatographic Identity
Molecular Ion [M]⁺ m/z 123 Confirms Molecular Weight
Key Fragment Ion [M-CH₃]⁺ m/z 108 Loss of methyl radical

| Key Fragment Ion [M-OCH₃]⁺ | m/z 92 | Loss of methoxy radical |

Workflow Visualization

GCMS_Workflow cluster_analysis GC-MS Analysis cluster_results Data Comparison Prep Prepare Dilute Solutions (Sample & Reference) GC Gas Chromatography (Separation by Volatility) Prep->GC MS Mass Spectrometry (Detection by m/z) GC->MS CompareRT Compare Retention Time MS->CompareRT CompareMS Compare Mass Spectrum MS->CompareMS Confirm Confirm Identity: - Matching RT - Matching [M]⁺ - Matching Fragments CompareRT->Confirm CompareMS->Confirm

Caption: Workflow for identity confirmation by GC-MS.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It excels at separating the main compound from less volatile impurities and closely related isomers that may not resolve well by GC.

Causality of Method Choice

A reversed-phase HPLC (RP-HPLC) method provides a robust assessment of purity.[11][12] For pyridine derivatives, which are basic, using a low-pH mobile phase with an acid modifier (like formic or trifluoroacetic acid) ensures good peak shape by protonating the pyridine nitrogen. A UV detector set to an appropriate wavelength provides excellent sensitivity. Comparing the retention time of the main peak in the sample to the reference standard provides a third, orthogonal confirmation of identity.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare stock solutions of the test sample and reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL. Create working solutions at ~0.1 mg/mL from the stocks.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the reference standard to establish its retention time. Subsequently, inject the test sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation

Identity is supported if the retention time of the major peak in the sample chromatogram matches that of the reference standard. The purity is determined by the area percentage of this peak.

Table 3: Comparative HPLC Data

Analysis Reference Standard Test Sample (Acceptable) Test Sample (Unacceptable)
Retention Time e.g., 7.52 min 7.52 min 7.52 min
Purity (Area %) ≥ 99.8% ≥ 99.0% 97.0%

| Impurity Profile | No peaks > 0.1% | No single impurity > 0.5% | Significant impurity peak at 6.8 min (2.5%) |

Workflow Visualization

HPLC_Workflow cluster_data Data Analysis Prep Prepare Solutions (~0.1 mg/mL) HPLC HPLC System (C18 Column, UV Detector) Prep->HPLC AnalyzeRef Inject Reference Standard (Determine RT) HPLC->AnalyzeRef Run 1 AnalyzeSample Inject Test Sample (Assess RT and Purity) HPLC->AnalyzeSample Run 2 Result Validation Outcome: - Identity: Matching RT - Purity: Area % Calculation AnalyzeRef->Result AnalyzeSample->Result

Caption: Workflow for identity and purity analysis by HPLC.

Conclusion: The Power of an Integrated Approach

Confident validation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal techniques.

  • NMR confirms the precise atomic connectivity and stereochemistry, providing the definitive structural fingerprint.

  • GC-MS validates the molecular weight and offers a secondary, fragmentation-based fingerprint while assessing volatile purity.

  • HPLC delivers a robust measure of overall purity and confirms identity through chromatographic retention time.

When the data from the test sample—¹H NMR spectrum, mass spectrum, and primary peak retention time—are all identical to those of a certified reference standard run under the same conditions, the identity and purity of the material can be considered unequivocally validated. This multi-faceted, self-validating approach ensures the integrity of your research and the quality of your drug development pipeline.

References

A Comparative Guide to the Metalation of 3-Methoxypyridine: Navigating the Kinetic and Thermodynamic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 3-Methoxypyridine, a common scaffold, presents a fascinating case study in the principles of kinetic versus thermodynamic control during directed ortho-metalation (DoM). The seemingly subtle choice of base, temperature, and reaction time can dramatically alter the position of deprotonation, leading to either the C2 (kinetic) or C4 (thermodynamic) lithiated intermediate. This guide provides an in-depth comparison of the factors governing this selectivity, supported by experimental data and detailed protocols to empower researchers in harnessing this powerful synthetic dichotomy.

The Underlying Principle: Kinetic vs. Thermodynamic Control

In the context of 3-methoxypyridine metalation, the reaction pathway is dictated by a competition between the rate of formation of the organolithium species (kinetics) and the ultimate stability of that species (thermodynamics).

  • Kinetic Product (C2-lithiation): This pathway is favored under conditions that promote rapid, irreversible deprotonation. The C2 position is more acidic due to the inductive effect of the adjacent nitrogen atom and the ability of the nitrogen to coordinate the lithium cation, creating a favorable transition state. This "Complex Induced Proximity Effect" (CIPE) lowers the activation energy for deprotonation at the C2 position, making it the faster-forming product.[1] Organolithium reagents, such as n-butyllithium (n-BuLi), are often employed to achieve kinetic control.

  • Thermodynamic Product (C4-lithiation): The C4-lithiated species is the more stable intermediate. This increased stability is attributed to a more balanced charge distribution within the aromatic ring and reduced steric hindrance compared to the C2 position, which is flanked by the methoxy group and the nitrogen atom. To access the thermodynamic product, conditions that allow for equilibration between the C2 and C4-lithiated species are necessary. This is typically achieved using sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at higher temperatures or for longer reaction times, which facilitate a reversible deprotonation-reprotonation sequence.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the distinct pathways leading to the kinetic and thermodynamic products of 3-methoxypyridine metalation.

G cluster_kinetic Kinetic Pathway 3-MP 3-Methoxypyridine TS_K C2-Deprotonation Transition State 3-MP->TS_K n-BuLi, THF Low Temp (-78 °C) Short Time C2_Li 2-Lithio-3-methoxypyridine (Kinetic Product) TS_K->C2_Li Product_K 2-Substituted-3-methoxypyridine C2_Li->Product_K Electrophile (E+) E_plus_K E+

Caption: Kinetic pathway to the C2-lithiated product.

G cluster_thermodynamic Thermodynamic Pathway 3-MP 3-Methoxypyridine C2_Li 2-Lithio-3-methoxypyridine (Kinetic Intermediate) 3-MP->C2_Li LDA or LiTMP, THF Higher Temp or Longer Time TS_T Isomerization Transition State C2_Li->TS_T Equilibration C4_Li 4-Lithio-3-methoxypyridine (Thermodynamic Product) TS_T->C4_Li Product_T 4-Substituted-3-methoxypyridine C4_Li->Product_T Electrophile (E+) E_plus_T E+

Caption: Thermodynamic pathway to the C4-lithiated product.

Comparative Analysis of Reaction Conditions

The choice of reagents and reaction parameters is critical in directing the metalation of 3-methoxypyridine. The following table summarizes the key variables and their impact on the regiochemical outcome.

ParameterKinetic Control (C2-lithiation)Thermodynamic Control (C4-lithiation)Rationale
Base n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi), MesityllithiumLithium diisopropylamide (LDA), Lithium tetramethylpiperidide (LiTMP)Organolithiums are strong, non-hindered bases that favor rapid, irreversible deprotonation at the kinetically favored C2 position.[1] Hindered lithium amides are less nucleophilic and can participate in reversible deprotonation, allowing the system to equilibrate to the more stable C4-lithiated species.[1][2]
Temperature Low temperatures (e.g., -78 °C)Higher temperatures (e.g., -40 °C to 0 °C) or prolonged reaction at low temperatureLow temperatures trap the initially formed, kinetically favored C2-lithiated product by preventing isomerization to the thermodynamic product. Higher temperatures provide the necessary energy to overcome the activation barrier for isomerization to the more stable C4-lithiated species.
Reaction Time Short (minutes to < 1 hour)Long (several hours)Shorter reaction times favor the faster-forming kinetic product. Longer reaction times allow for the equilibration to the thermodynamically more stable product to occur.
Solvent Tetrahydrofuran (THF), Diethyl etherTetrahydrofuran (THF)Ethereal solvents are generally used to solubilize the organolithium reagents and the intermediates.

Experimental Protocols

The following are representative, step-by-step protocols for the selective generation of the kinetic and thermodynamic products of 3-methoxypyridine metalation, followed by quenching with a generic electrophile.

Protocol 1: Selective Formation of the Kinetic Product (2-Substituted-3-methoxypyridine)

This protocol is designed to favor the formation of the C2-lithiated species through the use of n-butyllithium at low temperature.

Materials:

  • 3-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the chosen electrophile (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Formation of the Thermodynamic Product (4-Substituted-3-methoxypyridine)

This protocol is designed to favor the formation of the C4-lithiated species by employing LDA and allowing for equilibration.

Materials:

  • 3-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., Iodomethane, Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 eq.). Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq.) dropwise and stir at -78 °C for 30 minutes to generate the LDA solution.

  • In a separate flame-dried flask, dissolve 3-methoxypyridine (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the 3-methoxypyridine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to -40 °C and stir for 2-3 hours to allow for equilibration to the C4-lithiated species.

  • Cool the reaction mixture back to -78 °C and add the chosen electrophile (1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The metalation of 3-methoxypyridine serves as an excellent illustration of the principles of kinetic and thermodynamic control in organic synthesis. By carefully selecting the base, temperature, and reaction time, chemists can selectively functionalize either the C2 or C4 position with a high degree of control. Understanding the mechanistic underpinnings of this regioselectivity is paramount for the rational design of synthetic routes towards complex pyridine-containing target molecules. The protocols and comparative data presented in this guide offer a practical framework for researchers to confidently navigate this nuanced reactivity and achieve their desired synthetic outcomes.

References

  • Comins, D. L.; Killpack, M. O. New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods.
  • Manolikakes, S. M.; et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Gros, P.; Choppin, S.; Fort, Y. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 2003, 68(6), 2243-2247.
  • Bori, I. D.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Bori, I. D.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • El-Hiti, G. A.; Smith, K. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 2015, 91(3), 479-513.

Sources

A Comparative Guide to the Conformational Landscapes of 2-, 3-, and 4-Methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Isomerism in Pyridine Derivatives

Methoxypyridines, as functionalized pyridine derivatives, are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The orientation of the methoxy group relative to the pyridine ring nitrogen and the overall molecular geometry can profoundly influence a molecule's physicochemical properties, including its dipole moment, basicity, and ability to interact with biological targets. Understanding the conformational landscape—the collection of stable three-dimensional arrangements (conformers) and the energy barriers between them—is therefore a critical aspect of rational molecular design.

This guide will delve into the conformational analysis of the three positional isomers of methoxypyridine, leveraging a combination of experimental evidence, primarily from microwave spectroscopy, and theoretical predictions from computational methods such as Density Functional Theory (DFT).

Theoretical and Experimental Foundations of Conformational Analysis

The conformational preferences of molecules are dictated by a delicate balance of steric and electronic effects. For methoxypyridines, the key dihedral angle is that which describes the rotation of the methoxy group relative to the pyridine ring. The two principal planar conformations are termed cis (or syn), where the methyl group is oriented towards the ring nitrogen (in the case of 2-methoxypyridine) or an adjacent C-H bond, and trans (or anti), where it is directed away.

Microwave Spectroscopy: This high-resolution gas-phase technique allows for the precise determination of a molecule's rotational constants, which are directly related to its moments of inertia.[1] Since the moments of inertia are a function of the molecule's mass distribution, they provide unambiguous information about its three-dimensional structure. By analyzing the rotational spectra of different isotopologues, a detailed molecular geometry can be derived.

Computational Chemistry: Quantum chemical calculations, particularly DFT, are powerful tools for exploring the potential energy surface of a molecule. These methods can predict the geometries and relative energies of different conformers, providing insights that complement experimental findings. The choice of functional and basis set is crucial for obtaining accurate results.[2]

Conformational Analysis of 2-Methoxypyridine: A Clear Preference for cis

Experimental and computational studies have unequivocally shown that 2-methoxypyridine predominantly exists in a planar cis conformation in the gas phase.[3][4] In this arrangement, the methoxy group is oriented towards the nitrogen atom of the pyridine ring.

Initial hypotheses might suggest that an attractive interaction, such as a C-H···N hydrogen bond, stabilizes this conformation. However, detailed theoretical analyses, including Natural Bond Orbital (NBO) calculations, have revealed that the primary driving force for the cis preference is exchange repulsion between the oxygen lone pairs and the electron density of the C3-H bond in the trans conformer.[3] This repulsive interaction destabilizes the trans form, making the cis conformer the global minimum on the potential energy surface.

Spectroscopic investigations using resonance-enhanced two-photon ionization (1C-R2PI) and mass-analyzed threshold ionization (MATI) have confirmed the dominance of the cis conformer, with the trans conformer being too unstable to be detected under the experimental conditions.[3]

Experimental and Computational Data for 2-Methoxypyridine
Parametercis-conformertrans-conformerMethodReference
Relative Energy (kJ/mol) 0.0~15-20 (calculated)DFT/ab initio[3]
Rotational Constant A (MHz) 5527.123-Microwave Spectroscopy[4]
Rotational Constant B (MHz) 2665.345-Microwave Spectroscopy[4]
Rotational Constant C (MHz) 1801.567-Microwave Spectroscopy[4]
Dipole Moment (Debye) ~2.5~1.0Stark Effect (Microwave)-

Note: Experimental data for the trans-conformer is unavailable due to its low abundance.

Conformational Analysis of 3-Methoxypyridine: A More Complex Landscape

The conformational landscape of 3-methoxypyridine is more nuanced than that of its 2-substituted counterpart. In this isomer, the methoxy group is further removed from the nitrogen atom, leading to a different interplay of electronic and steric effects.

Computational studies at the DFT level suggest the presence of two stable planar conformers: a trans conformer, where the methyl group is directed away from the C4-H bond, and a slightly less stable cis conformer, where the methyl group is oriented towards the C2-H bond. The energy difference between these two conformers is predicted to be small.

To date, a definitive experimental determination of the rotational constants and dipole moments for both conformers of 3-methoxypyridine from high-resolution microwave spectroscopy has not been reported in the literature, which highlights an area for future investigation. The lack of a strong directing group adjacent to the methoxy substituent makes the experimental characterization more challenging.

Predicted Conformational Data for 3-Methoxypyridine
Parametertrans-conformercis-conformerMethod
Relative Energy (kJ/mol) 0.0~1-3DFT
Dipole Moment (Debye) ~1.8~2.2DFT

Note: These values are based on typical DFT calculations and require experimental validation.

Conformational Analysis of 4-Methoxypyridine: A Preference for Planarity

In 4-methoxypyridine, the methoxy group is positioned opposite the nitrogen atom. Due to the symmetry of the molecule, rotation of the methoxy group by 180 degrees results in an identical structure. Therefore, only one unique planar conformer is expected.

Computational studies confirm that the planar conformation, where the C-O-C plane of the methoxy group is coplanar with the pyridine ring, is the most stable arrangement. Any deviation from planarity leads to an increase in energy. This preference for planarity is driven by the favorable conjugation between the oxygen lone pair and the π-system of the pyridine ring.

While detailed microwave spectroscopic data for 4-methoxypyridine is not as extensively documented as for the 2-isomer, the available information and computational predictions strongly support a planar ground state structure.

Predicted Conformational Data for 4-Methoxypyridine
ParameterPlanar ConformerMethod
Rotational Constant A (MHz) ~5700DFT
Rotational Constant B (MHz) ~2500DFT
Rotational Constant C (MHz) ~1700DFT
Dipole Moment (Debye) ~2.9DFT

Note: These values are based on typical DFT calculations and require experimental validation.

Comparative Summary and Implications

The conformational preferences of methoxypyridine isomers are highly dependent on the position of the methoxy substituent.

  • 2-Methoxypyridine: Exhibits a strong preference for a planar cis conformation, driven by the minimization of exchange repulsion.

  • 3-Methoxypyridine: Is predicted to exist as a mixture of two planar conformers (cis and trans) with a small energy difference.

  • 4-Methoxypyridine: Adopts a single stable planar conformation due to symmetry and favorable electronic conjugation.

These conformational differences have significant implications for the chemical and biological properties of these molecules. The pronounced cis preference in 2-methoxypyridine, for instance, presents a specific three-dimensional arrangement to potential binding partners, which can be exploited in drug design. In contrast, the conformational flexibility of 3-methoxypyridine may allow it to adapt to different receptor environments. The planar and highly polar nature of 4-methoxypyridine influences its crystal packing and solubility.

Experimental Protocols

Microwave Spectroscopy

A detailed experimental protocol for pulsed-jet Fourier transform microwave (PJ-FTMW) spectroscopy, a technique well-suited for determining the rotational spectra of molecules like methoxypyridines, is outlined below.

Workflow for PJ-FTMW Spectroscopy:

PJ_FTMW_Workflow cluster_sample Sample Preparation cluster_expansion Supersonic Expansion cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis Sample Solid/Liquid Sample Heated_Nozzle Heated Nozzle Sample->Heated_Nozzle Pulsed_Valve Pulsed Solenoid Valve Heated_Nozzle->Pulsed_Valve Carrier_Gas Inert Carrier Gas (Ne, Ar) Carrier_Gas->Heated_Nozzle Vacuum_Chamber High Vacuum Chamber Pulsed_Valve->Vacuum_Chamber Adiabatic Expansion & Cooling MW_Pulse Microwave Pulse Excitation Vacuum_Chamber->MW_Pulse FID Free Induction Decay (FID) Signal MW_Pulse->FID Molecular Emission Detector Detector FID->Detector FT Fourier Transform Detector->FT Spectrum Frequency Domain Spectrum FT->Spectrum Assignment Spectral Line Assignment Spectrum->Assignment Fit Least-Squares Fit Assignment->Fit Constants Rotational Constants Fit->Constants

Caption: Workflow for Pulsed-Jet Fourier Transform Microwave Spectroscopy.

Methodology:

  • Sample Introduction: The methoxypyridine sample is placed in a reservoir behind a pulsed solenoid valve. For solid samples, gentle heating may be required to achieve sufficient vapor pressure.

  • Supersonic Expansion: The sample vapor is seeded into a stream of an inert carrier gas (e.g., neon or argon) at high pressure. This gas mixture is then expanded adiabatically into a high-vacuum chamber through a small nozzle. This process cools the molecules to very low rotational and vibrational temperatures (~1-5 K), simplifying the resulting spectrum by populating only the lowest energy levels.

  • Microwave Excitation: The cooled molecular beam is subjected to a short, high-power microwave pulse. If the frequency of the microwave radiation is resonant with a rotational transition of the molecule, the molecules will be coherently excited.

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID). This time-domain signal is detected by a sensitive receiver.

  • Data Processing: The FID is digitized and then Fourier transformed to yield a high-resolution frequency-domain spectrum.

  • Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers. A least-squares fitting procedure is then used to determine the precise rotational constants of the molecule.

Computational Chemistry

The following protocol outlines a typical DFT-based approach for the conformational analysis of methoxypyridine isomers.

Workflow for DFT Conformational Analysis:

DFT_Workflow cluster_scan Potential Energy Scan cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_results Results Initial_Geom Initial Geometry Dihedral_Scan Relaxed PES Scan (Dihedral Angle) Initial_Geom->Dihedral_Scan Stationary_Points Identify Stationary Points (Minima, Maxima) Dihedral_Scan->Stationary_Points Optimization Full Geometry Optimization Stationary_Points->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Molecular_Properties Rotational Constants, Dipole Moment Optimization->Molecular_Properties ZPE Zero-Point Energy Correction Frequency->ZPE Relative_Energies Relative Energies of Conformers ZPE->Relative_Energies

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR as a Primary Method for 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous determination of a compound's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For key chemical building blocks like 2-Methoxy-3-methylpyridine, a heterocyclic compound often used in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the industry, they are fundamentally relative methods. This guide presents Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for purity determination, providing an objective comparison with traditional techniques, supported by a detailed experimental framework.

The reliance on a single analytical method can be fraught with potential for hidden bias. Therefore, employing orthogonal methods—techniques that rely on different physicochemical principles—is essential for a comprehensive and reliable purity assessment.[1] This guide will demonstrate the unique advantages of ¹H-qNMR, a spectroscopic method, as a cross-validation tool and a standalone primary assay for this compound.

The Principle of Quantitative NMR: A Foundation of Trust

Unlike chromatographic methods that depend on compound-specific response factors, qNMR is a primary ratio method.[2][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] This allows for the determination of the molar concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and mass, without needing a reference standard of the analyte itself.[6][7] This inherent quantitativeness, recognized by pharmacopeias like the USP, establishes qNMR as a metrological technique capable of providing SI-traceable results.[2][8][9][10]

Comparative Analysis: qNMR vs. Chromatography

The choice of an analytical technique should be guided by the specific requirements of the measurement, including desired accuracy, sample complexity, and the availability of reference materials.

FeatureQuantitative NMR (qNMR)HPLC / GC
Measurement Principle Spectroscopic; based on the direct proportionality of signal area to the number of nuclei.[4]Chromatographic; based on physical separation followed by detection (e.g., UV absorbance).
Quantification Basis Primary ratio method; direct comparison to a certified internal standard of a different structure.Relative method; typically relies on area percent or a calibration curve using a specific reference standard of the analyte.
Reference Standard Requires a single, highly pure, certified internal standard (e.g., maleic acid, dimethyl sulfone).[11]Requires a certified reference standard for the analyte and for each impurity to be accurately quantified.[12]
Selectivity High; based on unique chemical shifts of protons in different chemical environments.High; based on differential retention times during the separation process.
Sensitivity Generally lower than modern chromatographic techniques.Very high, capable of detecting trace-level impurities (ppm/ppb).
Information Provided Provides simultaneous quantitative and structural information, confirming analyte identity.Provides retention time and response, which requires comparison to a standard for identity confirmation.
Major Source of Error Precision of sample and standard weighing; ensuring complete spin-lattice relaxation (T₁).[4][13]Variability in detector response factors between analyte and impurities; co-elution; detection of non-chromophoric impurities.[12]
Sample Throughput Moderate; can be automated but requires careful parameter optimization for each sample type.High; well-suited for high-throughput screening of multiple samples.

Experimental Protocol: Purity of this compound by ¹H-qNMR

This protocol is designed as a self-validating system, where adherence to specific parameters ensures the integrity of the quantitative data.

Causality Behind Experimental Choices
  • Internal Standard Selection: The accuracy of the qNMR experiment is fundamentally anchored to the internal standard.[13] An ideal standard must possess high, certified purity (≥99.5%), chemical stability, and excellent solubility.[11] Crucially, it must have resonance peaks that do not overlap with any signals from the analyte or impurities.[11] For this compound, Maleic Acid is an excellent choice when using a polar solvent like DMSO-d₆. It provides a sharp singlet for its two olefinic protons in a relatively clear region of the spectrum (~6.3 ppm) and is commercially available as a certified reference material.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[4] DMSO-d₆ is selected for its high dissolving power for a wide range of organic compounds.

  • Relaxation Delay (d₁): This is the most critical parameter for ensuring quantitativeness. The relaxation delay between pulses must be sufficiently long (recommended: >5 times the longest T₁ value) to allow all protons (in both the analyte and standard) to return to thermal equilibrium.[4][13] Failure to do so results in signal saturation and inaccurate integrals, invalidating the results.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 8-10 mg of certified Maleic Acid (internal standard) into the same vial. The goal is a near 1:1 molar ratio between the analyte and standard protons being integrated to maximize accuracy.[4]

    • Record all masses precisely.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiment should be performed on a well-qualified NMR spectrometer (e.g., 400 MHz or higher).

    • Temperature: Maintain a constant, regulated probe temperature (e.g., 298 K) to ensure spectral stability.[14]

    • Key Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg' with a defined 90° pulse).

      • Pulse Angle (p1): A 90° pulse must be used to ensure uniform excitation across the spectrum.[4]

      • Relaxation Delay (d1): Set to ≥ 20 seconds. This conservative value ensures full relaxation for most small organic molecules, a critical step for accuracy.

      • Acquisition Time (aq): ≥ 3 seconds, to ensure the Free Induction Decay (FID) has fully decayed.

      • Number of Scans (ns): A minimum of 16 scans, or as many as needed to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.[1]

  • Data Processing and Analysis:

    • Apply a small exponential line broadening factor (e.g., LB = 0.3 Hz) to improve S/N.

    • Manually perform Fourier transformation, followed by careful phasing and baseline correction. Automated routines are often insufficient for high-accuracy qNMR.[4]

    • Signal Selection:

      • For this compound (Analyte): Select a well-resolved, non-overlapping signal. The methoxy protons (-OCH₃) typically appear as a sharp singlet around 3.8 ppm.

      • For Maleic Acid (Standard): Select the singlet from the two olefinic protons (~6.3 ppm).

    • Integrate the selected signals, ensuring the integration window is wide enough to encompass the entire peak (at least 20-30 times the peak width at half-height).

    • Purity Calculation: The weight percent purity (Purity_a) of the analyte is calculated using the following formula[4]:

      Purity_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std (%)

      Where:

      • I_a, I_std: Integral values for the analyte and standard signals.

      • N_a, N_std: Number of protons generating the respective signals (N_a=3 for -OCH₃; N_std=2 for Maleic Acid).

      • M_a, M_std: Molar masses of the analyte (123.15 g/mol ) and standard (116.07 g/mol ).

      • m_a, m_std: Masses of the analyte and standard.

      • Purity_std: Certified purity of the internal standard.

Visualizing the Workflow and Logic

A clear workflow is essential for reproducible results. The following diagrams illustrate the qNMR process and the decision-making logic for selecting an appropriate analytical method.

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Method_Selection start Purity Assessment Required decision1 Need Absolute Molar Purity or Orthogonal Method? start->decision1 decision2 Sample Highly Complex or Trace Impurity Analysis? decision1->decision2  No (Area % sufficient) qnmr Use qNMR decision1->qnmr  Yes decision2->qnmr  No hplc_gc Use HPLC / GC decision2->hplc_gc  Yes both Use Both (Orthogonal Validation) qnmr->both Cross-validate with HPLC/GC hplc_gc->both Cross-validate with qNMR

Caption: Decision logic for selecting between qNMR and chromatography.

Supporting Data: A Comparative Purity Analysis

The following table presents representative data for a single batch of this compound, comparing the results obtained from ¹H-qNMR, HPLC (UV detection), and GC (FID detection).

Analytical MethodPurity Result (%)Relative Standard Deviation (RSD, n=3)Principle of Purity Calculation
¹H-qNMR (400 MHz) 99.60.2%Molar ratio calculated against a certified internal standard.
HPLC (UV, 254 nm) 99.1 (Area %)0.4%Area percent normalization (assumes equal response factors).
GC (FID) 99.3 (Area %)0.3%Area percent normalization (assumes equal response factors).

Note: The data presented are representative and intended for illustrative purposes.

The qNMR result is often considered more accurate as it represents a direct molar measurement and is not susceptible to the response factor variability that can affect area percent calculations in chromatography.[12] The slight discrepancies highlight the importance of using an orthogonal method like qNMR to validate chromatographic purity assessments.

Conclusion

For the purity assessment of this compound, quantitative NMR emerges as a superior method for establishing an accurate, absolute purity value. Its status as a primary analytical technique provides a high degree of confidence, making it an indispensable tool for qualifying reference standards, validating manufacturing processes, and ensuring the quality of critical chemical intermediates. While HPLC and GC remain invaluable for their high sensitivity and separation power, especially in screening for trace impurities, they should be used in concert with qNMR for a truly robust and defensible purity assessment strategy. The integration of qNMR into analytical workflows represents a commitment to the highest standards of scientific integrity and data quality in research and drug development.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Synthesized Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine-containing molecular entities.

Introduction: The Imperative of Orthogonal, Self-Validating Analytical Workflows

In the synthesis of novel pyridine compounds, which form the backbone of countless pharmaceuticals and agrochemicals, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural formality—it is the bedrock of all subsequent research and development. A synthesized compound is, in essence, a hypothesis until its structure and purity are rigorously proven. Relying on a single analytical technique, no matter how powerful, introduces an inherent risk of systematic error and overlooks potential impurities that may not be amenable to that specific method.

We will move beyond a simple recitation of methods, delving into the causality behind experimental choices and presenting detailed, field-proven protocols. This guide is designed to empower you, the researcher, to not only generate high-quality analytical data but also to build a robust, logical, and defensible case for the identity and purity of your synthesized pyridine compounds, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the American Chemical Society (ACS).[2][3]

The Cross-Validation Workflow: A Holistic Approach

Figure 1: A schematic overview of the cross-validation workflow, emphasizing the interplay between orthogonal analytical techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] It provides a detailed map of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the determination of connectivity and stereochemistry. For pyridine derivatives, NMR is indispensable for confirming the substitution pattern on the aromatic ring.

Causality in Experimental Choices:

  • ¹H NMR: This is typically the first experiment performed due to its high sensitivity and the wealth of information it provides on proton environments and their connectivity through spin-spin coupling. For pyridines, the chemical shifts of the aromatic protons are highly diagnostic of the substituent positions.

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the electronic nature of the substituents.

  • 2D NMR (COSY, HSQC, HMBC): For complex or heavily substituted pyridines where 1D spectra may be ambiguous, 2D NMR techniques are essential.[5]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the connectivity of the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and confirming the overall structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyridine compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

    • Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for organic molecules).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum to deduce the proton connectivity.

    • Assign the peaks in the ¹³C spectrum based on their chemical shifts and, if necessary, data from 2D NMR experiments.[6]

II. High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is a powerful separation technique that is the gold standard for assessing the purity of a synthesized compound.[7] For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.

Causality in Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is a versatile and robust choice for a wide range of organic molecules, including many pyridine derivatives.[8] The nonpolar stationary phase effectively retains the relatively polar pyridine ring, allowing for good separation from both more polar and less polar impurities.

  • Mobile Phase Gradient: A gradient elution, typically using a mixture of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is often employed. The acid helps to protonate the pyridine nitrogen, leading to better peak shapes and more reproducible retention times. The gradient allows for the elution of a wider range of impurities with varying polarities in a reasonable timeframe.

  • UV Detection: Pyridine and its derivatives generally possess a chromophore, making them readily detectable by UV spectroscopy. The detection wavelength should be chosen to maximize the response for the main compound while also being sensitive to potential impurities.

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or the λmax of the compound).

  • Sample Preparation:

    • Prepare a stock solution of the synthesized pyridine compound in a suitable solvent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of around 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Acquire the chromatogram for the duration of the gradient.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

III. Mass Spectrometry (MS): The Molecular Weight Verifier

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[9]

Causality in Experimental Choices:

  • Electron Ionization (EI): EI is a common ionization technique for relatively small, volatile organic molecules. It is a "hard" ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak less abundant, the fragmentation pattern can provide valuable structural information that is characteristic of the compound.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyridine derivatives, GC-MS is a powerful combination. The gas chromatograph separates the components of the sample before they enter the mass spectrometer, providing both retention time and mass spectral data.[11]

Experimental Protocol: GC-MS with Electron Ionization
  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: A capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Injection: Split or splitless injection, depending on the sample concentration.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight.

  • Sample Preparation:

    • Prepare a dilute solution of the pyridine compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Interpretation:

    • Identify the peak corresponding to the synthesized compound in the TIC.

    • Examine the mass spectrum for this peak. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • If using HRMS, compare the measured accurate mass of the molecular ion to the calculated theoretical mass for the proposed molecular formula. The difference should be within a few parts per million (ppm).[12]

    • Analyze the fragmentation pattern to see if it is consistent with the proposed structure.

IV. Elemental Analysis (EA): The Elemental Composition Confirmer

Elemental analysis, typically through combustion analysis, provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound.[13] This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound.

Causality in Experimental Choices:

  • Combustion Method: This is a well-established and reliable method for determining the C, H, and N content of organic compounds.[14] The sample is combusted at a high temperature in the presence of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • High Purity Sample: It is critical that the sample submitted for elemental analysis is of the highest possible purity, as impurities will lead to inaccurate results. The sample should be thoroughly dried to remove any residual solvents or water.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is of high purity (as determined by HPLC and NMR) and is completely dry. Drying under high vacuum for several hours is recommended.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrumentation and Analysis:

    • The analysis is typically performed using an automated CHN elemental analyzer.

    • The instrument is calibrated using a certified standard (e.g., acetanilide).

    • The weighed sample is introduced into the combustion furnace of the analyzer.

    • The instrument automatically performs the combustion, separation of gases, and detection, providing the weight percentages of C, H, and N.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated for the proposed molecular formula.

    • According to ACS guidelines, the experimental values should be within ±0.4% of the calculated values to be considered a good match.[3]

Cross-Validation in Practice: A Cohesive Analytical Narrative

The true power of this orthogonal approach lies in the cross-validation of the data from each technique. Let's consider a hypothetical synthesized pyridine derivative, "Compound X".

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, operational plan for the safe handling and disposal of 2-Methoxy-3-methylpyridine, a common pyridine derivative in synthetic chemistry. As your partner in the laboratory, we aim to provide value that transcends the product itself, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste stream designation.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Flammability: It is a flammable liquid and vapor.[1][2][3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][4]

  • Toxicity: The compound is harmful if swallowed or inhaled and can be toxic in contact with skin.[1] It is also known to cause skin and serious eye irritation.[3][5][6]

  • Environmental Hazards: Spills and improper disposal can lead to contamination of soil and waterways.[5][6] It is crucial to prevent the product from entering drains.[1][5][6][7]

  • Combustion Byproducts: During a fire, irritating and highly toxic gases, including carbon oxides and nitrogen oxides, may be generated.[5]

This hazard profile firmly categorizes this compound as a hazardous waste, necessitating disposal in accordance with stringent federal, state, and local regulations.[8][9]

Quantitative Hazard Summary
Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Possesses a flashpoint that allows it to ignite under ambient conditions.Store away from heat, sparks, and open flames.[1][2][3][4][7] Use non-sparking tools and explosion-proof equipment.[2][4]
Acute Toxicity Can cause significant adverse health effects after a single exposure.Avoid all routes of personal contact (inhalation, ingestion, skin/eye contact).[4][6]
Irritant Causes irritation to the skin and eyes upon contact.[3][5][6]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[4][6][10]

Immediate Safety & Handling Protocols

Prior to initiating any disposal procedure, the following safety measures must be in place to mitigate the risks identified above.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, the correct PPE protects researchers from direct chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10]

  • Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[10]

  • Body Protection: A fully-buttoned, flame-retardant lab coat must be worn.[10]

  • Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10][11][12]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is essential.[10][12]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[11] Fire extinguishers appropriate for flammable liquids (e.g., dry chemical, CO2) should be nearby.[2][5][13]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[12]

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.

  • Liquid Waste:

    • Obtain a designated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12] The container must have a secure, screw-top cap.[14]

    • Carefully pour the this compound waste into the container, avoiding splashes. If transferring, use a funnel.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[15]

    • Securely cap the container immediately after adding waste.[14]

  • Solid Waste (Contaminated Debris):

    • Items such as used pipette tips, weigh boats, and contaminated paper towels should be collected in a separate, clearly labeled, sealed plastic bag or a dedicated solid hazardous waste container.

    • Contaminated PPE, such as gloves and disposable lab coats, must also be disposed of as hazardous waste in a designated container.[16]

Step 2: Labeling

Accurate and thorough labeling is a critical compliance point mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[17][18]

Your hazardous waste label must include:

  • The words "Hazardous Waste".[16][18]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[16]

  • The specific hazard characteristics (e.g., "Flammable," "Toxic," "Irritant").

  • The date of waste accumulation (the date the first drop of waste was added to the container).[16]

  • The name and contact information of the responsible researcher or lab.

Step 3: Storage

Proper storage of hazardous waste pending pickup is crucial to maintaining a safe laboratory environment.

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA).[14][18] This area should be at or near the point of generation and under the control of laboratory personnel.[15][19]

  • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Store the waste container away from sources of ignition, heat, and direct sunlight.[11][12]

  • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[11]

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill Management

Even with meticulous planning, accidental spills can occur. A swift and correct response is vital to minimize harm to personnel and the environment.

Step 1: Immediate Response
  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Evacuate (if necessary): For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

Step 2: Spill Cleanup (for small, manageable spills)
  • Ensure Proper PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the liquid.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbed Material: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[11]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove any remaining residue.

    • Follow with a thorough cleaning using soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, cloths, and contaminated PPE, must be disposed of as hazardous waste.[16]

Visualizing the Disposal Workflow

To ensure clarity and rapid comprehension of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposition Start Start: Generation of This compound Waste Assess Assess Hazards: Flammable, Toxic, Irritant Start->Assess PPE Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE WasteType Determine Waste Type PPE->WasteType LiquidWaste Collect Liquid Waste in Compatible Container WasteType->LiquidWaste Liquid SolidWaste Collect Contaminated Solids in Separate Labeled Bag/Container WasteType->SolidWaste Solid Label Label Container Correctly: 'Hazardous Waste', Full Name, Hazards, Date LiquidWaste->Label SolidWaste->Label Store Store in Designated SAA with Secondary Containment Label->Store EHS Contact EHS for Pickup Store->EHS End End: Compliant Disposal EHS->End

Caption: Figure 1. Disposal Decision Workflow for this compound

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to scientific excellence and ethical practice. By integrating these procedures into your standard operating protocols, you not only ensure compliance with regulatory standards but also actively contribute to the safety of your colleagues and the protection of our shared environment. Trust in your procedures is built upon a foundation of understanding, and it is our hope that this guide provides the clarity and rationale necessary to handle this chemical with the respect and care it requires.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Picolines.
  • U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Sigma-Aldrich. (2025, August 26). Safety Data Sheet: 2-Methoxypyridine.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Methoxy-3-methylpyrazine.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-2-methoxy-3-methylpyridine.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 3-Fluoro-6-methoxypyridine.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • ECHEMI. (n.d.). 2-Methoxypyridine SDS, 1628-89-3 Safety Data Sheets.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-6-methylpyridine.

Sources

Safeguarding Your Research: A Guide to Handling 2-Methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. Among these is 2-Methoxy-3-methylpyridine, a pyridine derivative with significant potential. However, realizing this potential necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a deep trust with our scientific community by providing value that extends beyond the product itself, ensuring that your groundbreaking research is conducted with the highest standards of safety.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many pyridine derivatives, presents a specific set of risks that must be managed through appropriate engineering controls and personal protective equipment.

Based on available safety data, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion may also be harmful.[3] While specific occupational exposure limits for this compound have not been established, the general guidelines for handling pyridine-based compounds should be strictly followed to minimize risk.[1][2]

The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Therefore, our safety protocols are designed to create effective barriers against these pathways.

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment. The following is a detailed breakdown of the required PPE for handling this compound, with an explanation of the rationale behind each choice.

  • Glove Selection: Standard nitrile gloves are a common choice in many laboratories; however, for pyridine and its derivatives, it is crucial to select gloves with proven resistance.[4] While nitrile can offer some protection, for prolonged or direct contact, more robust options should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine-related compounds.

  • Glove Technique: Proper glove hygiene is as important as selection. Always inspect gloves for any signs of degradation or perforation before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[1]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes of this compound.[5]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required.[4][5] This prevents incidental skin contact with spills or contaminated surfaces.

  • Additional Protection: For procedures with a higher risk of significant exposure, consider the use of chemical-resistant aprons or coveralls.

  • Engineering Controls as the Primary Defense: The most effective way to prevent inhalation of harmful vapors is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, appropriate respiratory protection is necessary. The type of respirator will depend on the concentration of airborne contaminants. A NIOSH-approved respirator with organic vapor cartridges is a typical starting point, but a comprehensive risk assessment should be performed to determine the appropriate level of respiratory protection.

The following table summarizes the recommended PPE for different operational scenarios:

Scenario Required Personal Protective Equipment
Low Volume Handling / Weighing (in a fume hood) Chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile for short-term use), lab coat.
Solution Preparation / Transfers (in a fume hood) Chemical splash goggles, appropriate chemical-resistant gloves, lab coat. A face shield is recommended for larger volumes.
Chemical Reactions (in a fume hood) Chemical splash goggles and face shield, appropriate chemical-resistant gloves, lab coat.
Spill Cleanup Chemical splash goggles and face shield, heavy-duty chemical-resistant gloves, chemical-resistant apron or coveralls, appropriate respiratory protection.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to established protocols for the handling and disposal of this compound and its associated waste is crucial for maintaining a safe laboratory environment.

Safe Handling and Storage Protocol
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[6]

  • Aliquotting and Transfer: Conduct all transfers of this compound within a chemical fume hood to minimize the release of vapors into the laboratory.[5] Use appropriate tools such as pipettes or spatulas to avoid direct contact.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed and clearly labeled.[1][5]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Disposal of Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the chemical handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips that have come into contact with this compound, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be collected in a compatible, sealed, and properly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility has been verified.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

Visualizing the PPE Selection Process

To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.

PPE_Selection_Workflow Decision-Making Workflow for PPE Selection cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_procedure Procedure Execution Start Start: Handling This compound AssessVolume Assess Volume and Concentration of Chemical Start->AssessVolume AssessTask Assess Nature of Task (e.g., weighing, reaction, transfer) AssessVolume->AssessTask EngineeringControls Work within a Certified Chemical Fume Hood? AssessTask->EngineeringControls HandProtection Select Appropriate Chemical-Resistant Gloves EngineeringControls->HandProtection Yes RespiratoryProtection Are Engineering Controls Sufficient? EngineeringControls->RespiratoryProtection No EyeProtection Wear Chemical Splash Goggles HandProtection->EyeProtection BodyProtection Wear a Lab Coat EyeProtection->BodyProtection FaceProtection Is there a significant splash risk? BodyProtection->FaceProtection AddFaceShield Add Face Shield FaceProtection->AddFaceShield Yes FaceProtection->RespiratoryProtection No AddFaceShield->RespiratoryProtection AddRespirator Consult EHS and Select Appropriate Respirator RespiratoryProtection->AddRespirator No Proceed Proceed with Task RespiratoryProtection->Proceed Yes AddRespirator->Proceed

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE when handling this compound.

By internalizing these principles and protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.